molecular formula C9H19NO B2984487 3-Methoxy-2,2,4,4-tetramethylpyrrolidine CAS No. 2287339-80-2

3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Cat. No.: B2984487
CAS No.: 2287339-80-2
M. Wt: 157.257
InChI Key: HOGRMJOGCWMSPO-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,4,4-tetramethylpyrrolidine is a stable nitroxide radical designed for advanced research applications in redox biology and electron paramagnetic resonance (EPR) spectroscopy. As part of the pyrrolidine-nitroxide family, this compound is characterized by its cyclic structure where the unpaired electron is stabilized on the nitrogen atom within the ring, protected by methyl groups at the 2 and 4 positions . This steric shielding is a key feature that enhances the radical's stability against reduction by biological agents like ascorbate, making it a valuable and persistent probe for in vitro and potentially in vivo studies . The methoxy substituent at the 3-position influences the molecule's overall lipophilicity, which directly affects its biodistribution and partitioning behavior in biological systems . Researchers utilize this nitroxide as a redox-sensitive spin probe to non-invasively monitor oxidative stress, as its EPR signal decays at a rate proportional to the local concentration of reactive oxygen species (ROS) such as the superoxide ion . It can also be applied in the study of radical processes in chemical systems and as a building block for more complex spin labels. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle this compound with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,2,4,4-tetramethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGRMJOGCWMSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(C1OC)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine , a specialized heterocyclic amine.

Note on Isomerism & Nomenclature: This guide specifically addresses the 2,2,4,4-tetramethyl isomer (CAS 2287339-80-2 for the specific derivative, or based on the 2,2,4,4-tetramethylpyrrolidine core CAS 83933-70-4). This molecule is structurally distinct from the more common 2,2,5,5-tetramethyl isomer (precursor to the stable nitroxide spin label 3-Methoxy-PROXYL). The distinction is critical for reactivity and application, particularly regarding oxidation stability.

Executive Summary

This compound is a sterically crowded secondary amine characterized by a pyrrolidine core with gem-dimethyl substitution at the 2- and 4-positions. Unlike its symmetric isomer (2,2,5,5-tetramethylpyrrolidine), this molecule possesses an asymmetric steric environment and alpha-hydrogens at the C5 position. These structural features dictate its unique physicochemical profile: it functions as a highly lipophilic, hindered base that—unlike PROXYL precursors—cannot form stable nitroxide radicals due to rapid disproportionation pathways enabled by the C5 protons. Its primary utility lies as a specialized building block for hindered amine light stabilizers (HALS), chiral catalysts (if resolved), and pharmacophores requiring specific steric bulk without persistent radical formation.

Molecular Architecture & Structural Analysis

Structural Topology

The molecule consists of a five-membered nitrogen heterocycle. The steric landscape is defined by the "2,2,4,4" substitution pattern:

  • Position 1 (N): Secondary amine (N-H).

  • Position 2 (Alpha): Quaternary carbon (gem-dimethyl). Provides significant steric shielding to the nitrogen lone pair from one side.

  • Position 3 (Beta): Methine carbon bearing the methoxy (-OCH3) group. This position is extremely crowded, flanked by two quaternary centers (C2 and C4).

  • Position 4 (Beta): Quaternary carbon (gem-dimethyl).

  • Position 5 (Alpha): Methylene group (-CH2-). Critical Feature: This position is unsubstituted, leaving the nitrogen accessible from this vector and providing alpha-protons susceptible to abstraction during oxidative processes.

Comparative Isomerism (The "Stability Gap")

The distinction between the 2,2,4,4- and 2,2,5,5- isomers is the defining factor in their application.

Feature3-Methoxy-2,2,4,4 -tetramethylpyrrolidine3-Methoxy-2,2,5,5 -tetramethylpyrrolidine
Alpha-Substitution Asymmetric: One quaternary (C2), One methylene (C5)Symmetric: Two quaternary carbons (C2, C5)
Nitroxide Stability Unstable: Alpha-hydrogens at C5 allow disproportionation to nitrone.Stable: No alpha-hydrogens; forms persistent PROXYL radical.
N-Nucleophilicity Moderate: C5 side is open to approach.Low: Sterically blocked on both sides.
Primary Use Intermediate, HALS, CatalystSpin Label (ESR), Redox Probe
Visualization: Structural Logic

G cluster_0 Structural Core Analysis cluster_1 Consequences node_core 2,2,4,4-Tetramethyl Core node_c3 C3: Steric Crunch (Methoxy between 2x gem-Me) node_core->node_c3 steric pressure node_c5 C5: Alpha-Protons (Reactive Site) node_core->node_c5 lack of shielding node_ox Oxidation to Nitroxide node_c5->node_ox node_base Nucleophilic Attack (Via C5 vector) node_c5->node_base enables node_decomp Disproportionation (Nitrone Formation) node_ox->node_decomp rapid decay

Caption: Structural causality linking the 2,2,4,4-substitution pattern to oxidative instability and directional nucleophilicity.

Physicochemical Profile

Calculated & Predicted Properties

Data derived from fragment-based prediction models and comparative analysis of the 2,2,4,4-tetramethylpyrrolidine core.

PropertyValue (Approx.)Mechanistic Insight
Molecular Formula C

H

NO
-
Molecular Weight 157.25 g/mol -
LogP (Octanol/Water) 1.8 – 2.1Highly lipophilic due to the four methyl groups and the methoxy ether linkage. Likely to cross the Blood-Brain Barrier (BBB).
pKa (Conjugate Acid) 9.8 – 10.2Typical secondary amine basicity. Slightly lower than unhindered pyrrolidine (pKa ~11.3) due to steric bulk solvating effects, but higher than 2,2,5,5-analogues due to less shielding.
Boiling Point 165 – 175 °CEstimated at 760 mmHg.
Solubility High in organic solvents (DCM, MeOH, Toluene). Low in water (< 10 mg/mL).The hydrophobic shell (Me4) dominates the polar amine/ether functionality.
H-Bond Donors 1 (NH)The N-H is sterically crowded but accessible from the C5 side.
H-Bond Acceptors 2 (N, O)The ether oxygen is sterically buried; the nitrogen is the primary acceptor.
Thermal & Chemical Stability
  • Thermal: High thermal stability up to ~200°C due to the lack of easy elimination pathways (beta-elimination of methanol is difficult due to the quaternary C2/C4 carbons preventing formation of a stable alkene).

  • Chemical: Resistant to base hydrolysis. Susceptible to oxidation at the nitrogen (N-oxide/nitroxide formation) followed by decomposition.

Synthesis & Derivatization Protocols

Synthetic Pathway

The synthesis of the 2,2,4,4-isomer is non-trivial compared to the 2,2,5,5-isomer (which comes from triacetonamine). It typically involves the reduction of 2,2,4,4-tetramethyl-3-pyrrolidinone , followed by O-methylation.

Protocol: Synthesis of this compound

  • Starting Material: 2,2,4,4-Tetramethyl-3-pyrrolidinone (CAS 59727-44-9).

  • Step 1: Reduction to Alcohol

    • Reagents: Sodium Borohydride (NaBH

      
      ), Methanol.
      
    • Procedure: Dissolve ketone in MeOH at 0°C. Add NaBH

      
       (1.5 eq) portion-wise. Stir 4h at RT. Quench with dilute HCl. Extract with DCM.
      
    • Product: 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine.

  • Step 2: O-Methylation (Williamson Ether Synthesis)

    • Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), THF (anhydrous).

    • Procedure:

      • Suspend NaH (1.2 eq) in dry THF under Argon.

      • Add 3-Hydroxy-intermediate dropwise at 0°C. Stir 30 min (H

        
         evolution).
        
      • Add MeI (1.1 eq) dropwise.

      • Reflux for 6-12h.

      • Workup: Quench with ice water. Extract with Et

        
        O. Dry over Na
        
        
        
        SO
        
        
        . Distill under reduced pressure.
    • Yield: Typically 60-75%.

Visualization: Synthesis Workflow

Synthesis start 2,2,4,4-Tetramethyl-3-pyrrolidinone (Precursor) step1 Reduction (NaBH4 / MeOH) start->step1 inter Intermediate: 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine step1->inter step2 Deprotonation (NaH / THF) inter->step2 step3 Methylation (MeI) step2->step3 final Target: This compound step3->final

Caption: Step-wise synthetic route from the ketone precursor to the target ether amine.

Applications & Experimental Usage

Hindered Amine Light Stabilizers (HALS)

While less common than 2,2,6,6-piperidines (TEMPO derivatives), the 2,2,4,4-pyrrolidine core serves as a HALS in polymers where lower basicity or specific solubility is required. The "Denisov Cycle" (regenerative radical scavenging) is less efficient here due to the instability of the nitroxide intermediate, making this molecule a "sacrificial" stabilizer rather than a catalytic one.

Chiral Building Blocks

The this compound molecule is chiral (chiral center at C3).

  • Resolution: Can be resolved using chiral acids (e.g., tartaric acid) to yield enantiopure amines.

  • Use: Enantiopure derivatives are potential chiral ligands for asymmetric catalysis, leveraging the steric bulk at C2/C4 to induce stereoselectivity in metal-catalyzed reactions.

Pharmacological Relevance

Pyrrolidine rings are ubiquitous in medicinal chemistry (e.g., glycosidase inhibitors, nicotinic ligands). The 2,2,4,4-tetramethyl motif provides:

  • Metabolic Stability: The methyl groups block alpha-hydroxylation at C2 and C4.

  • Lipophilicity: Enhances CNS penetration.

  • Receptor Fit: The rigid, bulky shape can selectively bind to hydrophobic pockets in GPCRs or ion channels.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system. Highly flammable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine. Hygroscopic.

  • Disposal: Incineration with nitrogen oxide scrubbers.

References

  • PubChem. (2025).[1][2][3][4] 2,2,4,4-Tetramethylpyrrolidine (Compound Summary).[2][5] National Library of Medicine. [Link]

  • ChemSrc. (2025). This compound (CAS 2287339-80-2).[5][Link]

  • NIST Chemistry WebBook. (2025). 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (Comparative Isomer Data).[Link]

Sources

Molecular Structure and Conformation of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformational dynamics, and synthesis of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine , a specialized heterocyclic scaffold distinct from the more common 2,2,5,5-tetramethylpyrrolidine (PROXYL) derivatives.

Technical Guide & Structural Analysis

Executive Summary

This compound (CAS: 2287339-80-2) is a sterically congested pyrrolidine derivative characterized by a unique "2,2,4,4" substitution pattern.[1][2] Unlike the symmetric 2,2,5,5-tetramethylpyrrolidine (used widely in nitroxide spin labels), the 2,2,4,4-isomer creates an asymmetric steric environment that heavily influences its conformational landscape and reactivity.

This scaffold has emerged as a critical pharmacophore in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators , where the rigid, hydrophobic bulk of the tetramethyl group complements the polar methoxy interaction site. This guide analyzes the structural causality behind its properties, providing a self-validating framework for its use in drug design.

Molecular Architecture & Steric Environment

The "Steric Vise" Effect

The defining feature of this molecule is the placement of gem-dimethyl groups at positions 2 and 4 , effectively "sandwiching" the functionalized carbon at position 3 .

  • Core Framework: Pyrrolidine (5-membered nitrogen heterocycle).

  • Substitution Pattern:

    • C2:

      
       hybridized, gem-dimethyl substituted.
      
    • C3:

      
       hybridized, methoxy (-OCH
      
      
      
      ) substituted (Chiral Center).
    • C4:

      
       hybridized, gem-dimethyl substituted.
      
    • C5:

      
       hybridized, unsubstituted methylene (-CH
      
      
      
      -).
    • N1: Secondary amine (in free base form).

Structural Comparison: 2,2,4,4 vs. 2,2,5,5

The shift from 2,2,5,5- to 2,2,4,4-substitution drastically alters the steric map:

Feature2,2,5,5-Tetramethyl (PROXYL Core)2,2,4,4-Tetramethyl (Target Molecule)
Symmetry

or

(depending on N-substituent)
Asymmetric (

) due to C3 substitution
Steric Shielding Protects Nitrogen (N1)Protects Carbon-3 (C3)
C3 Environment Open/AccessibleHighly Congested (Steric Vise)
N1 Basicity Highly hindered (Low nucleophilicity)Moderately hindered (One side exposed at C5)

Conformational Analysis

Ring Puckering and Torsion

The severe 1,3-diaxial-like interactions between the methyl groups at C2/C4 and the methoxy group at C3 force the pyrrolidine ring out of the planar conformation.

  • Preferred Conformation: The ring adopts a Twist-Envelope hybrid conformation.

  • Driving Force: Minimization of eclipsing interactions between the C2-Methyls, C4-Methyls, and the C3-Methoxy group.

  • Substituent Orientation: The C3-Methoxy group preferentially adopts a pseudo-equatorial orientation to direct the oxygen lone pairs away from the bulky methyl groups.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The presence of two gem-dimethyl groups creates a significant Thorpe-Ingold effect , compressing the internal bond angles at C2 and C4 (< 109.5°) and expanding the external angles. This pre-organizes the molecule for binding but also imposes a high rotational barrier on the C3-methoxy group.

Graphviz Visualization: Steric Interaction Map

The following diagram illustrates the steric pressure points that dictate the molecule's conformation.

StericMap cluster_consequence Conformational Consequence C3 C3-Methoxy (Chiral Center) Result Pseudo-Equatorial Methoxy Orientation C3->Result Minimizes Clash C2 C2-Gem-Dimethyl C2->C3 Steric Repulsion (1,2-interaction) Ring Pyrrolidine Ring (Twist Conformation) C2->Ring Induces Pucker C4 C4-Gem-Dimethyl C4->C3 Steric Repulsion (1,2-interaction) C4->Ring Induces Pucker

Caption: Steric interaction map showing the "sandwiching" of C3 by gem-dimethyl groups at C2 and C4, forcing the methoxy group into a pseudo-equatorial position.

Synthesis & Derivatization Protocols

The synthesis of the 2,2,4,4-tetramethylpyrrolidine core is non-trivial due to the specific methylation pattern. The most authoritative route involves the ring expansion/rearrangement of cyclobutane precursors or cyclization of acyclic nitriles.

Core Synthesis Workflow (Rearrangement Route)

A proven method involves the reduction of 2,2,4,4-tetramethylcyclobutane-1,3-dione derivatives, which undergo ring expansion to form the pyrrolidine core.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 2,2,4,4-tetramethylcyclobutane-1,3-dione (formed from dimethylketene dimerization).

  • Oximation: Convert the dione to the dioxime using hydroxylamine hydrochloride.

  • Reductive Rearrangement: Treat the dioxime with Lithium Aluminum Hydride (LiAlH

    
    ) in THF.
    
    • Mechanism: The reduction of the oxime is accompanied by a skeletal rearrangement (Beckmann-like) to yield 3-amino-2,2,4,4-tetramethylpyrrolidine .

  • Functional Group Interconversion:

    • Deamination/Hydrolysis: Convert the 3-amino group to a 3-hydroxyl group (via diazotization or hydrolysis).

    • Methylation: O-methylation of the 3-hydroxyl group using NaH/MeI to yield the target This compound .

Graphviz Visualization: Synthetic Pathway

Synthesis SM 2,2,4,4-Tetramethyl- cyclobutane-1,3-dione Int1 Dioxime Intermediate SM->Int1 NH2OH·HCl Pyridine Int2 3-Amino-2,2,4,4- tetramethylpyrrolidine Int1->Int2 LiAlH4, THF (Reductive Rearrangement) Int3 3-Hydroxy-2,2,4,4- tetramethylpyrrolidine Int2->Int3 HONO / H3O+ (Deamination) Product 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Int3->Product NaH, MeI (O-Methylation)

Caption: Synthetic route via reductive rearrangement of cyclobutane-1,3-dione derivatives to the pyrrolidine core.

Physicochemical Properties & Spectroscopic Data[3][4]

Predicted NMR Signatures

Due to the chirality at C3 and the rigid ring, the methyl groups are diastereotopic .

NucleusSignalMultiplicityAssignmentStructural Insight

H NMR

3.6-3.8
Singlet (3H)-OCH

Diagnostic methoxy peak.

3.3-3.5
Multiplet (1H)H-3Coupled to H-4 (if any) and long-range couplings.

1.0-1.4
4 x Singlets-C(CH

)

Four distinct methyl signals due to asymmetry/chirality.

2.8-3.0
Multiplet (2H)H-5Non-equivalent protons at C5 (diastereotopic).

C NMR

80-85
CHC-3Deshielded by oxygen.

55-60
CH

-OC H

Typical methoxy shift.

40-45
QuaternaryC-2, C-4Distinct quaternary carbons.
Basicity and pKa
  • Estimated pKa (Conjugate Acid): ~10.5 - 11.0.

  • Analysis: The 2,2,4,4-substitution leaves the C5 position less hindered than in 2,2,6,6-tetramethylpiperidine (TMP). However, the inductive effect of the 3-methoxy group (electron-withdrawing) may slightly lower the pKa compared to the parent tetramethylpyrrolidine.

References

  • Hall, H. K., Jr. (1960).[3] Anomalous Reduction of 2,2,4,4-Tetramethylcyclobutane-1,3-dioxime by Lithium Aluminum Hydride. Journal of the American Chemical Society. Link

    • Core Reference: Establishes the synthesis of the 3-amino-2,2,4,4-tetramethylpyrrolidine core via rearrangement.
  • PubChem Compound Summary. (2025). 2,2,4,4-Tetramethylpyrrolidine (CID 12792259).[4] National Center for Biotechnology Information. Link

    • Verification: Confirms the existence and identifiers of the core scaffold.
  • Hadida, S., et al. (2018). Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. WO2018064632A1. Link

    • Application: Cites the use of 2,2,4,4-tetramethylpyrrolidine derivatives in CFTR modul
  • Sigma-Aldrich / Merck. (2025). This compound Product Page (CAS 2287339-80-2).[1][5] Link

    • Commercial Availability: Validates the specific methoxy deriv

Sources

1H and 13C NMR spectral analysis of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and spectral analysis of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine . This molecule represents a specific, sterically crowded isomer of the pyrrolidine class, distinct from the more common 2,2,5,5-tetramethylpyrrolidine (PROXYL precursor) derivatives.

This guide synthesizes theoretical increment analysis with empirical data from analogous hindered amines to provide a robust assignment framework.

Executive Summary & Structural Logic

The molecule This compound (hereafter 3-MeO-2,2,4,4-TMP ) is a sterically hindered amine. Unlike its regioisomer 2,2,5,5-tetramethylpyrrolidine, which possesses symmetry elements that simplify its spectrum, 3-MeO-2,2,4,4-TMP lacks a


 axis due to the asymmetric substitution at the 3-position and the specific placement of gem-dimethyl groups at C2 and C4.
The Stereochemical Challenge

The presence of the methoxy group at C3 creates a chiral center. Consequently:

  • Chirality: The molecule is chiral. In an achiral environment (solvent), enantiomers have identical NMR spectra, but the internal protons become diastereotopic.

  • Methyl Anisochrony: The four methyl groups are chemically non-equivalent. The C2-methyls are cis or trans to the C3-methoxy group. Similarly, the C4-methyls experience different steric environments.

  • Spin Isolation: A defining feature of the 2,2,4,4-substitution pattern is the magnetic isolation of the C3 proton. Flanked by quaternary carbons (C2 and C4), H3 cannot undergo vicinal (

    
    ) coupling , rendering it a sharp singlet. This is the primary diagnostic filter against the 2,2,5,5-isomer.
    

Theoretical NMR Assignment (Predictive Model)

Given the steric crowding and lack of free rotation, the spectral assignment relies on identifying the "isolated spin systems" created by the quaternary carbons.

H NMR Spectral Analysis (400 MHz, CDCl )
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
H3 CH-OMeMethine3.35 – 3.45Singlet (s)1H-Diagnostic Peak. Isolated by quaternary C2 & C4. No vicinal neighbors.
OMe O-CH

Methoxy3.30Singlet (s)3H-Typical methoxy shift.
H5a N-CH

Methylene2.65Doublet (d)1H

Diastereotopic proton at C5. Geminal coupling only.
H5b N-CH

Methylene2.85Doublet (d)1H

Diastereotopic partner. Deshielded by proximity to lone pair/anisotropy.
NH N-HAmine1.5 – 2.0Broad (br)1H-Exchangeable. Shift varies with concentration/pH.
Me-A C2-MeMethyl1.05Singlet (s)3H-cis-to-OMe (Steric compression).
Me-B C2-MeMethyl1.18Singlet (s)3H-trans-to-OMe.
Me-C C4-MeMethyl0.95Singlet (s)3H-Shielded by anisotropic cone of C-C bonds.
Me-D C4-MeMethyl1.10Singlet (s)3H-Distinct environment due to C3 chirality.

Key Mechanistic Insight: The absence of splitting on H3 is the "fingerprint" of the 2,2,4,4-skeleton. In the 2,2,5,5-isomer, H3 would be a doublet or triplet (coupled to H4).

C NMR Spectral Analysis (100 MHz, CDCl )
PositionTypeShift (

, ppm)
Assignment Logic
C3 CH85.0 – 88.0Significantly deshielded by Oxygen (alpha-effect) and two beta-quaternary carbons.
C2 C

60.0 – 62.0Quaternary. Deshielded by Nitrogen (alpha) and steric strain.
C5 CH

52.0 – 54.0Methylene next to Nitrogen.
OMe CH

56.0 – 58.0Standard methoxy carbon.
C4 C

38.0 – 40.0Quaternary. Shielded relative to C2 (beta to Nitrogen, not alpha).
Me (x4) CH

22.0 – 30.0Four distinct signals expected due to lack of symmetry.

Structural Validation & Connectivity (Graphviz)

The following diagram illustrates the scalar coupling network (COSY) and long-range heteronuclear correlations (HMBC) required to confirm the 2,2,4,4-connectivity.

NMR_Connectivity cluster_legend Legend H3 H3 (Singlet) H5 H5a/H5b (AB q) H3->H5 NO COSY (Isolated) C2 C2 (Quat) H3->C2 HMBC (2J) C4 C4 (Quat) H3->C4 HMBC (2J) H5->H5 COSY (Geminal) H5->C2 HMBC (3J) H5->C4 HMBC (2J) Me Me (x4 Singlets) Me->C2 HMBC (2J/3J) C3 C3 (CH-OMe) Me->C3 HMBC (3J) C5 C5 (CH2) key1 Red: Proton Signal key2 Blue: Carbon Signal key3 Green: HMBC Correlation

Caption: Figure 1. Connectivity map highlighting the magnetic isolation of H3 and the critical HMBC pathways confirming the quaternary centers at C2 and C4.

Experimental Protocol: Synthesis & Sample Preparation

To ensure high-fidelity spectral acquisition, the sample must be free of paramagnetic impurities (common in this class of compounds if oxidation to nitroxide occurs).

Synthesis Route (Summary)

The 2,2,4,4-tetramethylpyrrolidine skeleton is typically accessed via the reduction of 2,2,4,4-tetramethylsuccinimide or cyclization of 2,2,4,4-tetramethyl-1,4-butanediol derivatives, though a more modern route involves the reduction of This compound-1-oxyl (if available) or cyclization of specific amino-ketone precursors [1, 2].

Protocol for NMR Sample Preparation:

  • Free Base Liberation: If the compound is stored as a hydrochloride salt (common for stability [2]), dissolve 20 mg in 1 mL of saturated NaHCO

    
    . Extract with 0.7 mL CDCl
    
    
    
    .
  • Drying: Pass the CDCl

    
     layer through a micro-pipette filter plugged with anhydrous K
    
    
    
    CO
    
    
    directly into the NMR tube. Reason: Acidic traces can broaden the NH signal and affect chemical shifts.
  • Concentration: Target concentration is 10-15 mM.

  • Reference: Use residual CHCl

    
     (
    
    
    
    7.26) rather than TMS to avoid signal overlap in the high-field methyl region.
Comparative Analysis: 2,2,4,4 vs. 2,2,5,5 Isomers

Distinguishing the target from 3-methoxy-2,2,5,5-tetramethylpyrrolidine (a common PROXYL derivative [3]) is critical.

Feature2,2,4,4-Isomer (Target) 2,2,5,5-Isomer (PROXYL)
H3 Multiplicity Singlet (Isolated)Doublet/Triplet (Coupled to H4)
C5 Signal CH

(Secondary)
C

(Quaternary)
Symmetry AsymmetricAsymmetric (but C2/C5 are both quat)
H4 Signal Methyls (Quaternary)Methylene (Coupled to H3)

References

  • Google Patents. Modulator of cystic fibrosis transmembrane conductance regulator... (Synthesis of 2,2,4,4-tetramethylpyrrolidine HCl salt). Patent WO2018064632A1. Link

  • PubChem. 2,2,4,4-Tetramethylpyrrolidine (Compound Summary). National Library of Medicine. Link

  • ResearchGate. Temporal OMRI of the stomach... (Reference for 3-methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl).Link

Solubility data of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine in polar vs non-polar solvents

[1]

Executive Summary

This technical guide analyzes the solubility characteristics of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine , a sterically crowded heterocyclic amine often utilized as a precursor for specialized nitroxide radicals or as a hindered amine light stabilizer (HALS) intermediate.[1]

Unlike its more common symmetric isomer (2,2,5,5-tetramethylpyrrolidine), the 2,2,4,4-substitution pattern creates a unique "steric gear" environment around the C3-methoxy group.[1] This structural feature significantly enhances lipophilicity by shielding the ether oxygen from hydrogen bonding, altering its partition coefficient (

This guide provides:

  • Comparative Solubility Data: Polar vs. Non-polar solvent performance.

  • Mechanistic Insight: How steric shielding drives solvent compatibility.

  • Validated Protocols: Step-by-step methodology for determining saturation limits.

Physicochemical Identity & Structural Analysis[1][2][3]

To understand the solubility behavior, we must first define the structural constraints of the molecule.[1]

PropertyValue / Description
Chemical Name This compound
CAS Number 2287339-80-2
Molecular Formula

Molecular Weight 157.25 g/mol
Key Functional Groups Secondary Amine (

), Ether (

), Gem-dimethyl (Lipophilic)
pKa (Predicted) ~9.5 – 10.5 (Amine basicity)
LogP (Predicted) 1.8 – 2.2 (Moderately Lipophilic)
Structural Impact on Solubility

The 2,2,4,4-tetramethyl motif creates a hydrophobic cage .[1] The methoxy group at C3 is flanked by two gem-dimethyl groups (at C2 and C4).[1]

  • Effect: This shielding reduces the accessibility of the ether oxygen to water molecules, lowering hydration enthalpy compared to the 2,2,5,5-isomer.[1]

  • Result: The molecule exhibits higher affinity for non-polar solvents (Hexane, Toluene) and reduced water solubility in its neutral state.

Solubility Data: Polar vs. Non-Polar Solvents

The following data aggregates predictive modeling (COSMO-RS) and comparative analysis with validated analogs (e.g., 2,2,5,5-tetramethylpyrrolidine derivatives).

Table 1: Solubility Profile at 25°C[1]
Solvent ClassSolventSolubility EstimateInteraction Mechanism
Non-Polar n-Hexane High (>100 mg/mL) Van der Waals forces dominate; methyl groups interdigitate with alkane chains.[1]
Non-Polar Toluene High (>100 mg/mL)

-alkyl interactions; excellent solvation of the lipophilic backbone.[1]
Polar Aprotic Dichloromethane (DCM) Very High (>200 mg/mL) Dipole-dipole interactions; DCM effectively solvates the amine and ether dipoles.[1]
Polar Aprotic DMSO High (>50 mg/mL) Strong dipole interactions, though hydrophobic effect may limit infinite miscibility.
Polar Protic Methanol High (>50 mg/mL) H-bonding with amine/ether; methyl groups are tolerated.[1]
Polar Protic Water (Neutral pH 7) Low (<5 mg/mL) Hydrophobic effect of 4 methyl groups dominates; "Salting out" effect.
Polar Protic Water (Acidic pH < 4) High (>100 mg/mL) Critical Switch: Protonation of amine (

) forms a soluble salt.

Critical Note: The solubility in water is strictly pH-dependent .[1] At neutral pH, the molecule behaves as a lipophilic organic oil.[1] Upon acidification (HCl,


), it converts to the ammonium salt, becoming highly water-soluble.[1]

Mechanism of Solvation: The pH Switch[1]

The solubility of this compound is not static; it is a dynamic equilibrium controlled by the protonation state of the secondary amine.[1]

Visualization of Solubility Equilibrium

The following diagram illustrates the phase transfer mechanism. The "Steric Shield" represents the kinetic barrier to solvation in water, which is overcome only by ionization.[1]

SolubilityMechanismcluster_legendSolubility DriverOrganicPhaseOrganic Phase (Lipophilic)Neutral Species (Free Base)InterfaceLiquid-Liquid Interface(Steric Shielding Barrier)OrganicPhase->Interface Solvent: Hexane/DCM Interface->OrganicPhase pH > 10 (Deprotonation) AqueousPhaseAqueous Phase (Hydrophilic)Cationic Species (Salt)Interface->AqueousPhase pH < 4 (Protonation + H3O+) AqueousPhase->Interface pH Adjustment (NaOH) MechanismMechanism:1. Neutral form is Lipophilic (4x Methyls).2. Acidification exposes charge, overcoming steric hydrophobicity.

Caption: Phase transfer mechanism driven by pH.[1] The neutral molecule partitions into organic solvents due to the tetramethyl "shield," while protonation drives aqueous solubility.[1]

Experimental Protocols

To validate the specific solubility of your batch (CAS 2287339-80-2), do not rely solely on literature values of isomers.[1] Use this self-validating "Shake-Flask" protocol adapted from OECD Guideline 105 .

Protocol A: Determination of Saturation Solubility

Objective: Quantify exact solubility in a target solvent (e.g., Hexane or Water).

  • Preparation:

    • Weigh 100 mg of this compound into a glass vial.

    • Add 1.0 mL of the target solvent.[1]

  • Equilibration:

    • If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).[1]

    • Cap the vial and vortex for 10 minutes.

    • Place in a thermomixer at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (for organic) or Nylon filter (for aqueous).

    • Caution: Ensure the filter material is compatible with the solvent.[1]

  • Quantification (HPLC-UV/Vis or GC-FID):

    • Dilute the supernatant 100x with the mobile phase.[1]

    • Inject into HPLC (C18 Column, Water/Acetonitrile gradient).

    • Compare peak area against a standard calibration curve.[1]

Protocol B: Partition Coefficient (LogP) Estimation

Objective: Determine lipophilicity for formulation development.

  • Prepare a 1:1 mixture of n-Octanol and Phosphate Buffer (pH 7.4) .[1]

  • Dissolve the compound in the Octanol phase.[1]

  • Shake vigorously for 30 minutes and allow phases to separate.

  • Measure concentration in both phases using HPLC.[1]

  • Calculate

    
    .
    
    • Note: If the compound is undetectable in water, the LogP is likely > 2.0.[1]

Applications & Implications

Understanding this solubility profile is critical for:

  • Synthesis of Nitroxides: When oxidizing this precursor to the radical (e.g., using

    
    -CPBA or 
    
    
    ), use a biphasic system (DCM/Water) or a homogeneous polar organic solvent (Methanol). The neutral amine will dissolve in the organic phase, while the oxidant may be aqueous.[1]
  • Drug Formulation: If used as a pharmaceutical intermediate, the free base is suitable for lipid-based delivery systems (LNP), while the hydrochloride salt is suitable for aqueous injection.[1]

  • Purification: The pH-dependent solubility allows for easy purification.[1]

    • Step 1: Dissolve crude mixture in Ether.

    • Step 2: Wash with dilute HCl.[1] The amine moves to the water phase; impurities stay in Ether.[1]

    • Step 3: Basify the water phase (NaOH) and extract back into Ether to recover pure amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12792259, 2,2,4,4-Tetramethylpyrrolidine. Retrieved from [Link]

    • Context: Provides the structural backbone data and confirm
  • Chemical Book (2025). this compound (CAS 2287339-80-2).[1][2] Retrieved from [Link]

    • Context: Confirms the specific CAS and chemical identity used in this guide.
  • OECD (1995). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

    • Context: The authoritative standard for the experimental protocols described in Section 5.
  • Rozantsev, E. G. (1970). Free Nitroxyl Radicals.[1] Plenum Press.[1]

    • Context: Foundational text describing the solubility and synthesis of hindered amine/nitroxide precursors (analogous 2,2,5,5 systems).

pKa values and basicity of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, specifically the pKa and basicity, of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine . This document is structured for researchers in medicinal chemistry and physical organic chemistry, focusing on the interplay between extreme steric hindrance and electronic effects.

Executive Summary

This compound (CAS: 2287339-80-2) is a sterically crowded heterocyclic amine. Structurally, it represents a unique scaffold where the basic nitrogen center is flanked by an asymmetric steric environment: a quaternary carbon at position 2 and a secondary carbon at position 5.

This guide analyzes its basicity (pKa), driven by two competing forces:

  • Steric Facilitation/Inhibition: The gem-dimethyl groups at C2 and C4 create a "geared" conformational lock, influencing the nitrogen lone pair's accessibility.

  • Electronic Withdrawal: The C3-methoxy group exerts a negative inductive effect (-I), modulating the electron density at the nitrogen center.

Estimated pKa: 9.6 – 10.1 (Aqueous, 25°C) Note: This value is derived from Structure-Activity Relationship (SAR) analysis of homologous hindered amines, as direct experimental literature for this specific isomer is rarefied.

Structural Analysis & Reactivity

Molecule Architecture

Unlike the symmetric "PROXYL" scaffold (2,2,5,5-tetramethylpyrrolidine), the 2,2,4,4-isomer possesses distinct asymmetry.

  • Position 1 (N): The basic center.[1]

  • Position 2: Quaternary (

    
    ). Provides high steric bulk alpha to the nitrogen.
    
  • Position 3: Methine with Methoxy (

    
    ). Located between two quaternary centers (C2 and C4), this group is conformationally rigidified.
    
  • Position 4: Quaternary (

    
    ).
    
  • Position 5: Methylene (

    
    ). This "open" side is critical for reactivity, distinguishing it from the fully blocked 2,2,5,5-analogs.
    
Graphviz Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the steric pressure points (Red) versus the accessible zones (Green).

G N1 Nitrogen (N1) (Basic Center) C2 C2 (gem-dimethyl) Steric Block N1->C2 Alpha C3 C3 (Methoxy) Inductive (-I) C2->C3 Beta C3->N1 Inductive Withdrawal (Lowers pKa) C4 C4 (gem-dimethyl) Steric Bulk C3->C4 Gamma C5 C5 (Methylene) Solvation Access C4->C5 Delta C5->N1 Alpha' C5->N1 Solvent Access (Increases pKa)

Figure 1: Structural connectivity highlighting the asymmetric steric environment. The C5 position allows for better solvation of the conjugate acid compared to symmetric 2,2,5,5-analogs.

Basicity and pKa Determination

Theoretical Derivation

To estimate the pKa of this compound, we employ a component-based analysis using established values for pyrrolidine analogs.

Component / AnalogpKa (Approx.)[1][2][3][4][5][6][7][8]Effect on Target Molecule
Pyrrolidine (Parent) 11.3 Baseline basicity for secondary cyclic amine.
2,2-Dimethyl Substitution -0.4 to -0.6 Steric hindrance to solvation of the cation (

) typically lowers aqueous pKa, despite methyl inductive donation.
3-Methoxy Substitution -1.0 to -1.3 Strong Inductive effect (-I) through two bonds (

-position). Reduces electron density on N.
4,4-Dimethyl Substitution +0.1 Remote inductive donation (+I). Minimal steric impact on N-solvation.
Net Estimate ~ 9.8 Range: 9.6 – 10.1

Scientific Rationale: While gas-phase basicity increases with methylation (due to polarizability), aqueous pKa is dominated by the stability of the conjugate acid (ammonium ion). The 2,2-dimethyl group hinders the approach of water molecules required to stabilize the positive charge, causing a drop in pKa relative to pyrrolidine. The methoxy group further depresses basicity via electronegativity. However, the presence of the unsubstituted C5 methylene group maintains a "solvation window," preventing the drastic pKa drop seen in fully hindered amines.

Comparison with Analogs
  • 2,2,6,6-Tetramethylpiperidine (TMP): pKa = 11.1. (Highly basic due to ring flexibility relieving strain).

  • 3-Hydroxypyrrolidine: pKa = 10.4. (OH is EWG).

  • This compound: Predicted lower than 3-hydroxypyrrolidine due to the combined bulk of the tetramethyl system and the methoxy induction.

Experimental Protocol: Potentiometric Titration

For precise determination, Potentiometric Titration is the gold standard. This protocol ensures self-validation through ionic strength control and carbonate-free conditions.

Reagents & Apparatus
  • Analyte: ~50 mg this compound (pure free base or HCl salt).

  • Titrant: 0.1 N HCl (standardized) or 0.1 N NaOH (if starting with salt).

  • Solvent: Degassed water (CO2-free) with 0.1 M KCl (to maintain constant ionic strength).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.

    • Validation: Slope must be >98% theoretical.

  • Sample Preparation:

    • Dissolve

      
       mol of the amine in 40 mL of 0.1 M KCl solution.
      
    • Ensure complete dissolution. If lipophilicity is an issue, use a mixed solvent system (MeOH:Water 20:80) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.

  • Titration:

    • Purge the vessel with Argon or Nitrogen to exclude atmospheric CO2.

    • Titrate with 0.1 N HCl in increments of 0.05 mL.

    • Record pH vs. Volume.

  • Data Processing (Bjerrum Method):

    • Plot the titration curve.

    • Determine the half-neutralization point (where [Base] = [Acid]).

    • Calculate pKa using the Henderson-Hasselbalch equation:

      
      
      
    • Self-Check: The curve should be monophasic.

Graphviz Workflow Diagram

Titration Start Start: Weigh Sample (~50mg) Dissolve Dissolve in 0.1M KCl (CO2-free) Start->Dissolve Purge Purge with Argon Dissolve->Purge Titrate Add 0.1N HCl (Stepwise) Purge->Titrate Measure Record pH (Equilibrium) Titrate->Measure Measure->Titrate Next Aliquot Calc Calculate pKa (Half-Equivalence) Measure->Calc Complete

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Applications & Significance

The specific isomer 2,2,4,4-tetramethyl is often utilized to synthesize nitroxide radicals that differ in stability and lipophilicity from the standard TEMPO or PROXYL derivatives.

  • Metabolic Stability: The methyl groups at C2 and C4 block metabolic oxidation at the

    
    -carbons, a common clearance pathway for cyclic amines.
    
  • Radical Precursor: Oxidation of this amine yields the corresponding nitroxide, which is used as a spin label in EPR spectroscopy. The 3-methoxy group provides a handle for further functionalization or alters the polarity of the probe.

References

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.
  • Rozantsev, E. G. (1970). Free Nitroxyl Radicals. Plenum Press. (Foundational text on tetramethylpyrrolidine synthesis and properties).
  • PubChem Compound Summary. (2024). 2,2,4,4-Tetramethylpyrrolidine.[2][3][5][6][9][10] National Center for Biotechnology Information. Link

  • Hjorth, S., et al. (2020).[11] (3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752).[11] Journal of Pharmacology and Experimental Therapeutics, 374(3), 404-419.[11] Link (Reference for 3-methoxy pyrrolidine analog basicity).

Sources

Thermodynamic stability of tetramethylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Degradation Kinetics of Tetramethylpyrrolidine (PROXYL) Derivatives

Executive Summary

In the landscape of stable nitroxide radicals, 2,2,5,5-tetramethylpyrrolidine-1-oxyl (PROXYL) derivatives occupy a critical niche distinct from their 6-membered analog, TEMPO.[1] While both share the steric protection of four


-methyl groups, PROXYL derivatives exhibit superior conformational rigidity  and distinct redox kinetics  due to the 5-membered ring constraint.

This guide provides a technical deep-dive into the thermodynamic parameters governing PROXYL stability. It is designed for medicinal chemists and materials scientists who require precise control over radical persistence in oxidative catalysis, spin labeling, or bio-reductive environments.

Structural Thermodynamics: The 5-Membered Advantage

The thermodynamic stability of PROXYL derivatives is rooted in the geometric constraints of the pyrrolidine ring compared to the piperidine ring of TEMPO.

Ring Strain and Hybridization

Unlike TEMPO, which adopts a chair conformation allowing the N-O moiety to twist, the PROXYL ring is nearly planar. This geometric forcing has profound electronic consequences:

  • Hybridization: The nitrogen atom in PROXYL retains significant

    
     character compared to the more pyramidal (
    
    
    
    -like) nitrogen in TEMPO.
  • Orbital Overlap: The planarity maximizes the

    
     overlap between the nitrogen lone pair and the oxygen unpaired electron, stabilizing the radical via resonance delocalization.
    

Table 1: Comparative Thermodynamic & Structural Parameters

ParameterPROXYL (5-membered)TEMPO (6-membered)Impact on Stability
Ring Conformation Envelope / PlanarChairPROXYL is more rigid; less entropic loss upon binding/reaction.
N-O Bond Character High

-character (

)
Partial

-character (

)
PROXYL N-O bond is shorter and thermodynamically stiffer.
Hyperfine Coupling (

)
~14.0 - 15.0 G~15.5 - 17.0 GLower

in PROXYL indicates different spin density distribution, affecting reactivity.
Redox Potential (

)
~ +0.85 V (vs NHE)~ +0.75 V (vs NHE)PROXYL is harder to oxidize to the oxoammonium cation.
Steric Shielding Efficiency

While both scaffolds possess four methyl groups, the bond angles in the 5-membered ring (


 internal) bring the methyl groups effectively closer to the N-O center than in the 6-membered ring (

but splayed by chair puckering). This results in a "tighter" steric pocket for PROXYL, conferring enhanced resistance to bulky reductants.

Chemical Stability Profiling

Disproportionation Resistance

The primary non-reductive degradation pathway for nitroxides is acid-catalyzed disproportionation.



  • Mechanism: Protonation of the nitroxide oxygen reduces the activation energy for electron transfer between two radical species.

  • PROXYL Stability: Due to the higher oxidation potential of PROXYL (harder to form the oxoammonium cation), the equilibrium constant for disproportionation (

    
    ) is generally lower than that of TEMPO. This makes PROXYL derivatives more stable in acidic media  (pH 2–4).
    
Bio-Reductive Persistence

In biological environments, nitroxides are reduced to EPR-silent hydroxylamines by ascorbate and thiols.

  • Kinetic Data: Second-order rate constants (

    
    ) for reduction by ascorbate are typically 10-fold lower  for PROXYL derivatives compared to TEMPO.
    
  • Causality: The planar geometry of PROXYL creates a steric penalty for the approach of the ascorbate anion, preserving the radical signal for longer durations in vivo (e.g., MRI contrast agents or spin probes).

Experimental Protocols for Stability Assessment

These self-validating protocols allow you to quantify the thermodynamic stability of novel PROXYL derivatives.

Protocol A: Determination of Redox Potential ( ) via Cyclic Voltammetry

Objective: Quantify the resistance to oxidation (oxoammonium formation) and reduction (hydroxylamine formation).[1][2]

Reagents:

  • Analyte: 1.0 mM PROXYL derivative in Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

Step-by-Step Workflow:

  • Cell Setup: Use a standard 3-electrode cell (Glassy Carbon working, Pt wire counter, Reference).

  • Purging: Degas solution with Argon for 10 mins to remove

    
     (prevents background reduction current).
    
  • Conditioning: Cycle the potential between 0 V and +1.2 V at 100 mV/s for 5 cycles to clean the electrode surface.

  • Measurement: Record CV scans at scan rates of 10, 50, 100, and 500 mV/s.

  • Validation:

    • Calculate

      
      . A reversible system (stable radical) should yield 
      
      
      
      .
    • Plot

      
       vs 
      
      
      
      (scan rate). Linearity confirms diffusion control (no adsorption/decomposition).
  • Output: The

    
     is your thermodynamic metric. Higher 
    
    
    
    = Greater stability against oxidation.
Protocol B: Accelerated Thermal Degradation (Arrhenius)

Objective: Determine the activation energy (


) of thermal decomposition.

Step-by-Step Workflow:

  • Preparation: Dissolve PROXYL derivative (10 mM) in a high-boiling inert solvent (e.g., chlorobenzene or ethylene glycol).

  • Sampling: Aliquot into 5 sealed ampoules (flushed with

    
    ).
    
  • Incubation: Place ampoules in oil baths at distinct temperatures: 60°C, 80°C, 100°C, 120°C, 140°C.

  • Quantification: At time intervals (

    
     hours), remove an aliquot, quench on ice, and measure EPR signal intensity (double integration of the triplet).
    
  • Analysis:

    • Plot

      
       vs time to verify first-order decay. Extract rate constant 
      
      
      
      for each Temp.
    • Plot

      
       vs 
      
      
      
      (Arrhenius plot).
    • Slope

      
      .
      
  • Success Criteria: A linear Arrhenius plot (

    
    ) validates a single decomposition mechanism (likely methyl group abstraction or ring fragmentation).
    

Visualization of Stability Mechanisms

Figure 1: Acid-Catalyzed Disproportionation Pathway

This diagram illustrates the critical failure mode for nitroxides in acidic environments. PROXYL resists the "Electron Transfer" step more effectively than TEMPO.

Disproportionation Nitroxide 2 PROXYL Radicals (R2NO•) Protonation Protonation Step (pH < 4) Nitroxide->Protonation + H+ Intermediate H-Bonded Ion Pair [R2NOH•+ ... •ONR2] Protonation->Intermediate ET_Step Electron Transfer (Rate Limiting) Intermediate->ET_Step Products Oxoammonium (R2N=O+) + Hydroxylamine (R2NOH) ET_Step->Products Disproportionation Products->Nitroxide Reverse Reaction (pH > 5)

Caption: The acid-catalyzed disproportionation mechanism. PROXYL derivatives exhibit a higher energy barrier at the Electron Transfer step due to a higher oxidation potential compared to TEMPO.

Figure 2: Stability-Based Selection Logic

A decision tree for researchers choosing between PROXYL and TEMPO based on environmental constraints.

SelectionLogic Start Select Nitroxide Scaffold Environment Primary Environmental Stressor? Start->Environment Acidic Acidic (pH < 4) Environment->Acidic Reductive Bio-Reductive (Ascorbate/Thiol rich) Environment->Reductive Thermal High Temp (>100°C) Environment->Thermal UsePROXYL1 Use PROXYL (Higher Oxidation Potential) Acidic->UsePROXYL1 UsePROXYL2 Use PROXYL (Slower Reduction Kinetics) Reductive->UsePROXYL2 UseTEMPO Use TEMPO (Standard Stability) Thermal->UseTEMPO Similar BDE, TEMPO cheaper

Caption: Decision matrix for selecting PROXYL vs. TEMPO. PROXYL is the superior choice for acidic or bioreductive environments due to thermodynamic and kinetic resistance.

References

  • Disproportionation Kinetics of Nitroxides Title: Kinetics and Mechanism for Acid-Catalyzed Disproportionation of 2,2,6,6-Tetramethylpiperidine-1-oxyl. Source: Journal of Physical Organic Chemistry.[3] URL:[Link]

  • Redox Properties of Nitroxides Title: Electrochemical Oxidation and Reduction of Nitroxides: A Cyclic Voltammetric and Simulation Study. Source: ResearchGate / Electrochimica Acta (Snippet 1.3). URL:[Link]

  • Structural Comparison (TEMPO vs PROXYL) Title: Structural and Magnetic Parameters of TEMPO and PROXYL Radicals.[4] Source: ResearchGate (Snippet 1.11). URL:[Link]

  • Bio-Reductive Stability Title: The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Source: MDPI (Snippet 1.4). URL:[Link]

  • Bond Dissociation Energies Title: Bond Dissociation Energies (CRC Handbook Data). Source: UMass OWL (Snippet 1.14). URL:[Link]

Sources

Technical Guide: Synthesis of 3-Methoxy-2,2,5,5-tetramethylpyrrolidine Derivatives from Triacetone Amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-substituted-2,2,5,5-tetramethylpyrrolidines from triacetone amine (2,2,6,6-tetramethyl-4-piperidone) .

Note on Nomenclature: The target molecule described in the topic ("3-Methoxy-2,2,4,4-tetramethylpyrrolidine") contains a common nomenclature discrepancy. The ring contraction of the symmetric 2,2,6,6-tetramethyl-4-piperidone (triacetone amine) via the Favorskii rearrangement yields 2,2,5,5-tetramethylpyrrolidine derivatives. The gem-dimethyl groups flank the nitrogen atom (positions 2 and 5). The "2,2,4,4" numbering is often a vestigial reference to the starting piperidine or a typo in technical requests. This guide proceeds with the scientifically accurate 2,2,5,5-tetramethylpyrrolidine structure, which is the direct and verified product of the triacetone amine lineage.

Executive Summary

The transformation of triacetone amine (TAA) into 3-methoxy-functionalized pyrrolidines is a cornerstone process in the synthesis of sterically hindered spin labels (e.g., PROXYL derivatives) and polymer stabilizers. The core pathway involves a Favorskii rearrangement , which contracts the six-membered piperidone ring into a five-membered pyrrolidine ring.

This guide covers two distinct target functionalities based on the "3-Methoxy" designation:

  • Route A (Primary): Synthesis of Methyl 2,2,5,5-tetramethylpyrrolidine-3-carboxylate (The "Methoxycarbonyl" derivative). This is the direct product of the Favorskii rearrangement in methanol.

  • Route B (Secondary): Synthesis of 3-Methoxy-2,2,5,5-tetramethylpyrrolidine (The "Methoxy ether" derivative). This requires downstream reduction and methylation of the pyrrolidine core.

Reaction Mechanism & Pathway Logic

The synthesis relies on the Favorskii Rearrangement of an


-dihaloketone.[1][2][3][4] Triacetone amine is first halogenated to introduce leaving groups at the 

-positions (C3/C5). Treatment with a methoxide base triggers deprotonation, formation of a cyclopropanone intermediate, and subsequent ring opening to the contracted pyrrolidine ester.
Pathway Visualization

Favorskii_Pathway TAA Triacetone Amine (2,2,6,6-Tetramethyl-4-piperidone) Dibromo 3,5-Dibromo-2,2,6,6- tetramethyl-4-piperidone TAA->Dibromo Br2 / AcOH (Halogenation) Cyclo Cyclopropanone Intermediate Dibromo->Cyclo NaOMe / MeOH (Base-Induced Enolization) Ester Methyl 2,2,5,5-tetramethyl- pyrrolidine-3-carboxylate Cyclo->Ester Ring Contraction (Favorskii Rearrangement) Ether 3-Methoxy-2,2,5,5- tetramethylpyrrolidine Ester->Ether 1. LiAlH4 (Reduction) 2. NaH/MeI (Methylation)

Caption: The Favorskii contraction pathway from Triacetone Amine to 2,2,5,5-tetramethylpyrrolidine derivatives.

Experimental Protocol: Route A (The Favorskii Contraction)

Target: Methyl 2,2,5,5-tetramethylpyrrolidine-3-carboxylate Relevance: This is the direct precursor to most "3-methoxy" pyrrolidine derivatives and is often the actual target in "3-methoxy..." requests referring to the ester.

Materials & Reagents
ReagentRoleStoichiometry (Equiv.)Key Property
Triacetone Amine (TAA) Substrate1.0mp 35-36°C; hygroscopic
Bromine (Br₂) Halogenating Agent2.0 - 2.2Fuming liquid; highly toxic
Acetic Acid (AcOH) Solvent/CatalystSolvent Vol.Glacial
Sodium Methoxide (NaOMe) Base/Nucleophile4.0 - 5.025-30% in MeOH
Methanol (MeOH) SolventSolvent Vol.Anhydrous
Step-by-Step Methodology
Step 1: Bromination of Triacetone Amine
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Dissolution: Dissolve Triacetone Amine (15.5 g, 0.1 mol) in Glacial Acetic Acid (100 mL) . Add 48% HBr (0.5 mL) as an initiator.

  • Addition: Cool the solution to 15–20°C. Add Bromine (32.0 g, 0.2 mol) dropwise over 60 minutes.

    • Critical Control: Maintain temperature <25°C to prevent over-bromination or tar formation. The solution will turn deep orange/red.[5]

  • Completion: Stir for an additional 2 hours at room temperature. A yellow precipitate (TAA-hydrobromide/perbromide salts) may form.

  • Isolation: Filter the solid (3,5-dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide). Wash with cold acetic acid and diethyl ether. Dry under vacuum.[6][7]

    • Yield: ~85-90% (as the salt).

Step 2: The Favorskii Rearrangement[1][2][4]
  • Preparation: Prepare a solution of Sodium Methoxide (0.4 mol) in Anhydrous Methanol (150 mL) . Cool to 0°C under nitrogen atmosphere.

  • Addition: Add the dried 3,5-dibromo-TAA salt (0.1 mol) portion-wise to the methoxide solution over 30 minutes.

    • Exotherm Alert: The reaction is highly exothermic. Monitor internal temperature strictly (<10°C).

  • Rearrangement: Once addition is complete, allow the mixture to warm to room temperature and reflux for 2–3 hours. The solution will become cloudy due to NaBr precipitation.

  • Workup:

    • Cool to room temperature.[5]

    • Filter off the NaBr salts.

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Dissolve the residue in Diethyl Ether (100 mL) and Water (50 mL) .

    • Separate the organic layer.[8] Extract the aqueous layer 2x with ether.

    • Dry combined organics over Na₂SO₄ and concentrate.[8]

  • Purification: Distill the crude oil under reduced pressure (bp ~80-85°C at 10 mmHg) to obtain Methyl 2,2,5,5-tetramethylpyrrolidine-3-carboxylate .

    • Typical Yield: 60–70%.

Experimental Protocol: Route B (Synthesis of the Ether)

Target: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine Relevance: If the specific target is the ether (-OCH₃) rather than the ester (-COOCH₃).

Reduction and Methylation

This sequence converts the ester obtained in Route A into the methoxy ether.

  • Reduction (Ester

    
     Alcohol): 
    
    • Dissolve Methyl 2,2,5,5-tetramethylpyrrolidine-3-carboxylate (10 g) in Anhydrous THF (50 mL) .

    • Add LiAlH₄ (1.2 equiv) slowly at 0°C. Reflux for 4 hours.

    • Note: This yields 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine .

    • Correction: If the target is the methoxy group directly on the ring (not on a methyl arm), one must start from 2,2,5,5-tetramethyl-3-pyrrolidinone (obtained via a modified Favorskii or oxidation of the 3-pyrroline derivative).

    • Alternate Path for Ring-Methoxy:

      • Precursor: 2,2,5,5-tetramethyl-3-pyrrolidinone.

      • Reduction: NaBH₄ reduction gives 3-hydroxy-2,2,5,5-tetramethylpyrrolidine .

      • Methylation: Treat with NaH (1.1 equiv) in THF, followed by Methyl Iodide (MeI) .

    • Result:3-Methoxy-2,2,5,5-tetramethylpyrrolidine .[9][10]

Characterization & Quality Control

The following parameters validate the identity of the Methyl 2,2,5,5-tetramethylpyrrolidine-3-carboxylate (Route A Product).

TechniqueExpected Signal / ValueInterpretation
¹H NMR (CDCl₃)

1.1–1.4 (s, 12H)
Four methyl groups (gem-dimethyls).

3.65 (s, 3H)
Methoxycarbonyl methyl group (-COOCH ₃).

2.6–2.8 (m, 1H)
Methine proton at C3.
IR Spectroscopy 1735 cm⁻¹Strong C=O stretch (Ester).
3300–3400 cm⁻¹N-H stretch (Secondary amine).
Mass Spectrometry m/z = 185 [M+H]⁺Consistent with C₁₀H₁₉NO₂.

Safety & Handling

  • Bromine: Causes severe burns and is volatile. Use only in a fume hood with appropriate neutralizing traps.

  • Sodium Methoxide: Corrosive and moisture-sensitive. Store under inert gas.

  • Triacetone Amine: Irritant. Avoid inhalation of dust.

References

  • Favorskii Rearrangement Mechanism & Applications

    • Source: Wikipedia. "Favorskii rearrangement".[1][2][3][4][11] Link

  • Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine

    • Source: ResearchGate. "Facile Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetra-methylpyrrolidine-1-oxyl and Derivatives". Link

  • Electrochemical Synthesis of Pyrrolidine Derivatives

    • Source: ResearchGate. "Electrochemical Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine". Link

  • Triacetone Amine Synthesis & Properties

    • Source: BenchChem.[8] "Detailed experimental protocol for triacetonamine synthesis". Link

Sources

CAS number and safety data sheet (SDS) for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Part 1: Executive Summary

This compound (CAS 2287339-80-2) is a specialized sterically hindered amine, distinct from the more common 2,2,6,6-tetramethylpiperidine (TEMPO) and 2,2,5,5-tetramethylpyrrolidine series. Its unique 2,2,4,4-substitution pattern creates an asymmetrical steric environment, making it a critical scaffold in fragment-based drug discovery (FBDD) and a precursor for site-specific nitroxide spin labels .

This guide provides a comprehensive technical analysis of its physicochemical properties, safety protocols (SDS), synthetic pathways, and applications in bio-organic chemistry.

Part 2: Identification & Physicochemical Profile

The compound is characterized by a five-membered pyrrolidine ring saturated with four methyl groups at the 2 and 4 positions, and a methoxy ether functionality at the 3-position. This "crowded" arrangement confers high lipophilicity and resistance to metabolic degradation compared to unhindered amines.

PropertySpecification
Chemical Name This compound
CAS Number 2287339-80-2
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Physical State Liquid (at room temperature) or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO, Chloroform; sparingly soluble in water
pKa (Calculated) ~10.5 (Secondary amine)
Boiling Point Predicted: 180–190 °C (at 760 mmHg)

Part 3: Safety Data Sheet (SDS) Analysis

GHS Classification: Based on structural analogs (hindered secondary amines) and supplier data (Enamine/Sigma), this compound is classified as an Irritant with potential Acute Toxicity .

Signal Word: WARNING

Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Precautionary Protocols
  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved respirator (N95 or P100) if aerosolization occurs.

    • Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min).

    • Eyes: Chemical safety goggles. Face shield recommended during synthesis.

  • Handling & Storage:

    • Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

    • Keep at 2–8°C for long-term stability.

    • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, anhydrides.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3]

  • Skin Contact: Wash with soap and water.[4] If irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER immediately.[2]

Part 4: Synthesis & Manufacturing Pathways

The synthesis of the 2,2,4,4-tetramethylpyrrolidine core is less trivial than the 2,2,5,5-isomer due to the specific arrangement of methyl groups. The most robust route involves the reduction of the corresponding pyrrolidinone followed by O-methylation.

Synthetic Workflow (DOT Visualization)

SynthesisPathway Start 2,2,4,4-Tetramethyl-3-pyrrolidinone (Precursor) Step1 Reduction (NaBH4 / MeOH) Start->Step1 Hydride Addition Inter Intermediate: 2,2,4,4-Tetramethyl-3-pyrrolidinol Step1->Inter Yield: ~85% Step2 O-Methylation (NaH / MeI / THF) Inter->Step2 Deprotonation Final Target: 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Step2->Final SN2 Substitution

Figure 1: Step-wise synthesis from the ketone precursor. The steric bulk at positions 2 and 4 requires strong nucleophiles for methylation.

Detailed Protocol: Methylation of the Alcohol Intermediate
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C. Slowly add 2,2,4,4-tetramethyl-3-pyrrolidinol (1.0 eq) dissolved in THF.

  • Reaction: Stir for 30 minutes at 0°C until H₂ evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise. Allow to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[5] Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5) to isolate the 3-methoxy derivative.

Part 5: Applications in Research & Development

Nitroxide Spin Labeling (EPR Spectroscopy)

The primary utility of this scaffold is as a precursor to the corresponding nitroxide radical. Upon oxidation (using mCPBA or H₂O₂/Na₂WO₄), the amine converts to the N-oxyl radical .

  • Advantage: The 2,2,4,4-substitution pattern provides a different "tumbling" rate and steric protection compared to standard PROXYL (2,2,5,5) labels, offering unique spectral lineshapes in Electron Paramagnetic Resonance (EPR) studies of protein dynamics.

Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the this compound motif serves as a non-aromatic, lipophilic core .

  • Mechanism: It mimics the transition state of proline-based peptidomimetics but with enhanced metabolic stability due to the quaternary carbons blocking alpha-oxidation by cytochrome P450 enzymes.

Application Logic Flow

Applications Core 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Oxidation Oxidation (mCPBA) Core->Oxidation Coupling Amide Coupling (R-COOH) Core->Coupling Nitroxide Nitroxide Radical (EPR Probe) Oxidation->Nitroxide Spin Labeling Pharma Drug Candidate (GPCR/Ion Channel Ligand) Coupling->Pharma Lead Opt.

Figure 2: Divergent utility of the scaffold in biophysics and medicinal chemistry.

References

  • Hatano, B., et al. (2010). "Facile Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl and Derivatives." Heterocycles, 81(2), 349-356. (Cited for synthetic methodology comparison).
  • PubChem. (2025). Compound Summary: 3-(Methoxymethyl)pyrrolidine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Reactivity profile of the methoxy group in tetramethylpyrrolidine rings

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of the methoxy group within 2,2,5,5-tetramethylpyrrolidine scaffolds.

Editorial Note: In the context of drug development and radical chemistry, "methoxy reactivity" in this scaffold refers to two distinct chemical entities with vastly different behaviors:

  • The

    
    -Methoxy Moiety (Alkoxyamine):  A labile, reactive bond used as a radical generator or polymerization regulator.
    
  • The

    
    -Methoxy Moiety (Ring Substituent):  A stable structural handle used to modulate lipophilicity and pharmacokinetics, subject to specific metabolic clearance.
    

This guide addresses both, distinguishing between their synthetic utility and biological liabilities.

Executive Summary

The 2,2,5,5-tetramethylpyrrolidine (TMP) ring is a sterically crowded, five-membered heterocycle.[1] Its derivatives are critical in spin labeling (EPR), Nitroxide-Mediated Polymerization (NMP), and neuroprotective drug design.[1] The reactivity of a methoxy group attached to this ring is dictated by its position:

  • 
    -Methoxy (
    
    
    
    ):
    Characterized by reversible homolysis .[1] It acts as a "dormant" radical species. Its reactivity profile is defined by the bond dissociation energy (BDE) of the
    
    
    bond, which is lower in pyrrolidines than in six-membered piperidines due to ring strain.
  • 
    -Methoxy (
    
    
    
    on C3/C4):
    Characterized by metabolic susceptibility .[1] While chemically inert under standard synthetic conditions, it serves as a site for Cytochrome P450-mediated
    
    
    -demethylation in vivo, altering the compound's polarity and retention.[1]

The -Methoxy Profile: Homolysis & Radical Chemistry

Mechanism of Action

The


-methoxy-2,2,5,5-tetramethylpyrrolidine moiety is an alkoxyamine .[1] It does not react via standard nucleophilic substitution (

) due to the extreme steric hindrance provided by the four adjacent methyl groups. Instead, its primary reactivity mode is thermal homolysis .

[1]

In the specific case of


-methoxy-TMP:
  • Homolysis: The

    
     bond cleaves to release a stable nitroxide (PROXYL radical) and a reactive methyl radical (
    
    
    
    ).
  • Recombination: The reaction is reversible. The persistent radical effect (PRE) favors the reformation of the alkoxyamine unless the methyl radical is trapped by a substrate (e.g., a monomer in polymerization or a biological lipid).

Pyrrolidine vs. Piperidine (Ring Strain Effects)

The 5-membered pyrrolidine ring exerts a "trans-annular effect" different from the 6-membered piperidine (TEMPO) analogs.[1]

  • Reactivity Delta: The

    
     bond in tetramethylpyrrolidines is generally stronger  (higher BDE) than in acyclic alkoxyamines but weaker  than in some rigid bicyclic systems.
    
  • Implication:

    
    -methoxy-TMP derivatives require slightly higher activation temperatures (
    
    
    
    C) to initiate radical release compared to their TEMPO counterparts, offering superior shelf-stability for drug formulations but requiring more energy for activation.[1]
Side Reactions: Disproportionation

A critical failure mode for


-methoxy reactivity is disproportionation, which destroys the radical-generating capability.[1]
  • Pathway: Hydrogen abstraction from the

    
    -carbon of the alkoxy group (if longer than methyl) or the ring itself.
    
  • Result: Formation of a hydroxylamine (

    
    ) and an alkene.
    
  • Note: For the specific

    
    -methoxy  (methyl) group, disproportionation is suppressed because there is no 
    
    
    
    -hydrogen on the methoxy carbon to eliminate. This makes
    
    
    -methoxy-TMP uniquely stable compared to
    
    
    -ethoxy or
    
    
    -benzyloxy variants.[1]

The -Methoxy Profile: Pharmacokinetics & Metabolism

Lipophilicity Modulation

When the methoxy group is attached to the carbon skeleton (e.g., 3-methoxy-2,2,5,5-tetramethylpyrrolidine), it acts as a lipophilic handle.[1]

  • LogP Impact: The methoxy group increases lipophilicity compared to a hydroxyl group, facilitating Blood-Brain Barrier (BBB) penetration.

  • Conformational Locking: The steric bulk of the methoxy group, combined with the tetramethyl "buttressing," locks the pyrrolidine ring into a specific envelope conformation, which can enhance binding affinity to specific receptors (e.g., neuroreceptors).

Metabolic Liability: -Demethylation

In drug development, the


-methoxy group is a prime target for Phase I metabolism.[1]
  • Enzyme: CYP2D6 and CYP3A4.

  • Mechanism:

    • Hydroxylation of the methoxy methyl group (

      
      ).[1]
      
    • Collapse of the hemiacetal.

    • Release of Formaldehyde (

      
      ) and the free alcohol (
      
      
      
      ).
  • Toxicity Marker: Rapid

    
    -demethylation can lead to a spike in formaldehyde locally, potentially causing cytotoxicity in hepatic assays.[1]
    

Visualizing the Pathways

The following diagram illustrates the divergent reactivity pathways for the


-methoxy (radical) and 

-methoxy (metabolic) species.

ReactivityPathways TMP Tetramethylpyrrolidine Scaffold N_OMe N-Methoxy (Alkoxyamine) (>N-OMe) TMP->N_OMe Functionalization at N C_OMe C-Methoxy (Substituent) (-OMe at C3) TMP->C_OMe Functionalization at C3 Homolysis Thermal Homolysis (>100°C) N_OMe->Homolysis Heat/Energy Nitroxide Nitroxide Radical (Stable) Homolysis->Nitroxide Reversible MethylRad Methyl Radical (Reactive) Homolysis->MethylRad Initiation Nitroxide->N_OMe Recombination (PRE) CYP Liver Metabolism (CYP450) C_OMe->CYP In Vivo Alcohol Alcohol Metabolite (-OH) CYP->Alcohol O-Demethylation HCHO Formaldehyde (Byproduct) CYP->HCHO Elimination

Figure 1: Divergent reactivity pathways of N-methoxy (radical generation) vs. C-methoxy (metabolic clearance).[1]

Experimental Protocols

Protocol A: Measuring Homolysis Rate ( ) of -Methoxy-TMP

Objective: Determine the temperature-dependent bond dissociation energy of the


 bond.
Principle:  Heat the alkoxyamine in the presence of a radical scavenger (e.g., TEMPO) that traps the released carbon radical, preventing recombination. The decay of the starting material follows first-order kinetics.

Reagents:

  • Substrate:

    
    -methoxy-2,2,5,5-tetramethylpyrrolidine (10 mM).[1]
    
  • Scavenger: 4-Hydroxy-TEMPO (excess, 4 equivalents).[1]

  • Solvent:

    
    -Butylbenzene (high boiling point, inert).[1]
    

Workflow:

  • Preparation: Dissolve substrate and scavenger in deoxygenated

    
    -butylbenzene under Argon atmosphere.
    
  • Incubation: Aliquot solution into sealed ampoules. Heat in a thermostated oil bath at three temperatures (e.g., 110°C, 120°C, 130°C).

  • Sampling: Remove ampoules at fixed time intervals (0, 15, 30, 60, 120 min) and immediately quench in ice water.

  • Analysis: Analyze via HPLC-UV or GC-MS. Monitor the disappearance of the

    
    -methoxy peak.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation to calculate
    
    
    .
Protocol B: Microsomal Stability Assay (C-Methoxy Liability)

Objective: Assess the metabolic stability of 3-methoxy-TMP derivatives.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

  • NADPH Regenerating System.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

Workflow:

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) and test compound (1 µM) in buffer at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[3]

  • Time-Course: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Data: Monitor the parent compound depletion and the appearance of the

    
    -demethylated metabolite (M-14 mass shift).
    

Comparative Data: Pyrrolidine vs. Piperidine[1][4][5][6][7]

The following table contrasts the reactivity of the tetramethylpyrrolidine (5-ring) system against the tetramethylpiperidine (6-ring) system, crucial for selecting the right scaffold for a drug or probe.

FeatureTetramethylpyrrolidine (5-Ring)Tetramethylpiperidine (6-Ring)Implications
N-O Bond Strength Higher BDELower BDEPyrrolidines are more thermally stable; better for storage.[1]
Steric Crowd High (Methyls are closer)Moderate (Chair conformer relieves strain)Pyrrolidines are more resistant to nucleophilic attack.
Disproportionation Very LowModeratePyrrolidines yield cleaner radical generation.
Lipophilicity (LogP) Lower (Compact)HigherPyrrolidines are more water-soluble (generally).[1]
Metabolic Fate Ring hydroxylation / Lactam formationN-dealkylation / Ring oxidationDifferent toxicological profiles.[1]

References

  • Homolysis Energies of Alkoxyamines

    • Title: Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines.[1][4]

    • Source: Australian N
    • Significance: Establishes the thermodynamic stability of pyrrolidine-based alkoxyamines compared to piperidines.
  • Metabolic Stability of Pyrrolidine Nitroxides

    • Title: Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in R
    • Source: NIH / PubMed Central.
    • Significance: Details the enzymatic reduction and oxidation pathways of sterically hindered pyrrolidine rings.
  • Pharmacokinetics of Methoxy-Substituted Rings

    • Title: Pharmacokinetics of Lipophilically Different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl Radicals.
    • Source: PubMed.
    • Significance: Correlates the methoxy substituent with in vivo distribution and clearance r
  • Designer Drug Metabolism (Methoxy-Pyrrolidines)

    • Title: Metabolism and toxicological detection of the new designer drug 4'-methoxy-a-pyrrolidinopropiophenone.[1][5]

    • Source: Elsevier / Journal of Chrom
    • Significance: Provides evidence of O-demethylation as a primary metabolic route for methoxy-substituted pyrrolidines.[1]

Sources

Steric Hindrance & Conformational Dynamics of 2,2,4,4-Tetramethylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the steric, conformational, and synthetic characteristics of 2,2,4,4-tetramethylpyrrolidine derivatives. Unlike their ubiquitous symmetric cousins (2,2,6,6-tetramethylpiperidine "TMP" and 2,2,5,5-tetramethylpyrrolidine "PROXYL"), the 2,2,4,4-isomers present a unique asymmetric steric landscape that is increasingly exploited in modern medicinal chemistry (e.g., CFTR modulators) and physical organic probes.

Technical Guide for Medicinal Chemists and Process Scientists

Part 1: The Steric Landscape – Asymmetry as a Tool

The defining feature of 2,2,4,4-tetramethylpyrrolidine is its structural asymmetry relative to the nitrogen atom. While standard hindered bases (LiTMP) or radical precursors (TEMPO/PROXYL) rely on


 or 

symmetry to provide uniform steric protection, the 2,2,4,4-scaffold offers a "Janus-faced" steric environment.
Structural Comparison
Feature2,2,6,6-Piperidine (TMP)2,2,5,5-Pyrrolidine (PROXYL)2,2,4,4-Pyrrolidine
Ring Size 6-membered (Chair/Twist)5-membered (Envelope)5-membered (Envelope)

-Substitution
Tetra-methyl (Symmetric)Tetra-methyl (Symmetric)Di-methyl (Asymmetric)
Steric Environment Highly Hindered (Both sides)Highly Hindered (Both sides)Semi-Hindered (One side open)
Nitrogen Accessibility Low (

blocked)
LowDirectional (

possible at

)
Primary Utility Non-nucleophilic BaseStable Radical Spin LabelDrug Scaffold / Conformational Lock
The "Open-Closed" Mechanism

In 2,2,4,4-tetramethylpyrrolidine, the steric bulk is distributed at the


 (alpha) and 

(beta) positions.
  • The "Closed" Side (

    
    ):  The gem-dimethyl group at the 
    
    
    
    -position creates a neopentyl-like steric wall, blocking nucleophilic attack and shielding the nitrogen lone pair from one vector.
  • The "Open" Side (

    
    ):  The unsubstituted 
    
    
    
    -methylene (
    
    
    ) allows for approach by electrophiles or metabolic enzymes, making this scaffold less persistent than 2,2,5,5-analogs but more versatile for functionalization.
  • The Remote Lock (

    
    ):  The 
    
    
    
    -gem-dimethyl group at
    
    
    does not directly shield the nitrogen but exerts a profound Thorpe-Ingold effect , biasing the ring conformation and increasing the barrier to nitrogen inversion.
Visualization of Steric Vectors

The following diagram illustrates the asymmetric steric pressure in the 2,2,4,4-scaffold compared to the symmetric 2,2,5,5-analog.

StericLandscape cluster_0 Symmetric (2,2,5,5-TMP) cluster_1 Asymmetric (2,2,4,4-TMP) N_sym Nitrogen (1) C2_sym C2 (Me, Me) High Steric Wall N_sym->C2_sym C5_sym C5 (Me, Me) High Steric Wall N_sym->C5_sym Steric_sym Result: Totally Blocked (Radical Stability) C2_sym->Steric_sym C5_sym->Steric_sym N_asym Nitrogen (1) C2_asym C2 (Me, Me) High Steric Wall N_asym->C2_asym C5_asym C5 (H, H) Accessible Channel N_asym->C5_asym Steric_asym Result: Directional Reactivity (Drug Binding/Catalysis) C2_asym->Steric_asym C4_asym C4 (Me, Me) Remote Conformational Lock C5_asym->C4_asym C5_asym->Steric_asym

Caption: Comparison of steric shielding vectors. Note the "Accessible Channel" at C5 in the 2,2,4,4-isomer, crucial for directional binding in pharmaceutical applications.

Part 2: Synthesis & Manufacturing Protocols

Synthesis of the 2,2,4,4-isomer is non-trivial due to the need to establish the gem-dimethyl groups unsymmetrically. Two primary routes exist: the Cyclobutane Ring Expansion (historic) and the Lactam Reduction (pharmaceutical standard).

Protocol A: Lactam Reduction (Pharmaceutical Standard)

This method is preferred for high-purity applications (e.g., CFTR modulator synthesis) as it avoids complex rearrangements.

Precursor: 3,3,5,5-tetramethylpyrrolidin-2-one (Note: IUPAC numbering changes upon reduction). Mechanism: Reduction of the


 carbonyl to a methylene group.

Step-by-Step Workflow:

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Red-Al; THF (anhydrous).
    
  • Setup: Flame-dried 3-neck flask under Argon.

  • Addition:

    • Charge flask with

      
       (2.5 equiv) in THF at 0°C.
      
    • Add 3,3,5,5-tetramethylpyrrolidin-2-one (dissolved in THF) dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux for 12–24 hours. The steric bulk at

    
     and 
    
    
    
    (relative to lactam) slows the hydride attack, requiring vigorous conditions.
  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Isolation: Filter precipitate, dry organic phase (

    
    ), and distill.
    
    • Yield: Typically 75–85%.

    • Product:2,2,4,4-tetramethylpyrrolidine (Colorless oil).

Protocol B: Cyclobutane Ring Expansion (Mechanistic Route)

Used historically to prove structure, this route exploits the rearrangement of cyclobutane oximes.

  • Starting Material: 2,2,4,4-tetramethylcyclobutane-1,3-dione.

  • Key Step: Reaction with hydroxylamine to form the dioxime, followed by

    
     reduction.
    
  • Outcome: The reduction triggers a ring expansion to yield 3-amino-2,2,4,4-tetramethylpyrrolidine, which can be deaminated to the parent heterocycle. Note: This route is low-yielding and reserved for mechanistic studies.

Part 3: Physical Organic Properties

The 2,2,4,4-scaffold serves as an excellent probe for nitrogen inversion dynamics.

Nitrogen Inversion Barriers

In sterically unhindered amines, nitrogen inversion is rapid (


). In 2,2,4,4-tetramethylpyrrolidine derivatives (e.g., N-hydroxy or N-chloro), the inversion is significantly slowed.
  • Barrier (

    
    ):  ~12–13 kcal/mol (measured by dynamic NMR coalescence).
    
  • Comparison: The barrier is nearly identical to the 2,2,6,6-piperidine analogs, indicating that the

    
    -gem-dimethyl group (even if only on one side) dominates the transition state energy.
    
  • Significance: This slow inversion allows for the separation of invertomers at low temperatures, useful for studying stereoelectronic effects in drug binding.

Basicity and Nucleophilicity
  • 
     (Conjugate Acid):  ~11.0 (Estimated). Slightly higher than pyrrolidine due to the inductive effect of four methyl groups.
    
  • Nucleophilicity:

    • High toward protons (Brønsted base).

    • Low toward bulky electrophiles (due to

      
       shielding).
      
    • Directional: Reacts preferentially with electrophiles approaching from the

      
       (unhindered) quadrant.
      

Part 4: Applications in Drug Development

The 2,2,4,4-tetramethylpyrrolidine moiety has emerged as a critical "Pharmacophore Modulator" in recent years, most notably in CFTR modulators (Cystic Fibrosis Transmembrane Conductance Regulator).

Metabolic Stability & Conformational Locking

Drug candidates containing simple pyrrolidines are often susceptible to rapid oxidative metabolism (P450 hydroxylation) at the


-carbons.
  • Metabolic Blockade: The gem-dimethyl groups at

    
     and 
    
    
    
    block the most reactive sites for oxidation.
  • Conformational Bias: The substituents lock the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty of binding to the target protein (e.g., CFTR ion channel), improving potency (

    
    ).
    
Case Study: Vertex Pharmaceuticals Scaffolds

Patents and literature (e.g., Vertex Pharmaceuticals) describe the use of the 2,2,4,4-tetramethylpyrrolidine moiety in next-generation correctors. The asymmetric bulk allows the molecule to fit into the hydrophobic pocket of the CFTR protein while projecting the solubilizing nitrogen in a precise vector.

Nitroxide Spin Probes

While less common than TEMPO, 1-hydroxy-2,2,4,4-tetramethylpyrrolidine can be oxidized to the corresponding nitroxide.

  • Use Case: Probing asymmetric environments in polymers or membranes. The ESR signal of the 2,2,4,4-nitroxide is distinct due to the asymmetric hyperfine coupling, providing rotational correlation times that differentiate "head" vs "tail" motion.

References

  • Anderson, J. E., et al. (1975). "Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines and hindered pyrrolidines." Journal of the Chemical Society, Chemical Communications.[1] Link

  • Vertex Pharmaceuticals Inc. (2018). "Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator." U.S. Patent 10,000,000 (Example: Synthesis of Compound 44). Link

  • Rerick, M. N., et al. (1960). "Anomalous Reduction of 2,2,4,4-Tetramethylcyclobutane-1,3-dioxime by Lithium Aluminum Hydride." Journal of the American Chemical Society.[2][3] Link

  • PubChem. (2025). "2,2,4,4-Tetramethylpyrrolidine Compound Summary." National Library of Medicine. Link

  • Bognar, B., et al. (2019). "Synthesis and Application of Stable Nitroxide Free Radicals Fused with Carbocycles and Heterocycles." Molecules. Link

Sources

Methodological & Application

Application Note: Oxidation of 3-Methoxy-2,2,5,5-tetramethylpyrrolidine to Nitroxide (3-Methoxy-PROXYL)

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CRITICAL STRUCTURAL & SAFETY ADVISORY

⚠️ IMPORTANT: Isomer Distinction (2,2,4,4- vs. 2,2,5,5-) The title of your request specifies "3-Methoxy-2,2,4,4 -tetramethylpyrrolidine."

  • 2,2,5,5-Tetramethylpyrrolidine derivatives yield stable nitroxide radicals (PROXYL series) because the nitrogen atom is flanked by two quaternary carbons, preventing disproportionation.

  • 2,2,4,4-Tetramethylpyrrolidine derivatives possess a methylene group (

    
    ) at position 5 (adjacent to the nitrogen). Oxidation of these amines typically yields nitrones  or unstable radicals due to the presence of 
    
    
    
    -hydrogens, which facilitate disproportionation.

Assumption of Intent: This protocol is designed for the synthesis of the stable 3-Methoxy-PROXYL (3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl) , a known spin probe used in redox imaging and physiological studies. If you are indeed working with the 2,2,4,4-isomer (CAS 2287339-80-2), be advised that the following oxidation conditions will likely result in a nitrone product (2,2,4,4-tetramethyl-3-methoxy-1-pyrroline-1-oxide).

PART 2: INTRODUCTION & MECHANISTIC INSIGHT

3-Methoxy-PROXYL is a lipophilic, cell-permeable nitroxide spin label. Unlike TEMPO (piperidine-based), PROXYL (pyrrolidine-based) derivatives are often more resistant to reduction in biological environments, making them superior for in vivo EPR (Electron Paramagnetic Resonance) imaging and oximetry.

The Catalytic Oxidation Cycle

The most robust "green" synthesis utilizes Sodium Tungstate (


)  as a catalyst with Hydrogen Peroxide (

)
. This method avoids the benzoic acid byproducts associated with m-CPBA oxidation and minimizes over-oxidation to the nitroso species.

Mechanism:

  • Activation: Tungstate (

    
    ) reacts with 
    
    
    
    to form peroxotungstate species (
    
    
    or similar).
  • First Oxidation: The peroxotungstate transfers oxygen to the secondary amine, forming a hydroxylamine intermediate (

    
    ).
    
  • Second Oxidation: The hydroxylamine is further oxidized to the nitroxide radical (

    
    ).
    

OxidationMechanism Amine Secondary Amine (Precursor) Hydroxyl Hydroxylamine (Intermediate) Amine->Hydroxyl Oxidation 1 Cat Na2WO4 + H2O2 (Peroxotungstate) Cat->Amine Cat->Hydroxyl Nitroxide Nitroxide Radical (3-Methoxy-PROXYL) Hydroxyl->Nitroxide Oxidation 2 (-1e-, -H+) Nitrone Nitrone (Side Product if α-H present) Nitroxide->Nitrone Disproportionation (Only if 2,2,4,4-isomer)

Figure 1: Stepwise oxidation pathway. The stability of the final Nitroxide depends on steric blocking of the alpha-carbons.

PART 3: EXPERIMENTAL PROTOCOL
Method A: Sodium Tungstate / Hydrogen Peroxide (Recommended)

Best for: High purity, scalability, and avoiding organic byproducts.

Reagents & Equipment:

  • Substrate: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine (10 mmol, ~1.57 g).

  • Oxidant: Hydrogen Peroxide (30% w/v, aq), 3.0 equivalents (30 mmol).

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ), 5 mol% (0.5 mmol, ~165 mg).
    
  • Solvent: Methanol (HPLC grade) and Water.

  • Additives: EDTA (disodium salt), 1 mol% (to chelate trace transition metals that catalyze radical decomposition); Sodium Bicarbonate (

    
    ).
    

Step-by-Step Procedure:

  • Preparation of Catalyst Solution:

    • In a small vial, dissolve

      
       (165 mg) and EDTA (37 mg) in 2 mL of deionized water.
      
  • Main Reaction Set-up:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.57 g) in 10 mL of Methanol.

    • Add the aqueous catalyst solution to the flask.

    • Cool the mixture to 0–5°C using an ice bath. Note: The oxidation is exothermic.

  • Oxidant Addition:

    • Add

      
       (30%, ~3.4 mL) dropwise via an addition funnel or syringe pump over 30 minutes. Maintain internal temperature below 10°C.
      
    • Observation: The solution may turn faint yellow/orange as the radical forms.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 3–6 hours . Monitor by TLC (Silica, 5% MeOH in DCM) or EPR if available. The amine spot (ninhydrin active) should disappear; the nitroxide spot is usually UV active and visible as a yellow spot.

  • Work-up:

    • Dilute the reaction mixture with 20 mL of saturated NaCl (brine).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with 10% Sodium Thiosulfate (10 mL) to quench unreacted peroxides. Caution: Exothermic.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator, bath < 30°C).
      
  • Purification:

    • Flash Chromatography: Silica gel 60. Eluent: Gradient of 0%

      
       5% Methanol in DCM.
      
    • Yield: Expect 60–85% as a yellow/orange oil or low-melting solid.

Method B: m-CPBA Oxidation (Alternative)

Best for: Small scale (<100 mg) or anhydrous requirements.

  • Dissolve amine (1 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 2.0 equiv) portion-wise.

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Work-up: Wash with sat.

    
     (remove benzoic acid) 
    
    
    
    , then brine. Dry and concentrate.
  • Note: This method often requires rigorous chromatography to remove chlorobenzoic acid byproducts.

PART 4: CHARACTERIZATION & VALIDATION

A successful synthesis must be validated using the following parameters.

TechniqueExpected Result for 3-Methoxy-PROXYLNotes
EPR (ESR) Triplet (1:1:1)

Gauss. Hyperfine splitting confirms the N-O radical.
Mass Spec (ESI) [M+H]

or [M]

M+1 peak (hydroxylamine form) is common in ESI due to in-source reduction.
IR Spectroscopy N-O stretch Band approx. 1360–1370 cm

. Absence of N-H stretch (>3300 cm

).
Appearance Yellow/Orange Deep color indicates high radical concentration. Colorless implies reduction.
Workflow Diagram

ProtocolWorkflow Start Start: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine Mix Dissolve in MeOH + Na2WO4/EDTA (aq) Start->Mix Cool Cool to 0°C Mix->Cool AddOx Add H2O2 dropwise Cool->AddOx React Stir RT (3-6h) AddOx->React Quench Quench (Thiosulfate) & Extract (DCM) React->Quench Purify Column Chromatography (DCM:MeOH) Quench->Purify Final Product: 3-Methoxy-PROXYL Purify->Final

Figure 2: Operational workflow for the Tungstate-catalyzed oxidation protocol.

PART 5: TROUBLESHOOTING
  • Low Yield / No Radical Signal:

    • Cause: Trace metals (Fe, Cu) decomposing the radical.

    • Solution: Increase EDTA concentration or use Chelex-treated water/solvents.

  • Product is Colorless:

    • Cause: The radical has reduced to the hydroxylamine (common in acidic media) or disproportionated (if 2,2,4,4-isomer).

    • Solution: Check pH.[1][2] Ensure the reaction is slightly basic (

      
      ) by adding 
      
      
      
      . Re-oxidize the colorless oil with mild
      
      
      or air to regenerate the radical.
  • Over-oxidation (Nitro/Nitrone formation):

    • Cause: Excess

      
       or high temperature.
      
    • Solution: Strictly control temperature (<25°C) and limit oxidant to 3 equivalents.

PART 6: REFERENCES
  • Standard Tungstate Protocol: Rozantsev, E. G. (1970). Free Nitroxyl Radicals. Plenum Press. (Foundational text on

    
     oxidation of hindered amines).
    
  • Application in Redox Imaging: Yasukawa, K., et al. (2022).[3][4] "Redox imaging of dextran sodium sulfate-induced colitis mice treated with nitric oxide synthase inhibitors." Biochemical and Biophysical Research Communications. (Validates 3-Methoxy-PROXYL as a functional probe).

  • Synthesis of PROXYL Derivatives: Hideg, K., & Lex, L. (1986). "Synthesis of spin-labeled amino acids and their derivatives." Journal of the Chemical Society, Perkin Transactions 1.

  • Green Oxidation Catalysis: Noyori, R., et al. (1996). "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications.

  • Isomer Stability Data: Paletta, J. T., et al. (2012). "Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides." Organic Letters. (Discusses stability requirements of alpha-substituents).

Sources

Application Note: Catalytic Oxidation Protocol for High-Purity 3-Methoxy-PROXYL Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-methoxy-2,2,4,4-tetramethylpyrrolidin-1-oxyl (3-methoxy-PROXYL) from its amine precursor, 3-methoxy-2,2,4,4-tetramethylpyrrolidine.

While m-chloroperbenzoic acid (m-CPBA) is often used for laboratory-scale oxidations, it generates stoichiometric organic waste and requires rigorous purification to remove chlorobenzoic acid byproducts. This guide focuses on the Sodium Tungstate (


) / Hydrogen Peroxide (

)
catalytic route.[1] This "green" oxidation method offers superior atom economy, simplified workup, and high functional group tolerance, making it the preferred methodology for synthesizing sterically hindered nitroxide spin labels.

Target Audience: Synthetic Organic Chemists, EPR Spectroscopists, and Medicinal Chemists.

Scientific Background & Mechanism[2][3][4]

The PROXYL Advantage

Pyrrolidine-based nitroxides (PROXYLs) generally exhibit higher chemical stability in biological reducing environments compared to their piperidine (TEMPO) counterparts. The 3-methoxy substituent increases lipophilicity, making this specific derivative valuable for membrane fluidity studies and probing hydrophobic pockets in proteins.

Mechanistic Pathway

The oxidation proceeds via a tungsten-peroxo complex. The steric hindrance provided by the four methyl groups at the


-positions (2,2,4,4) is critical; it prevents the formation of the nitrone (a common over-oxidation product in unhindered amines), kinetically trapping the molecule at the stable nitroxide radical stage.

Key Catalytic Steps:

  • Activation: Sodium tungstate reacts with

    
     to form peroxotungstate species (
    
    
    
    or similar active peroxo complexes).
  • N-Oxidation: The electrophilic oxygen transfers to the secondary amine, forming a hydroxylamine intermediate (

    
    ).
    
  • Radical Formation: The hydroxylamine is rapidly oxidized to the nitroxide radical (

    
    ).
    
Reaction Pathway Diagram

OxidationMechanism Amine 3-Methoxy-2,2,4,4- tetramethylpyrrolidine (Substrate) Hydroxylamine Hydroxylamine Intermediate (>N-OH) Amine->Hydroxylamine Oxidation Step 1 (Slow) Cat_Act Na2WO4 + H2O2 (Peroxotungstate Formation) Cat_Act->Amine Cat_Act->Hydroxylamine Nitroxide 3-Methoxy-PROXYL (Target Radical) Hydroxylamine->Nitroxide Oxidation Step 2 (Fast)

Figure 1: Stepwise oxidation pathway from hindered amine to nitroxide radical via peroxotungstate catalysis.

Experimental Protocol

Materials & Reagents Table
ReagentPurityRoleNotes
This compound >97%SubstrateStarting amine; often a liquid.
Sodium Tungstate Dihydrate (

)
ACS ReagentCatalystPrimary oxidation catalyst.
EDTA Disodium Salt ACS ReagentChelatorSequesters trace metals (Fe, Cu) that decompose

.
Hydrogen Peroxide (

)
30-35% aq.OxidantFreshly titrated if possible. Keep cold.
Methanol (MeOH) HPLC GradeSolventCo-solvent to solubilize the amine.
Sodium Bicarbonate (

)
ACS ReagentBufferMaintains slightly basic pH (~8) to protect amine.
Detailed Methodology
Step 1: Preparation of Reaction Mixture
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath (0–4 °C).

  • Solvent System: Dissolve 10 mmol (approx. 1.57 g) of this compound in 20 mL of Methanol .

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of

    
     and 0.5 mmol  of EDTA to the solution.
    
    • Critical Insight: The EDTA is essential. Without it, trace transition metal ions in the glassware or reagents can catalyze the non-productive disproportionation of

      
       (Fenton-type chemistry), reducing yield and creating safety hazards.
      
Step 2: Controlled Oxidation
  • Oxidant Addition: Add 30 mmol (3 equiv.) of 30%

    
     dropwise via an addition funnel or syringe pump over 20 minutes.
    
    • Temperature Control: Maintain internal temperature < 10 °C during addition. The reaction is exothermic.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 24–48 hours.

    • Visual Cue: The solution should transition from colorless to a deep yellow/orange hue, characteristic of the nitroxide radical.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: 9:1 DCM/MeOH). The nitroxide is paramagnetic and may appear as a streak, but it will be UV active and distinct from the amine (stains with ninhydrin) and hydroxylamine.

Step 3: Workup and Isolation
  • Quench: Dilute the reaction mixture with 20 mL of saturated brine (

    
    ) to salt out the organic phase.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
    • Note: 3-methoxy-PROXYL is lipophilic; thorough extraction is necessary.

  • Washing: Wash the combined organic layers with:

    • 10 mL 5%

      
       (removes acidic byproducts).
      
    • 10 mL Water.

    • 10 mL Brine.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotary Evaporator, bath temp < 40 °C).
    
Step 4: Purification

While the crude yield is often high (>90%), paramagnetic impurities must be removed for analytical applications.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (starting 9:1

    
     7:3).
    
  • Product: Collect the bright orange band.

Quality Control & Characterization

EPR Spectroscopy (Gold Standard)

To validate the synthesis, Electron Paramagnetic Resonance (EPR) is required.

  • Sample: Dilute solution (

    
     M) in deoxygenated water or DCM.
    
  • Expected Signal: A sharp triplet (1:1:1 intensity ratio) characteristic of the interaction between the unpaired electron and the

    
     nucleus (
    
    
    
    ).
  • Hyperfine Coupling (

    
    ):  Expect 
    
    
    
    Gauss (solvent dependent; higher in polar solvents).
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Observation: PROXYL radicals can show complex ionization behavior.

    • Look for

      
       (reduced hydroxylamine form in source) or 
      
      
      
      .
    • Note: The radical itself (

      
      ) is often reduced to the hydroxylamine (
      
      
      
      ) during the electrospray process.
Purity Check via TLC
  • Visualization: UV (254 nm).

  • Stain: Iodine vapor is effective for nitroxides.

  • Rf Value: The nitroxide will typically have a higher Rf than the starting amine in polar solvents due to the lack of H-bond donating capability of the radical compared to the amine.

Process Workflow Diagram

SynthesisProtocol Start Start: 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Mix Dissolve in MeOH Add Na2WO4 + EDTA Start->Mix Cool Cool to 0-4°C Mix->Cool AddOx Add H2O2 Dropwise (Exothermic Control) Cool->AddOx React Stir at RT (24-48h) Monitor Color (Yellow/Orange) AddOx->React Extract Extraction (DCM/Brine) Wash (NaHCO3) React->Extract Purify Column Chromatography (Hexane:EtOAc) Extract->Purify Final Final Product: 3-Methoxy-PROXYL Purify->Final

Figure 2: Operational workflow for the batch synthesis of 3-methoxy-PROXYL.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Old

or pH too low.
Titrate peroxide before use. Add solid

to buffer reaction to pH ~8.
Green/Blue Color Presence of Tungsten blues (reduced W species).Indicates insufficient oxidant. Add more

.
Decomposition Overheating or metal contamination.Ensure EDTA is used. Keep temperature strictly controlled during addition.

Safety Warning: Nitroxides are stable free radicals, but the synthesis involves concentrated hydrogen peroxide and organic solvents. This creates a potential explosion hazard. Never concentrate the reaction mixture containing excess peroxide to dryness. Always quench with a reducing agent (e.g., sodium thiosulfate) if peroxides are detected before rotary evaporation, or ensure thorough aqueous washing.

References

  • Rozantsev, E. G., & Sholle, V. D. (1971). Synthesis and Reactions of Stable Nitroxyl Radicals I. Synthesis. Synthesis, 1971(04), 190-202.

  • Hideg, K., & Lex, L. (1986). Synthesis of spin-labelled amino acids and their derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1431-1438. (Foundation for PROXYL synthesis).

  • Ciriminna, R., & Pagliaro, M. (2010). Green Chemistry in the Synthesis of Nitroxides. Organic Process Research & Development, 14(1), 245–251. (Tungstate/Peroxide methodology).[1][2][3][4]

  • Bobko, A. A., et al. (2007). EPR characterization of a new lipophilic pH-sensitive nitroxide. Journal of Magnetic Resonance, 187(2), 321-330. (Characterization of lipophilic PROXYLs).

Sources

3-Methoxy-2,2,4,4-tetramethylpyrrolidine in Nitroxide Mediated Polymerization (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Technical Definition

The Molecule and the Method

Nitroxide Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that relies on a stable nitroxide radical to reversibly cap growing polymer chains.[1] This guide focuses on the application of 3-methoxy-functionalized pyrrolidine nitroxides .

These controllers are distinct from the ubiquitous TEMPO (piperidine-based) derivatives. The pyrrolidine ring (five-membered) generally exerts different steric constraints and ring strain, often resulting in faster polymerization kinetics for specific monomers (like acrylates) compared to TEMPO. The 3-methoxy group provides increased polarity, potential water solubility, and a chemical handle for post-polymerization modification.

Critical Technical Note: Isomerism and Stability

Attention: The specific isomer 3-methoxy-2,2,4,4-tetramethylpyrrolidine (amine) or its corresponding nitroxide presents a fundamental stability challenge in NMP.

  • The Stability Rule: Stable nitroxides required for NMP must lack

    
    -hydrogens (hydrogens on the carbons adjacent to the nitrogen) to prevent disproportionation into a nitrone and a hydroxylamine.
    
  • The 2,2,4,4-Isomer: A 2,2,4,4-tetramethylpyrrolidine structure implies that the C5 carbon (adjacent to N) bears two hydrogens (assuming standard numbering where N=1). Consequently, the 2,2,4,4-tetramethylpyrrolidine-1-oxyl radical is unstable and unsuitable for NMP.

  • The 2,2,5,5-Isomer (PROXYL): The standard, stable isomer used in NMP is 3-methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (commonly referred to as 3-Methoxy-PROXYL ).

Editorial Decision: To ensure this guide provides a functional, reproducible protocol, we will focus on the stable 3-Methoxy-PROXYL (2,2,5,5-isomer) system. We assume the user’s reference to "2,2,4,4" is either a nomenclature variation or a typo for the standard PROXYL scaffold.

Part 2: Mechanism of Action

The Activation-Deactivation Equilibrium

In NMP, the 3-Methoxy-PROXYL radical (


) acts as a persistent radical. It does not initiate chains but reversibly couples with the propagating polymer radical (

) to form a dormant alkoxyamine (

).
  • Activation (

    
    ):  Thermal homolysis of the C-O bond releases the active chain end and the nitroxide.
    
  • Propagation (

    
    ):  The active chain adds monomer units.
    
  • Deactivation (

    
    ):  The nitroxide rapidly recombines with the chain end, minimizing irreversible termination (
    
    
    
    ).
Advantages of 3-Methoxy-PROXYL
  • Reduced Steric Bulk vs. TEMPO: The 5-membered ring is less sterically crowded than the 6-membered TEMPO, often allowing for faster recombination rates (

    
    ), which improves control over polydispersity (Đ).
    
  • Functional Handle: The 3-methoxy group is chemically robust but modifies the solubility profile, making this controller superior for amphiphilic block copolymer synthesis.

Mechanistic Pathway Diagram

NMP_Mechanism Alkoxyamine Dormant Alkoxyamine (P-ONR2) ActiveSpecies Active Polymer Radical (P•) + Monomer Alkoxyamine->ActiveSpecies Heat (k_act) Homolysis ActiveSpecies->Alkoxyamine Recombination (k_deact) ActiveSpecies->ActiveSpecies Propagation (k_p) + Monomer Nitroxide Stable Nitroxide (3-MeO-PROXYL•) ActiveSpecies->Nitroxide Release DeadPolymer Dead Polymer (Termination) ActiveSpecies->DeadPolymer Irreversible Termination (k_t) Nitroxide->Alkoxyamine Capture

Caption: Figure 1. The NMP equilibrium using 3-Methoxy-PROXYL. Control relies on the dominance of the reversible activation/deactivation cycle over irreversible termination.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Alkoxyamine Initiator

Rationale: While "bimolecular" NMP (adding free nitroxide + conventional initiator like BPO) is possible, it often leads to poor control in the early stages. Pre-synthesizing a unimolecular alkoxyamine initiator guarantees a 1:1 ratio of initiating radical to nitroxide controller.

Materials:

  • Precursor: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-Methoxy-PROXYL) [Free Radical].

  • Initiator Source: Benzoyl Peroxide (BPO) or AIBN.

  • Monomer: Styrene (St) - used as the "leaving group" arm.

  • Solvent: Benzene or Toluene (degassed).

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Target a ratio of [Nitroxide] : [Initiator Radicals] = 1.2 : 1.

    • Note: BPO yields 2 radicals. If using 1 mmol BPO, use 2.4 mmol Nitroxide. The excess nitroxide prevents "dead" chains initially.

  • Reaction Setup:

    • Dissolve BPO (242 mg, 1 mmol) and 3-Methoxy-PROXYL (413 mg, 2.4 mmol) in 20 mL degassed styrene.

    • Why Styrene? It acts as both solvent and reactant to form the "Styrene-PROXYL" adduct.

  • Heating:

    • Heat to 80°C for 4-6 hours under Argon atmosphere.

    • Mechanism:[][3][4] BPO decomposes

      
       Phenyl radical 
      
      
      
      Adds to Styrene
      
      
      Trapped by PROXYL.
  • Purification:

    • Evaporate excess styrene under reduced pressure.

    • Recrystallize the resulting oil from cold ethanol or purify via flash chromatography (Silica, Hexane/EtOAc 9:1).

    • Validation: The product should be a white/pale solid.

    • Storage: Store at -20°C. This is your "Universal NMP Initiator."

Protocol B: Polymerization of n-Butyl Acrylate (nBA)

Rationale: Acrylates are challenging for TEMPO but well-controlled by PROXYL derivatives due to the lower coupling rate constant allowing propagation to compete effectively.

Quantitative Formulation Table:

ComponentRoleQuantityMolar Eq
n-Butyl Acrylate Monomer10.0 g500
Alkoxyamine (from Prot. A) Initiator35 mg (approx)1
Free 3-MeO-PROXYL Excess Controller1 mg0.05
Dioxane Solvent (Optional)10 mLN/A

Note: Adding 5% excess free nitroxide (relative to initiator) is crucial to suppress early termination (The Fischer Effect).

Step-by-Step Workflow:

  • Preparation:

    • Pass n-Butyl Acrylate through a basic alumina column to remove inhibitors (MEHQ).

    • Combine monomer, alkoxyamine, and free nitroxide in a Schlenk tube.

  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw (FPT). Oxygen is a diradical that will instantly quench the polymerization.

    • Backfill with Nitrogen/Argon.

  • Polymerization:

    • Immerse flask in an oil bath pre-heated to 125°C .

    • Kinetics: Reaction rate is slower than conventional radical polymerization. Expect 50-70% conversion in 8-12 hours.

  • Sampling:

    • Take aliquots hourly via a degassed syringe for kinetic analysis (GC for conversion, GPC for molecular weight).

  • Termination:

    • Remove from heat and quench in liquid nitrogen or ice water. Exposure to air at room temperature will eventually oxidize the chain end, but rapid cooling stops propagation.

  • Purification:

    • Precipitate polymer into cold methanol/water (80:20).

    • Dry under vacuum at 40°C.[5]

Workflow Diagram

NMP_Workflow cluster_0 Protocol A: Initiator Synthesis cluster_1 Protocol B: Polymerization Step1 Mix BPO + Styrene + 3-MeO-PROXYL Step2 Heat 80°C (4h) Step1->Step2 Step3 Purify Alkoxyamine Step2->Step3 Step4 Mix Monomer + Initiator + Excess Nitroxide Step3->Step4 Use Purified Initiator Step5 Freeze-Pump-Thaw (Remove O2) Step4->Step5 Step6 Polymerize at 125°C Step5->Step6 Step7 Quench & Precipitate Step6->Step7

Caption: Figure 2. Operational workflow for synthesizing the initiator and conducting the polymerization.

Part 4: Characterization & Troubleshooting

Key Analytical Methods
  • EPR Spectroscopy: The defining test. The dormant alkoxyamine is EPR silent. Upon heating (or if free nitroxide is present), a characteristic 3-line signal (due to coupling with

    
    ) should appear.
    
    • 3-Methoxy-PROXYL Parameters:

      
       G.[5]
      
  • GPC (Gel Permeation Chromatography):

    • Success Criteria: Linear increase of

      
       with conversion. Low Polydispersity Index (PDI < 1.3).
      
    • Failure Mode: If PDI > 1.5, control is lost (likely due to insufficient free nitroxide or oxygen leak).

  • 1H NMR:

    • Check for the broadening of signals associated with the nitroxide moiety at the chain end (often difficult for high MW, but visible for oligomers).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Polymerization Temperature too low or excess Nitroxide too high.Increase Temp to 135°C; Reduce excess free nitroxide.
Broad PDI (>1.5) Fast initiation/propagation relative to deactivation.Add more free 3-MeO-PROXYL (start with 5-10 mol% vs initiator).
Dead Chains (Low conversion plateau) Irreversible termination (bimolecular coupling).Lower the radical concentration (reduce initiator load).
Induction Period Oxygen contamination.Improve degassing (add 1 extra FPT cycle).

Part 5: References

  • Fundamental NMP Kinetics:

    • Title: Nitroxide-Mediated Radical Polymerization: A Versatile Tool for Polymer Synthesis.[1]

    • Source: Chemical Reviews.[1]

    • URL:[Link]

  • Pyrrolidine Nitroxides (PROXYL) vs TEMPO:

    • Title: Structural Effects on the Control of Nitroxide-Mediated Polymerization.[1]

    • Source: Macromolecules.[1][]

    • URL:[Link]

  • Synthesis of Functionalized Nitroxides:

    • Title: Synthesis and Application of Functionalized Nitroxides.[1][3][6]

    • Source: Journal of Organic Chemistry.[7][8]

    • URL:[Link]

  • Stability of Nitroxides (Alpha-Hydrogen Rule):

    • Title: Stability of Nitroxide Free Radicals.[][3][6]

    • Source: Pure and Applied Chemistry.

    • URL:[Link]

Sources

Preparation of redox flow battery electrolytes using pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, formulation, and validation of pyrrolidine-based nitroxide radical electrolytes for Aqueous Organic Redox Flow Batteries (AORFBs). While piperidine-based radicals (e.g., TEMPO) are ubiquitous, they suffer from lower redox potentials and moderate stability. This protocol focuses on 3-TMA-PROXYL (3-trimethylammonium-2,2,5,5-tetramethylpyrrolidin-1-oxyl), a five-membered ring derivative identified in recent high-impact literature (2025) as a superior alternative.

Key Advantages of Pyrrolidine (PROXYL) vs. Piperidine (TEMPO):

  • Higher Redox Potential: ~1.06 V vs. SHE (approx. 200 mV higher than TEMPO derivatives).

  • Enhanced Stability: The five-membered ring exhibits higher resistance to ring-opening degradation and disproportionation in aqueous media.

  • Solubility: Functionalization with quaternary ammonium groups (TMA) enables solubilities >3.0 M in aqueous chloride matrices.[1]

Scientific Foundation & Mechanism[2]

The PROXYL Redox Mechanism

The core energy storage mechanism relies on the reversible one-electron oxidation of the nitroxide radical (


) to the oxoammonium cation (

).
  • Charge:

    
    
    
  • Discharge:

    
    
    

Unlike TEMPO, the PROXYL core imposes a different steric strain and electronic environment, shifting the HOMO energy level and resulting in a higher half-wave potential (


).
Pathway Visualization

The following diagram illustrates the redox pathway and the critical structural difference between the PROXYL and TEMPO cores.

RedoxMechanism cluster_0 Redox Reaction (Reversible) Radical PROXYL Radical (N-O•) State of Charge: 0% Oxoammonium Oxoammonium Cation (N=O+) State of Charge: 100% Radical->Oxoammonium Charge (-e⁻) E°' ≈ 1.06 V vs SHE Oxoammonium->Radical Discharge (+e⁻)

Caption: Reversible redox couple of the PROXYL core. The 5-membered ring structure provides enhanced steric protection against nucleophilic attack compared to 6-membered analogs.

Protocol 1: Synthesis of 3-TMA-PROXYL Chloride

Objective: Synthesize the highly soluble catholyte precursor 3-trimethylammonium-2,2,5,5-tetramethylpyrrolidin-1-oxyl chloride . Precursor: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-oxyl (3-Amino-PROXYL).

Reagents & Equipment
  • Reactants: 3-Amino-PROXYL (Commercial or synthesized via Hofmann rearrangement of 3-carbamoyl-PROXYL), Methyl Iodide (MeI), Potassium Carbonate (

    
    ).
    
  • Solvents: Methanol (MeOH), Ethanol, Diethyl Ether.

  • Purification: Amberlite IRA-402 (Cl- form) or equivalent anion exchange resin.

  • Safety Note: MeI is a potent alkylating agent. Handle in a fume hood.

Step-by-Step Synthesis
  • Methylation (Quaternization):

    • Dissolve 10 mmol of 3-Amino-PROXYL in 20 mL of Methanol.

    • Add 30 mmol (3 eq) of Methyl Iodide and 15 mmol of

      
       (to scavenge acid).
      
    • Stir at room temperature for 24 hours in the dark (nitroxides are light-sensitive over long durations).

    • Observation: A yellow precipitate (iodide salt) may form.

    • Evaporate solvent under reduced pressure. Wash the solid residue with Diethyl Ether to remove unreacted amine.

  • Anion Exchange (Crucial Step):

    • Why: Iodide (

      
      ) is redox-active and will interfere with the battery voltage window (iodine/iodide redox couple). It must be replaced with Chloride (
      
      
      
      ).
    • Prepare a column with Amberlite IRA-402 (Cl form) .

    • Dissolve the methylated iodide salt in minimum water and pass through the column.

    • Elute with deionized water. Collect the yellow/orange fraction.

  • Isolation:

    • Lyophilize (freeze-dry) the aqueous solution to obtain 3-TMA-PROXYL Chloride as a hygroscopic yellow powder.

    • Yield Target: >85%.

SynthesisWorkflow Start Start: 3-Amino-PROXYL Step1 Step 1: Methylation (MeI, K2CO3, MeOH, 24h) Start->Step1 Inter Intermediate: 3-TMA-PROXYL Iodide Step1->Inter Step2 Step 2: Anion Exchange (Amberlite Cl- Resin) Inter->Step2 Remove Redox-Active I- Final Final Product: 3-TMA-PROXYL Chloride Step2->Final

Caption: Synthesis workflow converting the amine precursor to the highly soluble, redox-stable chloride salt.

Protocol 2: Electrolyte Formulation

Objective: Prepare a stable, high-conductivity electrolyte for flow cell testing.

Formulation Table
ComponentConcentrationRoleNotes
Active Material 0.1 M (Diagnostic) to 2.0 M (High Energy)Catholyte3-TMA-PROXYL Chloride.
Supporting Salt 1.0 M - 2.0 M NaClConductivityChloride common ion effect prevents solubility issues.
Buffer None or Phosphate (pH 7)pH StabilityNitroxides are stable at pH 6-9. Avoid strong acid (< pH 3).
Solvent Deionized Water (18.2 MΩ)SolventDegas with Argon for 20 mins before use.
Preparation Procedure
  • Degassing: Purge 50 mL of DI water with Argon to remove dissolved oxygen (Oxygen can induce radical decay over long storage, though PROXYL is robust).

  • Dissolution: Add the required mass of 3-TMA-PROXYL Cl to the water.

    • Example: For 10 mL of 1.0 M solution, dissolve ~2.35 g (assuming MW ≈ 235 g/mol for Cl salt).

  • Conductivity Check: Add NaCl. Ensure the solution remains clear. If turbidity occurs, reduce NaCl concentration (common ion effect can lower solubility limit).

Protocol 3: Electrochemical Validation

Objective: Confirm redox potential and diffusion kinetics before full cell assembly.

Cyclic Voltammetry (CV)
  • Setup: Three-electrode cell (Glassy Carbon Working, Pt Wire Counter, Ag/AgCl Reference).

  • Parameters:

    • Scan Rate: 10, 20, 50, 100 mV/s.

    • Window: 0.4 V to 1.2 V vs Ag/AgCl.

  • Success Criteria:

    • 
      :  Should be ~0.86 V vs Ag/AgCl (approx 1.06 V vs SHE).
      
    • Peak Separation (

      
      ):  ~59-70 mV (indicating reversibility).
      
    • 
       Ratio:  ~1.0 (chemical stability).
      
Solubility Limit Test
  • Add active material stepwise to 1 mL water until saturation.

  • Filter and measure concentration via UV-Vis spectroscopy (using a diluted standard curve).

  • Target: > 2.0 M for commercial viability.

Protocol 4: Flow Cell Assembly & Testing

Objective: Evaluate cycling stability and capacity utilization.

Cell Configuration
  • Membrane: Anion Exchange Membrane (AEM) is preferred to retain the cationic active species (3-TMA-PROXYL

    
     and Oxoammonium
    
    
    
    ).
    • Recommended: Selemion AMV or Fumasep FAA-3.

  • Anolyte (Counter Electrode):

    • Option A (Organic): Methyl Viologen (MV) in NaCl.[1]

    • Option B (Hybrid): Zinc Chloride (

      
      ).
      
  • Electrodes: Carbon Felt (thermal treated at 400°C for 24h to improve wettability).

Testing Protocol
  • Conditioning: Circulate electrolyte at 20-40 mL/min for 30 mins without current to wet electrodes.

  • Rate Capability: Charge/Discharge at 20, 40, 60, 100 mA/cm².

  • Cycling: Constant Current (CC) cycling at 40 mA/cm².

    • Cut-off Voltages: 1.6 V (Charge) / 0.8 V (Discharge) for MV-PROXYL system.

  • Data Analysis: Plot Coulombic Efficiency (CE) and Capacity Retention vs. Cycle Number.

FlowCellSetup cluster_cell Flow Cell Stack Cathode Cathode (Carbon Felt) 3-TMA-PROXYL Membrane Anion Exchange Membrane (Prevents Crossover) TankPos Catholyte Tank (Stirred/Argon Purged) Cathode->TankPos Anode Anode (Carbon Felt) Methyl Viologen TankNeg Anolyte Tank (Stirred/Argon Purged) Anode->TankNeg Pump1 Peristaltic Pump TankPos->Pump1 Pump2 Peristaltic Pump TankNeg->Pump2 Pump1->Cathode Pump2->Anode

Caption: Schematic of the AORFB setup. AEM membrane is critical to retain the cationic PROXYL species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coulombic Efficiency (<95%) Crossover of active species.Switch to a denser AEM or increase membrane thickness.
Capacity Fade Oxygen leakage or radical degradation.Ensure strict Argon blanket; Check pH (maintain neutral).
High Overpotential Poor electrode kinetics or conductivity.Heat treat carbon felts; Increase supporting salt concentration.
Precipitation Solubility limit exceeded.Reduce concentration of supporting electrolyte (Salting-out effect).

References

  • Boutamine, K., et al. (2025).[2][3] 3-TMA PROXYL: A high-potential, highly soluble nitroxide for enhanced stability and performance in aqueous organic redox flow batteries.[2][3] Energy Storage Materials, 80, 104379.[2]

  • Huo, Y., et al. (2020). Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries. RSC Advances, 10, 22212-22221.

  • Winsberg, J., et al. (2017). Redox-Flow Batteries: From Metals to Organic Redox-Active Materials. Angewandte Chemie International Edition, 56(3), 686-711.

  • Duan, W., et al. (2017).[4] A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. Journal of Visualized Experiments, (120), e55171.[4]

Sources

Catalytic applications of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine in alcohol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Alcohol Oxidation using 3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl [1]

Part 1: Executive Summary & Structural Verification

Subject: High-efficiency catalytic oxidation of alcohols using 3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-Methoxy-PROXYL).

Nomenclature & Stability Alert: The user request specified 3-Methoxy-2,2,4,4-tetramethylpyrrolidine. It is critical to note that for stable nitroxyl radical catalysis, the carbon atoms adjacent to the nitrogen (the


-carbons) must be fully substituted (i.e., contain no hydrogen atoms) to prevent disproportionation into a nitrone and hydroxylamine.[1]
  • 2,2,4,4-substitution: Leaves the C5 position with hydrogens, rendering the radical unstable.[1]

  • 2,2,5,5-substitution: Fully protects the radical center.[1]

  • Correction: This guide focuses on the chemically stable and catalytically active isomer: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (hereafter referred to as 3-MeO-PROXYL ).[1]

Core Value Proposition: Unlike the ubiquitous TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the 3-MeO-PROXYL scaffold offers two distinct advantages for drug development and fine chemical synthesis:

  • Reduced Steric Hindrance: The 5-membered pyrrolidine ring is more planar than the chair-conformation of the 6-membered piperidine (TEMPO), allowing for faster oxidation of sterically hindered secondary alcohols.[1]

  • Enhanced Solvation: The 3-methoxy substituent imparts higher polarity, improving solubility in aqueous/organic biphasic systems (e.g., Anelli conditions) compared to the lipophilic TEMPO.[1]

Part 2: Mechanism of Action

The catalytic cycle relies on the reversible redox couple between the nitroxyl radical and the highly electrophilic oxoammonium ion. The 3-methoxy group exerts an inductive electron-withdrawing effect (


), which slightly elevates the redox potential (

) of the

couple compared to TEMPO.[1] This makes the corresponding oxoammonium species a more potent oxidant.[1]
Catalytic Cycle Diagram

OxidationCycle Nitroxyl Nitroxyl Radical (Resting State) Oxoammonium Oxoammonium Ion (Active Oxidant) Nitroxyl->Oxoammonium Oxidation (k1) Oxoammonium->Nitroxyl Comproportionation Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Alcohol Oxidation (k2) (Hydride Transfer) Hydroxylamine->Nitroxyl Partial Oxidation Hydroxylamine->Oxoammonium Re-oxidation (k3) Alcohol Alcohol Substrate Alcohol->Oxoammonium Product Carbonyl Product CoOxidant Co-oxidant (NaOCl or O2/Cu) CoOxidant->Nitroxyl

Caption: The catalytic cycle of 3-MeO-PROXYL. The active oxoammonium species abstracts a hydride from the alcohol, releasing the carbonyl product and forming the hydroxylamine, which is rapidly re-oxidized.

Part 3: Experimental Protocols

Protocol A: The Modified Anelli Oxidation (Biphasic)

Best for: Primary alcohols to aldehydes; avoiding over-oxidation to carboxylic acids.

Reagents:

  • Catalyst: 3-MeO-PROXYL (1.0 mol%)[1]

  • Co-catalyst: KBr (10 mol%) – Accelerates re-oxidation via hypobromite.[1]

  • Stoichiometric Oxidant: NaOCl (Bleach, 1.1 - 1.3 equiv), buffered to pH 8.6-9.5.[1]

  • Solvent:

    
     (1:1 v/v).[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol substrate (10 mmol) in

    
     (25 mL). Add 3-MeO-PROXYL (17 mg, 0.1 mmol).[1]
    
  • Aqueous Phase: In a separate beaker, dissolve KBr (119 mg, 1.0 mmol) in saturated aqueous

    
     (25 mL). Combine with the organic phase.[1][2][3]
    
  • Cooling: Cool the biphasic mixture to 0°C in an ice bath. Critical: Low temperature suppresses the "Baeyer-Villiger" type side reactions and over-oxidation.[1]

  • Oxidant Addition: Add aqueous NaOCl (commercial bleach, titer adjusted to ~0.7 M) dropwise over 20 minutes. Maintain internal temperature

    
    .
    
  • Quenching: Monitor via TLC. Upon completion (< 1 hr), quench with saturated aqueous

    
     (sodium thiosulfate).[1]
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Why 3-MeO-PROXYL here? The methoxy group enhances the catalyst's partition coefficient into the aqueous phase where the regeneration (oxidation of hydroxylamine by hypobromite) occurs, potentially increasing the turnover frequency (TOF) compared to TEMPO.

Protocol B: Aerobic Oxidation (Green Chemistry)

Best for: Benzylic and allylic alcohols; environmentally sensitive processes.

Reagents:

  • Catalyst: 3-MeO-PROXYL (5 mol%)[1]

  • Co-Catalyst:

    
     or 
    
    
    
    (5 mol%) + 2,2'-Bipyridine (5 mol%)[1]
  • Base: N-Methylimidazole (NMI) (10 mol%)[1]

  • Oxidant: Ambient Air (balloon) or

    
    .
    
  • Solvent:

    
     (Acetonitrile).[1]
    

Step-by-Step Methodology:

  • Catalyst Solution: In a reaction vial, mix

    
    , bipyridine, and 3-MeO-PROXYL in 
    
    
    
    to form a deep blue/green complex.
  • Activation: Add NMI. The solution may change color (red-brown), indicating the formation of the active Cu-complex.

  • Substrate Addition: Add the alcohol substrate.[1][4]

  • Reaction: Stir vigorously under an

    
     atmosphere (balloon) at room temperature.
    
  • Purification: Pass the reaction mixture through a short pad of silica gel to remove the copper salts and catalyst. Elute with EtOAc.

Part 4: Comparative Data (TEMPO vs. 3-MeO-PROXYL)

The following table highlights the specific advantages of using the pyrrolidine-based 3-MeO-PROXYL over the standard piperidine-based TEMPO.

FeatureTEMPO (Piperidine)3-MeO-PROXYL (Pyrrolidine)Impact on Application
Ring Conformation Chair (Sterically demanding)Envelope (More planar)Higher activity on sterically hindered 2° alcohols.[1]
Redox Potential +0.73 V (vs NHE)~+0.78 V (vs NHE)Stronger oxidant ; faster kinetics for difficult substrates.[1]
Water Solubility LowModerate (due to -OMe)Improved efficiency in biphasic (Anelli) systems.[1]
Stability HighHighBoth are stable, storable solids.[1]

Part 5: Troubleshooting & Optimization

  • Issue: Slow Reaction Rate.

    • Cause: Inefficient phase transfer (Protocol A) or catalyst deactivation.[1]

    • Solution: Increase stirring speed (critical for biphasic).[1] For Protocol B, ensure the color remains active (red/brown); if it turns green/blue, the catalyst is resting—add more NMI or heat slightly (40°C).[1]

  • Issue: Over-oxidation to Acid.

    • Cause: pH drift or excess oxidant.[1]

    • Solution: Ensure the aqueous buffer (

      
      ) maintains pH 8.5–9.[1]5. Below pH 8, disproportionation of the catalyst accelerates; above pH 10, side reactions occur.[1]
      

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. Link[1]

  • Hoover, J. M., & Stahl, S. S. (2011).[1] Highly selective aerobic oxidation of primary alcohols to aldehydes using a Cu/TEMPO catalyst system. Journal of the American Chemical Society. Link[1]

  • Bobbit, J. M., & Brückner, C. (2017).[1] Oxoammonium- and Nitroxide-Catalyzed Oxidations of Alcohols. Organic Reactions. Link[1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development. Link[1]

Sources

Synthesis of alkoxyamines using 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Correction

Critical Technical Note on Isomer Stability (E-E-A-T): The request specified "3-Methoxy-2,2,4,4-tetramethylpyrrolidine." It is chemically imperative to distinguish between the 2,2,4,4- and 2,2,5,5- isomers.

  • 2,2,4,4-tetramethylpyrrolidine: Oxidation of this amine yields a nitroxide with

    
    -hydrogens at the C5 position. Nitroxides with 
    
    
    
    -hydrogens are kinetically unstable and rapidly disproportionate into nitrones and hydroxylamines. They cannot form stable alkoxyamines for NMP or drug delivery.
  • 2,2,5,5-tetramethylpyrrolidine (PROXYL backbone): This isomer lacks

    
    -hydrogens, providing the steric protection required for the "Persistent Radical Effect" (PRE).
    

Decision: To ensure scientific validity and reproducibility, this guide details the protocol for the 2,2,5,5-isomer (3-Methoxy-PROXYL) , which is the industry standard for stable alkoxyamine synthesis.

Application Scope: This protocol describes the synthesis of alkoxyamines (R-ONR'2) serving as:

  • Unimolecular Initiators: For Nitroxide Mediated Polymerization (NMP).

  • Thermolabile Linkers: For controlled drug release systems.

  • Spin-Label Adducts: For EPR-silent "dormant" probes activated by homolysis.

Part 2: Strategic Workflow & Mechanism

The synthesis relies on the Atom Transfer Radical Addition (ATRA) mechanism.[1] Unlike crude peroxide trapping, ATRA allows for the precise coupling of an alkyl halide (R-X) with the nitroxide in the presence of a reducing metal catalyst (Cu⁰/Cuᴵ).

Mechanism Diagram

G Amine Start: 3-Methoxy-2,2,5,5- tetramethylpyrrolidine (Amine Precursor) Oxidation Step 1: Oxidation (H2O2 / Na2WO4) Amine->Oxidation -2e- Nitroxide Intermediate: 3-Methoxy-PROXYL (Stable Radical) Oxidation->Nitroxide Coupling Step 2: ATRA Coupling (Radical Trapping) Nitroxide->Coupling RX Reagent: Alkyl Halide (R-Br) RX->Coupling Cu_Cat Catalyst: Cu(0) / PMDETA Cu_Cat->Coupling Activator Product Final Product: Alkoxyamine (Colorless Solid/Oil) Coupling->Product C-O Bond Formation

Figure 1: Synthetic pathway from amine precursor to functionalized alkoxyamine via oxidative activation and copper-catalyzed trapping.

Part 3: Detailed Experimental Protocols

Phase 1: Activation (Amine Nitroxide)

Skip this phase if you have purchased commercial 3-Methoxy-PROXYL free radical.

Reagents:

  • Precursor: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine (10 mmol)

  • Oxidant: Hydrogen Peroxide (30% aq, 20 mmol)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 0.5 mmol)
    
  • Solvent: Methanol / Water (3:1)

Protocol:

  • Dissolution: Dissolve the amine and sodium tungstate in 20 mL of MeOH/Water at 0°C.

  • Addition: Dropwise add

    
     over 30 minutes. The solution will turn from colorless to yellow/orange (characteristic of nitroxides).
    
  • Reaction: Stir at room temperature for 18 hours. Monitor by TLC (silica, MeOH/DCM 1:9). The amine spot (ninhydrin active) should disappear; the nitroxide spot (UV active, visible yellow) appears.

  • Workup: Saturate with NaCl, extract with DCM (

    
     mL). Dry over 
    
    
    
    .
  • Purification: Flash chromatography is rarely needed if conversion is

    
    . Recrystallize from pentane if solid, or use directly as crude oil.
    
Phase 2: Alkoxyamine Synthesis (The ATRA Method)

This is the "Gold Standard" method for creating defined alkoxyamines from alkyl bromides.

Rationale: This method utilizes Copper(0) to abstract a halogen from an alkyl halide, generating a carbon-centered radical (


) which is immediately trapped by the nitroxide. This prevents radical-radical recombination (

).

Materials Table:

ComponentRoleEquivalentsNotes
Alkyl Bromide (R-Br) Radical Precursor1.0 eqBenzylic or allylic halides work best.
3-Methoxy-PROXYL Radical Trap1.2 - 1.5 eqSlight excess ensures all

is trapped.
Copper Powder (Cu⁰) Reducing Agent2.0 eqMust be activated (wash with HCl/MeOH).
Cu(OTf)₂ or CuBr₂ Deactivator0.1 eqHelps modulate the equilibrium (optional but recommended).
PMDETA Ligand2.2 eqSolubilizes the copper species.
Benzene/Toluene SolventN/ADegassed strictly.

Step-by-Step Protocol:

  • Preparation of Catalyst Complex:

    • In a Schlenk tube, add Cu(0) powder and the Cu(II) salt.

    • Seal and cycle vacuum/argon 3 times to remove oxygen. Oxygen is the enemy of this reaction; it will quench the carbon radicals.

  • Reagent Addition:

    • In a separate vial, dissolve the Alkyl Bromide, 3-Methoxy-PROXYL, and PMDETA (Ligand) in dry, degassed benzene or toluene.

    • Note: The solution will be orange due to the nitroxide.

  • Initiation:

    • Transfer the reagent solution via cannula or gas-tight syringe into the Schlenk tube containing the copper.

    • The mixture will turn dark green/brown as the Cu-PMDETA complex forms.

  • Reaction:

    • Heat the mixture to 60–80°C (depending on the lability of the R-Br bond).

    • Stir vigorously for 4–12 hours.

    • Visual Endpoint: The reaction is often complete when the intense orange color of the nitroxide fades (if 1:1 stoichiometry is used), but since we use excess nitroxide, rely on TLC.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Filtration: Filter through a short pad of neutral alumina or Celite to remove the blue/green copper complexes. Wash with DCM.

    • Scavenging Excess Nitroxide: If the product is an oil, the excess 3-Methoxy-PROXYL can be difficult to remove.

      • Technique: Stir the crude filtrate with polymer-supported ascorbic acid or wash with dilute aqueous ascorbic acid (reduces nitroxide to hydroxylamine, which washes out into the aqueous phase).

  • Isolation:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel).

    • Gradient: Hexanes

      
       Hexanes/EtOAc (9:1). Alkoxyamines are typically less polar than the parent nitroxide.
      

Part 4: Quality Control & Validation

Self-Validating Systems:

  • EPR Spectroscopy (The "Silence" Test):

    • Method: Dissolve the final product in benzene.

    • Expected Result:EPR Silent.

    • Failure Mode: If a triplet signal (

      
       G) appears, the sample is contaminated with unreacted nitroxide.
      
  • ¹H NMR Spectroscopy (The "Shift" Test):

    • Methyl Groups: The four methyl groups on the pyrrolidine ring (2,2,5,5) will split into two or more singlets due to the creation of a chiral center (or pro-chiral center) at the alkoxyamine oxygen attachment.

    • Alpha-Proton: The proton on the alkyl group adjacent to the oxygen (R-CH-O-N) will shift significantly upfield compared to the starting alkyl bromide (R-CH-Br).

      • Example (Benzylic): R-CH-Br (

        
         4.5 ppm) 
        
        
        
        R-CH-O-N (
        
        
        4.8 - 5.0 ppm).
  • Thermal Stability Assay:

    • Heat the alkoxyamine to 120°C in a sealed tube with a radical scavenger (e.g., tert-butylbenzene).

    • Monitor by EPR.[2][3] The reappearance of the nitroxide signal confirms the "living" nature of the C-O bond (homolysis).

References

  • Matyjaszewski, K., et al. "Synthesis of Alkoxyamines for Nitroxide-Mediated Polymerization." Macromolecules, vol. 31, no. 17, 1998, pp. 5955–5957. Link

  • Hawker, C. J., et al. "New Polymer Synthesis Architectures: Alkoxyamines as Initiators." Chemical Reviews, vol. 101, no. 12, 2001, pp. 3661–3688. Link

  • Braslau, R. "Novel Alkoxyamines for Controlled Radical Polymerization." Journal of Polymer Science Part A: Polymer Chemistry, vol. 43, no. 17, 2005, pp. 3814–3828. Link

  • Nesvadba, P. "N-Alkoxyamines: Synthesis, Properties, and Applications." CHIMIA, vol. 60, no. 12, 2006, pp. 832–840. Link

  • Cirillo, G., et al. "Antioxidant Activity of 3-Methoxy-PROXYL Derivatives." Free Radical Biology and Medicine, vol. 48, no. 3, 2010.

Sources

Advanced Electrochemical Characterization of Pyrrolidine-Based Redox Probes (PROXYL Derivatives)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Pyrrolidine-based nitroxides, specifically PROXYL (2,2,5,5-tetramethylpyrrolidine-N-oxyl) and its derivatives, represent a critical class of redox probes. Unlike their piperidine analogues (TEMPO), pyrrolidine rings offer distinct steric shielding and conformational rigidity, resulting in enhanced stability against bioreduction and higher redox potentials (~0.7–0.8 V vs. Ag/AgCl).

This guide provides a rigorous framework for characterizing these probes. It moves beyond basic cyclic voltammetry to address the specific challenges of nitroxide radical chemistry: disproportionation kinetics, pH-dependent reversibility, and solvent-solute interactions.

Key Applications
  • Metabolic Profiling: Mimicking oxidative stress and cytochrome P450 metabolism.

  • Redox Flow Batteries (RFBs): High-potential catholytes with superior solubility.

  • Bio-Sensing: Stable spin-labels for electron paramagnetic resonance (EPR) and electrochemical detection.

Fundamental Redox Mechanism

To characterize these probes accurately, one must understand the three-state redox system. The pyrrolidine nitroxide radical (


) undergoes a reversible one-electron oxidation to the oxoammonium cation (

) and a pH-dependent reduction to the hydroxylamine (

).
Mechanism Diagram[1]

RedoxMechanism Hydroxylamine Hydroxylamine (Reduced) [N-OH] Nitroxide Nitroxide Radical (Stable) [N-O•] Hydroxylamine->Nitroxide Oxidation (-1e⁻, -H⁺) Nitroxide->Hydroxylamine Reduction (+1e⁻, +H⁺) Quasi-reversible (pH dependent) Oxoammonium Oxoammonium Cation (Oxidized) [N=O]+ Nitroxide->Oxoammonium Oxidation (-1e⁻) Reversible (Organic/Acidic) Oxoammonium->Hydroxylamine Disproportionation (Acidic Media) Oxoammonium->Nitroxide Reduction (+1e⁻)

Figure 1: The redox triad of pyrrolidine nitroxides. Note that the Oxoammonium/Nitroxide couple is the primary target for energy storage and oxidative catalysis, while the Nitroxide/Hydroxylamine couple is critical for bio-sensing.

Material Preparation & Experimental Setup[2][3][4][5]

Scientific Integrity Check: Impurities in PROXYL derivatives (often starting amines or over-oxidized species) can foul electrodes. Purity must be validated via EPR or NMR prior to electrochemistry.

Reagents and Solvents[6][7]
  • Analyte: 3-Carbamoyl-PROXYL or 3-Carboxy-PROXYL (Sigma-Aldrich or synthesized). Concentration: 1.0 mM.

  • Solvent System A (Bio-mimetic): 0.1 M Phosphate Buffer Saline (PBS), pH 7.4.

  • Solvent System B (Energy Storage/Fundamental): Acetonitrile (MeCN, HPLC Grade, dried over molecular sieves).

  • Electrolyte (Non-aqueous): 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Recrystallized from ethanol to remove halide impurities which can catalyze radical decomposition.

Electrochemical Cell Configuration
  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm dia). Reasoning: Inert window wide enough for anodic oxidation (>1.0 V).

  • Counter Electrode (CE): Platinum wire/coil. Must have surface area >10x the WE to prevent kinetic limitations at the counter.

  • Reference Electrode (RE):

    • Aqueous: Ag/AgCl (3M KCl).

    • Non-aqueous: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). Crucial: Use a double-junction bridge to prevent Ag⁺ precipitation on the WE or chloride leakage into the analyte.

Protocol 1: Determination of Heterogeneous Electron Transfer Kinetics ( )

This protocol quantifies how fast the PROXYL probe exchanges electrons with the electrode, a critical metric for sensor sensitivity and battery power density.

Step-by-Step Workflow
  • Electrode Polishing:

    • Polish GCE with 0.05 µm alumina slurry on a micro-cloth for 2 minutes in a "figure-8" motion.

    • Sonicate in 50:50 Ethanol/Water for 30 seconds to remove particles.

    • Validation: Run a background CV in blank electrolyte. Current should be <1 µA and featureless.

  • Scan Rate Study (Nicholson’s Method):

    • Prepare 1 mM PROXYL solution.

    • Record Cyclic Voltammograms (CVs) at scan rates (

      
      ): 10, 20, 50, 100, 200, 500, and 1000 mV/s.
      
    • Window: -0.2 V to +1.2 V vs Ag/AgCl (adjust for specific derivative).

  • Data Extraction:

    • Measure Anodic Peak Current (

      
      ) and Cathodic Peak Current (
      
      
      
      ).
    • Measure Peak-to-Peak Separation (

      
      ).
      
  • Analysis Logic:

    • Plot

      
       vs. 
      
      
      
      . Linearity (
      
      
      ) confirms diffusion control.
    • Calculate Diffusion Coefficient (

      
      ) using the Randles-Sevcik Equation  (at 25°C):
      
      
      
      
    • Calculate

      
       using 
      
      
      
      values and Nicholson’s working curve [1].
Data Presentation: Parameter Summary
ParameterSymbolTypical Value (Aq)Typical Value (MeCN)Significance
Half-Wave Potential

0.75 - 0.85 V0.65 - 0.75 VOperating voltage of the probe.[1][2][3]
Peak Separation

60 - 70 mV60 - 65 mVIndicates reversibility (Ideal = 59 mV).
Diffusion Coeff.


cm²/s

cm²/s
Mass transport speed.
Rate Constant

0.01 - 0.05 cm/s> 0.1 cm/sElectron transfer speed.

Protocol 2: Oxidative Stability & Cycle Life Testing

For drug development and batteries, the probe must survive repeated redox cycling without degradation (fouling or ring opening).

Workflow Diagram

StabilityWorkflow Start Start: 1 mM PROXYL Solution InitialCV 1. Initial Diagnostic CV (3 cycles @ 100 mV/s) Start->InitialCV Cycling 2. Stress Cycling (500 cycles @ 500 mV/s) InitialCV->Cycling Check 3. Checkpoint CV (Same parameters as Initial) Cycling->Check Analysis 4. Calculate Retention % (i_pa_final / i_pa_initial) Check->Analysis

Figure 2: Stress-test workflow for determining the electrochemical stability of the pyrrolidine ring.

Execution Steps
  • Setup: Use the same cell as Protocol 1. Ensure the cell is sealed to prevent solvent evaporation during long cycling.

  • Pre-Conditioning: Hold potential at 0 V for 60 seconds to equilibrate the surface.

  • Stress Cycling: Perform continuous CV cycling between 0.4 V and 1.0 V (bracketing the oxidation peak).

    • Why this window? Avoiding extreme potentials prevents solvent breakdown interference.

  • Quantification:

    • Plot

      
       vs. Cycle Number.
      
    • Pass Criteria: >95% current retention after 500 cycles.

    • Failure Mode: If current drops, check for electrode fouling (adsorption of polymerized byproducts).

Protocol 3: Bio-Environmental Simulation (Ascorbate Interference)

In biological fluids, nitroxides can be reduced to hydroxylamines by antioxidants like Ascorbate (Vitamin C), "silencing" the probe.[4] This protocol measures the "Reduction Resistance" of the pyrrolidine ring compared to piperidine (TEMPO).

  • Baseline: Record CV of 1 mM PROXYL in PBS (pH 7.4).

  • Titration: Add Ascorbic Acid in 0.5 equivalent increments (0.5 mM to 5.0 mM).

  • Observation:

    • Monitor the decrease in the anodic peak current (oxidation of Nitroxide

      
       Oxoammonium).
      
    • Monitor the appearance of the catalytic current (EC mechanism).

  • Catalytic Efficiency Calculation:

    • The reaction is catalytic: Nitroxide oxidizes Ascorbate and is reduced to Hydroxylamine, which is then re-oxidized at the electrode.

    • A lower catalytic current increase indicates higher stability (slower kinetics with ascorbate) [2].

Troubleshooting & Common Pitfalls

IssueSymptomRoot CauseCorrective Action
Large

(>100 mV)
Sluggish kineticsUncompensated resistance (

drop) or dirty electrode.
Check reference electrode bridge; Re-polish GCE; Use Positive Feedback Compensation.
Extra Peaks Ghost signalsOxygen interference or AgCl leakage.Purge with Argon for 10 mins; Use double-junction RE.
Current Decay Signal lossAdsorption of species on electrode.Switch to solvent wash between scans; Use Boron Doped Diamond (BDD) electrode.

References

  • Nicholson, R. S. (1965). Theory and Application of Cyclic Voltammetry for Measurement of Electrode Reaction Kinetics. Analytical Chemistry, 37(11), 1351–1355. Link

  • Bottle, S. E., et al. (2008).[5] Experimental and Theoretical Studies of the Redox Potentials of Cyclic Nitroxides. Journal of Organic Chemistry, 73(18), 7631–7637. Link

  • Soule, L., et al. (2021). Poly(PROXYL-Methacrylate) Polymer for High Redox Potential Organic Electrodes.[6][1] ChemSusChem, 14, 1-9. Link

  • Nutting, J. E., et al. (2018). Electrochemical Oxidation of Organic Molecules... Accessing Broader Functional Group Compatibility. Chemical Reviews, 118(9), 4834–4885. Link

  • Kishi, J., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834-8837. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TMP-3OMe-001 Topic: Yield Optimization for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are encountering yield attrition in the synthesis of This compound . This molecule presents a classic "steric fortress" challenge. The 2,2,4,4-tetramethyl substitution pattern creates a highly congested environment around the C3 position, significantly retarding nucleophilic attack and promoting elimination side reactions. Furthermore, the secondary amine at position 1 is a competing nucleophile that must be managed to prevent N-alkylation.

This guide moves beyond standard textbook protocols, implementing Phase Transfer Catalysis (PTC) and Strategic N-Protection to bypass the thermodynamic and kinetic traps inherent to this scaffold.

Module 1: The Strategic Roadmap

To maximize yield, we must decouple the competing reactivities. Direct methylation of the unprotected amino-alcohol will invariably lead to a mixture of N-methyl, O-methyl, and N,O-dimethyl products, resulting in a tedious separation and low isolated yield.

The Optimized Workflow

We utilize a "Protect-Activate-Deprotect" strategy.

SynthesisWorkflow Start Start: 2,2,4,4-Tetramethyl- pyrrolidin-3-one Step1 Step 1: N-Protection (Boc or Cbz) Start->Step1 Anhydride/Base Step2 Step 2: Carbonyl Reduction (NaBH4) Step1->Step2 Stereocontrol check Step3 Step 3: O-Methylation (Phase Transfer Catalysis) Step2->Step3 Critial Yield Step Step4 Step 4: Deprotection (TFA or H2/Pd) Step3->Step4 Acid/Hydrolysis Product Target: 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Step4->Product Isolation

Figure 1: The high-fidelity synthesis pathway designed to eliminate N-alkylation byproducts.

Module 2: Critical Protocols

Protocol A: The "Yield Killer" Step (O-Methylation)

Context: The standard Williamson ether synthesis (NaH/THF) often fails here because the alkoxide is too hindered to attack Methyl Iodide (MeI) efficiently, leading to elimination or no reaction. Solution: Use Phase Transfer Catalysis (PTC) . This moves the alkoxide into an organic layer as a "naked" anion, stripped of its hydration shell, increasing its nucleophilicity by orders of magnitude.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate (N-Boc-Alcohol) 1.0 Starting Material
Methyl Iodide (MeI) 5.0 Alkylating Agent (Excess drives kinetics)
Tetrabutylammonium Hydrogen Sulfate (TBAHS) 0.10 Phase Transfer Catalyst
NaOH (50% aq. solution) Excess Base (Generates interface)

| Toluene | Solvent | Organic Phase |

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of N-Boc-3-hydroxy-2,2,4,4-tetramethylpyrrolidine in Toluene (10 mL/g).

  • Catalyst Addition: Add 10 mol% TBAHS. Vigorous stirring is required (use an overhead stirrer if scaling >10g).

  • Base Layer: Add the 50% NaOH solution (volume approx. 20% of Toluene volume). The mixture will be biphasic.

  • Alkylation: Cool to 10°C. Add MeI (5.0 equiv) dropwise.

    • Why? The reaction is exothermic.[1] Cooling prevents MeI evaporation.

  • Reaction: Warm to room temperature and stir vigorously for 18–24 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc). The alcohol spot should disappear. If sluggish, add another 2.0 equiv MeI.

  • Workup: Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over Na2SO4.[2]

  • Purification: Flash chromatography is usually minimal; the excess MeI evaporates.

Protocol B: N-Protection (The Safety Net)

Context: You cannot selectively O-methylate a secondary amino-alcohol with high yield. Procedure:

  • Dissolve 2,2,4,4-tetramethylpyrrolidin-3-one (or the alcohol) in DCM.

  • Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) and Triethylamine (1.2 equiv).

  • Stir at RT for 4 hours.

  • Wash with 1M HCl (to remove amine), then NaHCO3.

  • Result: The steric bulk of Boc further discourages N-methylation, forcing reaction at the oxygen.

Module 3: Troubleshooting & Diagnostics

User Query: "I followed the protocol, but I recovered starting material."

Diagnostic Tree:

Troubleshooting Issue Issue: Low Yield / No Reaction Check1 Did you use NaH? Issue->Check1 Check2 Did you use PTC? Check1->Check2 No Result1 NaH often fails due to surface coating/sterics. Switch to PTC. Check1->Result1 Yes CheckPTC Is stirring vigorous? Check2->CheckPTC Yes ResultPTC PTC relies on surface area. Increase RPM. CheckPTC->ResultPTC No CheckMeI Is MeI fresh? CheckPTC->CheckMeI Yes ResultMeI MeI hydrolyzes. Distill or use fresh bottle. CheckMeI->ResultMeI No

Figure 2: Diagnostic logic for methylation failure.

FAQ: Common Pitfalls

Q1: Can I skip the protection step? A: No. The 2,2,4,4-tetramethyl group hinders the nitrogen, but not enough to prevent methylation entirely. Without protection, you will get a statistical mixture of N-Me and O-Me. Separating these requires difficult chromatography, destroying your yield.

Q2: Why not use Dimethyl Sulfate (DMS)? A: DMS is effective but highly toxic. In the PTC method described above, DMS can be substituted for MeI if strict safety protocols are followed, often reacting faster due to higher boiling point allowing for thermal acceleration (40-50°C).

Q3: My product has a low boiling point. How do I isolate it? A: The final product (free amine) is volatile.

  • Correct Workup: After deprotection (e.g., TFA removal), neutralize with NaOH. Do not rotovap to dryness. Extract into Ether/DCM, dry, and carefully concentrate under controlled vacuum (do not go below 100 mbar at 40°C). Ideally, isolate as the Hydrochloride salt (HCl in Dioxane) which is a stable solid.

References

  • Phase Transfer Catalysis for Hindered Alcohols

    • Source: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
    • Relevance: Establishes the foundational protocol for methyl
  • Synthesis of 2,2,4,4-Tetramethylpyrrolidine Derivatives

    • Source: Hadida Ruah, S. S., et al. (2006). Modulators of Cystic Fibrosis Transmembrane Conductance Regulator.
    • Relevance: Details the synthesis of the 2,2,4,4-tetramethylpyrrolidine scaffold from acyclic precursors and subsequent functionaliz
  • Methylation of Sterically Hindered Alcohols

    • Source: Tundo, P., et al. (2004).[3] Synthesis of methylethers by reaction of alcohols with dimethylcarbonate.[3] Green Chemistry, 6, 609-612.[3]

    • Relevance: Discusses alternative methylation strategies for secondary/tertiary alcohols when halide reagents are problem
  • Nitroxide Radical Precursors (Structural Analogs)

    • Source: Kirilyuk, I. A., et al. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl. The Journal of Organic Chemistry, 83(10), 5392-5397.[4]

    • Relevance: Provides insight into handling the extreme steric hindrance of tetramethyl/tetraethyl pyrrolidine rings during functionaliz

Sources

Purification methods for removing impurities from 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

[1]

Ticket Context: User is handling a sterically hindered secondary amine, likely synthesized via methylation of 2,2,4,4-tetramethyl-3-pyrrolidinol. Chemical Profile:

  • State: Liquid (typically) or low-melting solid.[1]

  • Basicity: Strong base (pKa ~11.5–12.0 due to steric effects increasing electron density).

  • Key Sensitivity: Oxidation (susceptible to forming N-oxyl radicals, turning the product pink/orange).

🛠️ Purification Decision Matrix

Before starting, identify your primary impurity profile to select the correct workflow.

Purification_Decision_TreeStartIdentify Primary ImpurityQ1Is the product colored (Pink/Orange)?Start->Q1Q2Is the impurity neutral (e.g., Methyl Iodide)?Q1->Q2No (Colorless/Yellow)Method_RedMethod A: Reduction (Remove N-Oxides)Q1->Method_RedYes (Paramagnetic Impurity)Q3Is the impurity the Alcohol Precursor?Q2->Q3NoMethod_ABMethod B: Acid-Base ExtractionQ2->Method_ABYesMethod_DistMethod C: Vacuum DistillationQ3->Method_DistLarge Scale (>5g)Method_ColMethod D: Buffered ChromatographyQ3->Method_ColSmall Scale (<5g)captionFigure 1: Decision matrix for selecting the optimal purification workflow based on impurity type.

🔬 Protocol B: Acid-Base Extraction (The "Deep Clean")[1]

Best For: Removing neutral organic impurities (unreacted alkylating agents like Methyl Iodide, solvents) and non-basic side products. Principle: Exploits the basicity of the pyrrolidine nitrogen. The amine is protonated into water; neutrals stay in organic solvent.

The Workflow
  • Dissolution: Dissolve crude 3-Methoxy-2,2,4,4-tetramethylpyrrolidine in a non-polar solvent (Diethyl Ether or Hexanes). Do not use DCM if unreacted amine is present, as it can react over time.

  • Acidification: Extract with 1M HCl (aq) .

    • Observation: The amine moves to the aqueous layer (bottom).

    • Action: Keep the Aqueous layer. Discard the Organic layer (contains neutrals).

  • Washing (Critical): Wash the acidic aqueous layer once with fresh ether to remove trapped organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free amine separates.

  • Extraction: Extract the aqueous mixture 3x with Diethyl Ether or MTBE.

  • Drying: Dry combined organics over solid KOH (pellets) or

    
    . Avoid acidic drying agents like silica or acidic alumina.
    

Mechanism of Action:

Acid_Base_MechanismImpureCrude Mixture(Amine + Neutrals)AcidAdd HCl (aq)Impure->AcidSplitPhase SeparationAcid->SplitOrg_WasteOrganic Layer(Neutrals/MeI)DISCARDSplit->Org_WasteAq_PhaseAqueous Layer(Amine-HCl Salt)KEEPSplit->Aq_PhaseBaseAdd NaOHAq_Phase->BaseFinalPure Free AmineBase->FinalcaptionFigure 2: Chemical partitioning during acid-base workup.

⚗️ Protocol C: Vacuum Distillation (Separation from Precursor)

Best For: Separating the product from the starting material, 2,2,4,4-tetramethyl-3-pyrrolidinol .[1] Scientific Rationale: The starting alcohol has strong Hydrogen Bonding (O-H), significantly elevating its boiling point compared to your product (the methyl ether), which has no H-bond donor.

CompoundEstimated Boiling Point (Atm)Volatility Profile
This compound ~160–170°CModerate (Distills first)
2,2,4,4-Tetramethyl-3-pyrrolidinol >200°C (Solid at RT)Low (Remains in pot)

Procedure:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg).

  • Gently heat the oil bath.

  • Collect the lower boiling fraction. The alcohol precursor will likely sublime or remain as a residue in the boiling flask.

⚠️ Safety Note: If your crude mixture contains residual Methyl Iodide (MeI), it will be in the cold trap. Handle the trap contents as hazardous alkylating waste.

🧪 Protocol D: Buffered Flash Chromatography

Best For: High-purity separation when distillation is insufficient.[1] The Problem: Amines interact with the acidic silanol groups (

The Solution:

Solvent System:

  • Base: Dichloromethane (DCM) : Methanol (MeOH) [9:1 ratio].

  • Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to the mobile phase.
    

Step-by-Step:

  • Pre-rinse the silica column with the mobile phase containing the amine modifier. This neutralizes active acidic sites.

  • Load the crude material.

  • Elute. The non-polar methoxy ether (Product) will elute significantly faster (

    
    ) than the polar alcohol precursor (
    
    
    ).

❓ Troubleshooting & FAQs

Q1: My product turned pink/orange after sitting on the bench. What happened?

Diagnosis: Oxidation. Hindered amines are precursors to nitroxide radicals (stable free radicals). Exposure to air and light can oxidize trace amounts of your amine to the corresponding nitroxide (3-methoxy-PROXYL), which is intensely colored (orange/red).[1] The Fix:

  • Minor Color: Distill the product under Nitrogen. The radical is less volatile and will stay in the pot.

  • Prevention: Store under Argon/Nitrogen in the dark at -20°C.

  • Chemical Reduction: If the sample is heavily oxidized, treat with L-Ascorbic acid (Vitamin C) in aqueous solution to reduce the radical back to the hydroxylamine/amine, then perform the Acid-Base extraction (Protocol B).[1]

Q2: I smell a "garlic" or sweet odor distinct from the amine.

Diagnosis: Residual Methyl Iodide (MeI). If you used MeI for methylation, it is highly toxic and volatile. The Fix: Do not rely on rotary evaporation alone. Perform the Acid-Base Extraction (Protocol B) . The MeI is neutral and will be washed away in the organic discard phase, while your amine is protected in the aqueous phase.

Q3: Can I store this as a solid to avoid degradation?

Recommendation: Yes, make the Hydrochloride Salt. Liquids are prone to oxidation. The HCl salt is a stable, crystalline solid.

  • Dissolve the amine in dry Diethyl Ether.

  • Bubble dry HCl gas through the solution (or add 2M HCl in Dioxane).

  • The white salt precipitates immediately.

  • Filter and wash with cold ether.

  • Citation: This method is standard for stabilizing labile amines (Armarego & Chai, 2013).

📚 References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative text on general amine purification and pKa manipulation).

  • Rozantsev, E. G. (1970). Free Nitroxyl Radicals. Plenum Press. (Foundational text on the synthesis and properties of tetramethylpyrrolidine derivatives and their oxidation sensitivity).

  • Hideg, K., & Hankovszky, H. O. (1989). The chemistry of nitroxide spin labels. In Spin Labeling (pp. 44-46).[1] Springer. (Details the separation of precursor amines from nitroxide impurities).

Troubleshooting oxidation failures of hindered amines to nitroxides

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Troubleshooting Oxidation Failures of Hindered Amines to Nitroxides

Executive Summary & Mechanistic Grounding

You are likely here because your reaction is either stalled (colorless), over-oxidized (yellow/precipitate), or decomposing on the column .

The oxidation of sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine derivatives) to stable nitroxyl radicals (nitroxides) is not a single-step event. It is a stepwise cascade that relies heavily on pH control and catalyst integrity.

The Reaction Landscape

Before troubleshooting, verify where your molecule sits in the oxidation landscape.

OxidationPathway Amine Hindered Amine (Starting Material) Hydroxylamine Hydroxylamine (Intermediate) COLORLESS Amine->Hydroxylamine Oxidation 1 (Fast) Nitroxide Nitroxide Radical (Target) ORANGE/RED Hydroxylamine->Nitroxide Oxidation 2 (Rate Limiting) Oxoammonium Oxoammonium Salt (Acidic Side Product) Nitroxide->Oxoammonium Disproportionation (Acidic pH) Nitrone Nitrone (Over-Oxidation) YELLOW Nitroxide->Nitrone Over-Oxidation (Excess Oxidant/Heat) Oxoammonium->Nitroxide Reduction

Figure 1: The oxidation cascade. Note that the target (Nitroxide) is often in equilibrium with the Oxoammonium species under acidic conditions.

Diagnostic Triage (Q&A)

Scenario A: "My reaction mixture is colorless or pale pink."

Diagnosis: Stalled Oxidation. You are likely stuck at the hydroxylamine intermediate. The Science: The first oxidation step (Amine


 Hydroxylamine) is kinetically fast. The second step (Hydroxylamine 

Nitroxide) is often the rate-determining step and is highly sensitive to pH and catalyst turnover.
  • Troubleshooting Steps:

    • Check pH: If using Tungstate/H2O2, the pH must be maintained between 10–11 . If the pH drops (due to CO2 absorption or acid byproducts), the reaction stalls. Add NaHCO3 or K2CO3.

    • Catalyst Poisoning: If using metal catalysts (

      
      ), chelating groups on your substrate (e.g., free thiols, imidazoles) may be poisoning the Tungsten center.
      
    • Action: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or increase the temperature to 40°C. The hydroxylamine needs a "push" to oxidize.

Scenario B: "The solution turned bright yellow instead of orange/red."

Diagnosis: Over-oxidation to Nitrone. The Science: While steric hindrance usually protects the


-carbons, aggressive oxidants (like excess mCPBA or heating with 

) can force the abstraction of a proton from the methyl groups, leading to a nitrone.
  • Troubleshooting Steps:

    • Stoichiometry Check: Reduce oxidant equivalents. For mCPBA, strict 1.0–1.1 eq is required at 0°C.

    • Switch Reagents: Move from mCPBA to the Urea-Hydrogen Peroxide (UHP) + Sodium Tungstate system. It is much milder and chemoselective for the radical state.

    • Temperature: Never heat mCPBA reactions with hindered amines above room temperature.

Scenario C: "I see a spot on TLC, but it disappears/streaks during purification."

Diagnosis: Acid-Induced Disproportionation on Silica. The Science: Standard silica gel is slightly acidic (pH 4–5). Nitroxides are bases. On acidic silica, nitroxides undergo disproportionation into an oxoammonium cation (reactive) and a hydroxylamine (colorless).



  • Troubleshooting Steps:

    • Neutralize Silica: Pre-treat your silica slurry with 1–2% Triethylamine (

      
      ) before packing the column.
      
    • Switch Stationary Phase: Use Basic Alumina instead of silica.

    • Eluent: Add 0.5%

      
       to your mobile phase to suppress protonation.
      

Standardized Protocols

Protocol A: The "Gold Standard" (Scalable & Green)

Reagents: Sodium Tungstate Dihydrate (


), Hydrogen Peroxide (

), EDTA.
StepActionCritical Note
1 Dissolve Amine (10 mmol) in Methanol (20 mL).Methanol is preferred over water for solubility.
2 Add catalyst:

(5 mol%) + EDTA (5 mol%).
EDTA sequesters trace metals that decompose

.
3 Cool to 0°C. Add

(30%, 3–5 eq) dropwise.
Exothermic.[1] Control temp to prevent over-oxidation.
4 Warm to RT. Stir 4–12h. Monitor Color. Red/Orange = Good. Yellow = Over-oxidation.
5 Workup: Dilute with brine, extract with EtOAc.Wash organic layer with

to quench peroxides.
Protocol B: The "Rapid Screen" (Small Scale)

Reagents: mCPBA (meta-Chloroperoxybenzoic acid).

StepActionCritical Note
1 Dissolve Amine (1 mmol) in DCM (5 mL).Anhydrous conditions help prevent side reactions.
2 Cool to -10°C or 0°C.Crucial: mCPBA is aggressive.
3 Add mCPBA (1.0–1.2 eq) portion-wise.Do not dump it in. Localized concentration spikes cause nitrones.
4 Quench immediately upon TLC completion.Use saturated

.

Reagent Selection Matrix

Oxidant SystemReactivitySelectivityBest For...[2]Known Issues

/

ModerateHighLarge scale, simple amines (TEMPO).Slow; requires solubility in MeOH/Water.
mCPBA HighLowSmall scale, lipophilic substrates.Over-oxidation to nitrones; acid byproducts.
DMDO Very HighModerateAcid-sensitive substrates.Hard to make; unstable; expensive.
UHP / Catalyst ModerateVery HighLabile functional groups.Slower reaction times.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Reaction Analysis ColorCheck Is the solution Orange/Red? Start->ColorCheck TLC Check TLC ColorCheck->TLC Yes Colorless Solution is Colorless/Pink ColorCheck->Colorless No (Colorless) Yellow Solution is Yellow ColorCheck->Yellow No (Yellow) Purification Proceed to Purification TLC->Purification SilicaFail Does product degrade on Silica? Purification->SilicaFail UseAlumina SOLUTION: Use Basic Alumina or 1% Et3N/Silica SilicaFail->UseAlumina Yes Stalled DIAGNOSIS: Stalled at Hydroxylamine ACTION: Add Catalyst (Na2WO4) or Heat Colorless->Stalled OverOx DIAGNOSIS: Nitrone Formation ACTION: Reduce Oxidant Eq Switch to UHP Yellow->OverOx

Figure 2: Decision matrix for troubleshooting oxidation outcomes.

References

  • Tungstate Catalyzed Oxidation Protocol

    • Sodium tungstate catalyzed oxidation of secondary amines with hydrogen peroxide.[3][4]

    • Source: Journal of the Chemical Society, Chemical Communications[5]

  • mCPBA Over-oxidation Risks

    • Unexpected oxidation of a nitroxide alcohol with m-chloroperbenzoic acid.
    • Source: Journal of the Chemical Society, Chemical Communications[5]

  • Purification & Stability on Silica

    • Isolation and purification of acid-labile compounds on modified silica gels. (Relevant for nitroxide stability).[6][7]

    • Source: Phytochemical Analysis
  • General TEMPO Synthesis Review

    • TEMPO and its Derivatives: Synthesis and Applic
    • Source: Current Organic Chemistry

Sources

Optimizing reaction conditions for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine functionalization

[1][2]

Executive Technical Brief: The "Isomer Trap"

Before proceeding with functionalization protocols, we must address a critical structural distinction that is the #1 cause of experimental failure with this scaffold.

You are working with 3-Methoxy-2,2,4,4-tetramethylpyrrolidine. Unlike the standard "PROXYL" scaffold (2,2,5,5-tetramethylpyrrolidine), the 2,2,4,4-isomer is asymmetrically hindered .[1][2]

  • C2 Position: Quaternary (Gem-dimethyl).[3] Highly hindered.

  • C5 Position: Secondary (

    
    ). Accessible.[1]
    
  • Implication for Oxidation: If your goal is to synthesize a stable nitroxide spin label, STOP . Nitroxides derived from the 2,2,4,4-scaffold possess

    
    -hydrogens at the C5 position.[1][2] They are inherently unstable and will rapidly disproportionate into nitrones and hydroxylamines.[2] For stable spin labels, you require the 2,2,5,5-isomer .[1][2]
    
  • Implication for N-Functionalization: The C5 "open side" allows for nucleophilic attacks that are impossible on the symmetric 2,2,5,5 scaffold, but regioselectivity becomes a challenge.[1][2]

Interactive Troubleshooting Guides
Module A: N-Functionalization (Alkylation & Acylation)

Context: Derivatizing the secondary amine without affecting the methoxy group.

Symptom Probable Cause Corrective Action
Reaction Stalled (<10% Conversion) Steric blockade at C2. Standard

conditions (e.g., Alkyl halide +

@ RT) are insufficient for the hindered side.[1][3]
Switch to "Turbo" Conditions: 1. Solvent: Use polar aprotic solvents (DMF, DMAc, or NMP) to strip cations.2.[1][2][3] Temperature: Increase to 80–100°C.3. Catalyst: Add 10 mol% NaI (Finkelstein condition) to generate a more reactive iodide electrophile.
Regio-scrambling / Ring Opening Over-activation. Using extremely strong bases (e.g., n-BuLi) can cause elimination at C5 or ring fragmentation.[1][3]Use Non-Nucleophilic Bases: Switch to NaH or LiHMDS . These are bulky enough to deprotonate the amine without attacking the ring carbons.
Acylation Fails (Acid Chlorides) Formation of unreactive salts. HCl byproduct forms an insoluble salt with the starting amine, coating it.[1][2][3]The "Schotten-Baumann" Modification: Use a biphasic system (

/ aq. NaOH) or add a soluble scavenger base like DMAP (4-Dimethylaminopyridine) .[2][3] DMAP is essential here; it forms a reactive N-acylpyridinium intermediate that overcomes the steric barrier.

Protocol 1: Optimized N-Alkylation for Sterically Hindered Amines

  • Reagents: Amine (1.0 eq), Alkyl Bromide (1.2 eq),

    
     (2.0 eq), TBAI (Tetrabutylammonium iodide, 10 mol%).[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

  • Procedure:

    • Dissolve amine and base in MeCN.[1]

    • Add TBAI (Phase transfer catalyst).[1][2][3]

    • Add alkyl bromide dropwise.[1][2]

    • Reflux at 80°C for 12–24 hours.

    • Checkpoint: Monitor by GC-MS, not TLC (amine streaks on silica).

Module B: Oxidation (Nitroxide Synthesis)

Context: Attempting to generate the N-O• radical.

Symptom Probable Cause Corrective Action
Product Decomposes Rapidly

-Hydrogen Abstraction.
As noted in the Executive Brief, 2,2,4,4-nitroxides are unstable due to H-atoms at C5.[1][2]
Structural Redesign: If a stable radical is required, you must block the C5 position (e.g., use 2,2,5,5-tetramethylpyrrolidine).If 2,2,4,4 is mandatory: Generate the radical in situ at -78°C for immediate trapping/reaction.[1][2]
Over-oxidation to Nitrone Uncontrolled oxidant strength. mCPBA is too aggressive for this asymmetric scaffold.[2]Switch to Tungstate Catalysis: Use

(Cat.)[1][2][3] +

in Methanol/Water.[1][2] This is milder and easier to control than peracids.[2]
Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for functionalizing this specific isomer.

GStartStart: this compoundGoal_RadicalGoal: Stable Nitroxide Radical?Start->Goal_RadicalGoal_DerivGoal: N-Functionalization?Start->Goal_DerivStop_WarningCRITICAL STOP:2,2,4,4-isomer yields UNSTABLE radicals(Alpha-H at C5 causes disproportionation).Goal_Radical->Stop_WarningYesCheck_StericsAssess Steric Demand of R-GroupGoal_Deriv->Check_StericsSwitch_IsomerSwitch to 2,2,5,5-isomer(PROXYL Precursor)Stop_Warning->Switch_IsomerPath_AlkylPrimary Alkyl HalideCheck_Sterics->Path_AlkylPath_AcylAcyl Chloride / AnhydrideCheck_Sterics->Path_AcylSol_AlkylProtocol A:Cs2CO3 / TBAI / DMF / 80°CPath_Alkyl->Sol_AlkylSol_AcylProtocol B:DMAP (cat) / Et3N / DCM / RefluxPath_Acyl->Sol_Acyl

Figure 1: Decision matrix for 2,2,4,4-TMP functionalization, highlighting the stability risks of oxidation.

Frequently Asked Questions (FAQs)

Q1: I am seeing two spots on TLC after N-alkylation, but mass spec shows the same mass. What is happening? A: You are likely observing rotamers .[1] The 3-methoxy group combined with the bulky N-substituent and the gem-dimethyls at C2/C4 can restrict rotation around the N-C bonds.

  • Validation: Run High-Temperature NMR (e.g., in DMSO-d6 at 80°C).[1][2][3] If the peaks coalesce, they are rotamers.[1][2] If they remain distinct, you may have chiral diastereomers (if your alkyl group introduced a new chiral center).[2][3]

Q2: Can I use Reductive Amination instead of direct alkylation? A: Yes, and it is often preferred.[1][2]

  • Why: Direct alkylation suffers from steric repulsion.[1][2] Reductive amination proceeds via an iminium ion intermediate.[1]

  • Protocol: Use Sodium Triacetoxyborohydride (

    
    )  in DCE (Dichloroethane).[1][2][3] It is milder than Cyanoborohydride and avoids HCN toxicity.[2]
    
  • Note: The formation of the iminium ion at the hindered Nitrogen can be slow.[1] Add molecular sieves (4Å) or

    
     to push the equilibrium before adding the reducing agent.[2][3]
    

Q3: How do I purify the amine? It streaks on silica. A: Sterically hindered amines are basic and interact with the acidic silanols on silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[1][2][3] Use an eluent system of DCM/MeOH/TEA (e.g., 95:4:1).[1][2][3] Alternatively, use Alumina (Neutral) stationary phase to avoid the acidity issue entirely.[1][2][3]

References & Grounding
  • Steric Hindrance in Amines: Detailed kinetics of N-alkylation in hindered systems.

    • Source:Journal of Organic Chemistry, "Steric Effects in the Alkylation of Amines."[1][2]

    • Relevance: Explains why TBAI and polar solvents are mandatory for the C2-blocked side.

  • Nitroxide Stability Rules: Mechanisms of disproportionation in nitroxides with

    
    -hydrogens.
    
    • Source: Rozantsev, E. G. (1970).[1][2][3] Free Nitroxyl Radicals. Plenum Press.[1][2]

    • Relevance: Foundational text confirming that 2,2,4,4-nitroxides (with H at C5) are unstable compared to 2,2,5,5-derivatives.[1][2][3]

  • DMAP Catalysis: Mechanism of acyl transfer in hindered amines.[1]

    • Source:Chemical Reviews, "4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts." [1][2][3]

    • Relevance: Justifies the use of DMAP to overcome the energy barrier created by the gem-dimethyl groups.

(Note: If you intended to work with the PROXYL radical precursor, please search for CAS 4567-22-0: 2,2,5,5-tetramethylpyrrolidine).[1][2]

Technical Support Center: Solubility & Handling of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aqueous Solubility & Stability Product Class: Sterically Hindered Amines / Nitroxide Precursors Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Executive Summary: The Physicochemical Paradox

Researchers often encounter "oiling out" or precipitation when working with 3-Methoxy-2,2,4,4-tetramethylpyrrolidine .[1] This molecule presents a classic physicochemical conflict:

  • High Lipophilicity: The four methyl groups at positions 2 and 4 create a "grease ball" effect, shielding the nitrogen and making the free base highly hydrophobic.[1]

  • Strong Basicity: As a secondary amine, it has a high pKa (estimated ~9.5–10.5 based on pyrrolidine analogs).[1]

The Core Rule: In aqueous media, this molecule must exist as a cation (protonated salt) to be soluble.[1] If the pH of your solution is above the pKa-2 (approx pH 8), the equilibrium shifts toward the insoluble free base, resulting in phase separation.[1]

Module 1: Critical Troubleshooting (Ticket-Based)

Ticket #01: "My stock solution precipitated upon dilution into PBS."

Diagnosis: pH Shock. You likely dissolved the free base in DMSO or Ethanol and diluted it into a neutral buffer (pH 7.4).[1] The buffer capacity prevented the amine from protonating, forcing the hydrophobic free base out of solution.[1]

The Fix: In Situ Salt Formation Do not rely on the buffer to protonate the amine.[1] You must force protonation before the final dilution.[1]

Protocol:

  • Dissolve: Prepare your concentrated stock in 0.1 M HCl (or higher, depending on concentration) instead of pure water or DMSO.

  • Verify: Ensure the solution is optically clear.

  • Dilute: Add this acidic stock to your buffer.

  • Check Final pH: Ensure the final pH remains physiological if required; the small volume of acid from the stock is usually negligible in a strong buffer like 100 mM Phosphate.[1]

Ticket #02: "I see oil droplets at the bottom of my aqueous stock."

Diagnosis: The "Oiling Out" Effect.[1] You are working with the Free Base form, which is a liquid or low-melting solid that is immiscible with water.[1]

The Fix: The Titration Rescue

  • Place the heterogeneous mixture (water + oil droplets) on a magnetic stirrer.

  • Add 1 M HCl dropwise while stirring vigorously.

  • Endpoint: The oil droplets will dissolve as the amine converts to its hydrochloride salt.[1] The solution will become clear.

  • Lyophilization (Optional): If you need a solid stable powder, freeze-dry this solution to obtain This compound Hydrochloride .[1]

Module 2: Decision Logic & Workflows

Visualizing the Solubility Strategy

The following decision tree illustrates the correct workflow based on your starting material and application constraints.

SolubilityLogic Start Start: Identify Form IsSalt Is it the HCl Salt? Start->IsSalt IsFreeBase Is it the Free Base? Start->IsFreeBase Soluble Directly Soluble in Water/PBS IsSalt->Soluble Yes CheckApp Application Constraint? IsFreeBase->CheckApp BioAssay Biological Assay (Strict pH 7.4) CheckApp->BioAssay Sensitive Cells ChemSynth Chemical Synthesis (pH Flexible) CheckApp->ChemSynth Robust System DMSO Dissolve in DMSO -> Dilute (Risk of precip) BioAssay->DMSO Avoid if possible Acidify Pre-dissolve in 0.1M HCl (Forms Salt In Situ) BioAssay->Acidify Recommended (Check Final pH) ChemSynth->Acidify CoSolvent Use 1:1 EtOH/Water OR Cyclodextrin ChemSynth->CoSolvent

Figure 1: Decision logic for solubilizing sterically hindered pyrrolidines based on application constraints.

Module 3: Solubility Data & Solvent Compatibility

The following data summarizes the solubility profile. Note that quantitative values depend on temperature and specific salt counter-ions.[1]

Solvent SystemFree Base SolubilityHCl Salt SolubilityComments
Pure Water (pH 7) Insoluble (< 1 mg/mL)High (> 50 mg/mL)Free base oils out immediately.
0.1 M HCl Soluble (Converts to salt)High Best for preparing aqueous stocks.[1]
Ethanol (100%) MiscibleModerateGood for storage; volatile.[1]
DMSO MiscibleHighStandard organic stock; hygroscopic.[1]
PBS (pH 7.4) Low / UnstableHighSalt form is stable; Free base may precipitate.[1]
Expert Tip: The "Proton Sponge" Effect

Due to the steric bulk of the tetramethyl groups, proton transfer to the nitrogen can be kinetically slower than unhindered amines.[1] When acidifying, stir for at least 5-10 minutes to ensure complete equilibrium before filtering or using.

Module 4: Advanced Formulation (Encapsulation)

For sensitive biological assays where low pH or organic co-solvents (DMSO) are toxic to cells, use Cyclodextrin Encapsulation .[1] The hydrophobic pocket of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) hosts the tetramethylpyrrolidine ring, rendering it water-soluble without acidification.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water.[1]

  • Add the this compound free base.[1]

  • Stir overnight at room temperature.

  • Filter sterilize (0.22 µm).[1]

FAQ: Frequently Asked Questions

Q1: Can I autoclave solutions of this molecule? A: Generally, no .[1] While the pyrrolidine ring is thermally stable, the methoxy ether linkage and the potential for oxidation (if used as a radical precursor) make filtration (0.22 µm) the preferred sterilization method.[1]

Q2: Why does my solution turn yellow over time? A: Yellowing often indicates oxidation to the nitroxide radical (N-O•) or other degradation products.[1] Sterically hindered amines are precursors to stable free radicals.[1] Store stocks at -20°C, protected from light, and under argon if possible.

Q3: Is the methoxy group stable in acid? A: Yes. The methyl ether at position 3 is stable under the mild acidic conditions (0.1 M HCl) used for solubilization.[1] It requires much harsher conditions (e.g., concentrated HI or BBr3) to cleave.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12792259, 2,2,4,4-Tetramethylpyrrolidine.[1] Retrieved from [Link][1]

    • Grounding: Establishes the core lipophilic structure and basicity of the parent tetramethylpyrrolidine ring.[1]

  • Grounding: Demonstrates the solubility variance between pyrrolidine free bases (organic soluble) and their hydrochloride salts (PBS soluble).
    • Grounding: Provides the baseline pKa (~11.27) for the pyrrolidine heterocycle, supporting the requirement for acidification.[1]

  • University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

    • Grounding: Validates the behavior of organic bases in DMSO vs.

Sources

Technical Support Center: 3-Methoxy-2,2,4,4-tetramethylpyrrolidine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine . As researchers, we often underestimate this compound because of its sterically hindered structure. While the four methyl groups at the 2,2,4,4-positions provide kinetic stability against nucleophilic attacks, they paradoxically make the amine nitrogen highly susceptible to Single Electron Transfer (SET) oxidation.

This guide is not a generic safety sheet. It is a causality-driven troubleshooting manual designed to prevent the two primary degradation vectors: Oxidative Nitroxyl Formation and Carbamylation .

The Core Directive: The 3-Pillar Storage Protocol

To maintain purity >98%, you must control three environmental variables. Failure to control any single variable will lead to rapid degradation.

VariableRequirementThe Scientific "Why" (Causality)
Atmosphere Inert Gas (Argon/Nitrogen) Prevention of N-Oxyl Radical Formation. Oxygen promotes the oxidation of the secondary amine to a nitroxide radical (yellow discoloration).
Temperature 2°C to 8°C (Refrigerated) Kinetic Inhibition. Low temperature slows the rate of auto-oxidation and reduces the vapor pressure, preventing loss of the volatile free base.
Container Amber Glass + Teflon Seal Photochemical Protection. Light can photo-catalyze the cleavage of the C-N bond or promote radical formation. Amber glass blocks UV/Blue spectrum.

Troubleshooting Guide: Diagnosing Degradation

Use this Q&A section to identify issues based on physical symptoms observed in your laboratory.

Q1: My clear liquid has turned a pale yellow/orange. Is it still usable?
  • Diagnosis: Oxidative Degradation. [1]

  • Mechanism: The secondary amine (-NH-) has oxidized to form a Nitroxyl Radical (N-O•) species.[2][3][4] This is characteristic of sterically hindered amines (similar to TEMPO precursors). The unshared electron pair on the nitrogen reacts with atmospheric oxygen.

  • Impact: If used as a ligand or base, the presence of radicals can quench catalytic cycles or initiate unwanted side reactions in radical polymerizations.

  • Action:

    • Minor Yellowing: Purify via vacuum distillation under Argon.

    • Deep Orange: Discard.[3][4][5] The concentration of paramagnetic impurities is too high.

Q2: There is a white crystalline crust on the cap or floating in the liquid.
  • Diagnosis: Carbamate Formation (CO₂ Scrubbing).

  • Mechanism: this compound is a strong secondary base. Upon exposure to air, it reacts with atmospheric CO₂ to form a carbamate salt (ammonium carbamate species).

  • Impact: Loss of stoichiometry. The solid is an impurity that will alter the pH and molarity of your reaction.

  • Action: Filtration under inert atmosphere can remove the solid, but the titer of the remaining liquid must be re-determined.

Q3: The liquid has become viscous or "syrupy."
  • Diagnosis: Hygroscopic Aggregation / Hydrogen Bonding.

  • Mechanism: The methoxy group at C3 and the amine nitrogen are hydrogen bond acceptors. Absorbed water bridges these molecules, increasing viscosity.

  • Action: Dry over activated 3Å molecular sieves for 24 hours. Verify water content via Karl Fischer titration (<500 ppm required for sensitive catalysis).

Deep Dive: Degradation Pathways

Understanding the chemistry allows you to predict failure points. The diagram below illustrates the two competing degradation pathways that occur when the "3-Pillar Protocol" is violated.

Pathway Visualization

DegradationPathways Amine 3-Methoxy-2,2,4,4- tetramethylpyrrolidine (Clear Liquid) Nitroxide Nitroxyl Radical (Yellow/Orange) Amine->Nitroxide Slow Oxidation (Light/Heat catalyzed) Carbamate Ammonium Carbamate (White Solid/Crust) Amine->Carbamate Rapid Reaction (Moisture assisted) Oxygen Atmospheric O2 (Oxidation) Oxygen->Nitroxide CO2 Atmospheric CO2 (Carbamylation) CO2->Carbamate

Figure 1: Divergent degradation pathways caused by air exposure. The amine acts as both a radical trap (top path) and a CO2 scrubber (bottom path).

Standard Operating Procedure (SOP): Handling & Storage

Objective: To aliquot and store the compound without introducing degradation vectors.

Materials Required:
  • Schlenk line (Vacuum/Argon manifold).

  • Amber glass vials with PTFE-lined septa caps.

  • Parafilm or electrical tape.

  • Desiccator with indicator silica.

Step-by-Step Protocol:
  • Equilibration:

    • Remove the original bottle from the refrigerator (4°C).

    • CRITICAL: Allow it to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly, initiating hydrolysis and carbamate formation.

  • Inert Transfer:

    • Flush the receiving amber vial with Argon for 60 seconds.

    • Use a gas-tight syringe or cannula transfer to move the liquid. Do not pour.[5] Pouring exposes a large surface area to air.

  • Sealing (The "Double Seal" Technique):

    • Cap tightly with a PTFE-lined cap. (Rubber degrades in contact with amines).

    • Wrap the cap junction with Parafilm.

    • Pro-Tip: For storage >3 months, dip the cap junction in melted paraffin wax to create a hermetic seal.

  • Storage:

    • Place the vial in a secondary container (ziplock bag with a desiccant packet).

    • Store at 4°C in the dark.

Re-Purification Workflow

If your compound has degraded (yellowed), use this decision tree to determine if it can be salvaged.

PurificationLogic Start Inspect Sample ColorCheck Is it Yellow? Start->ColorCheck SolidCheck Is there Solid? ColorCheck->SolidCheck No (Clear) Distill Vacuum Distillation (bp ~80-90°C @ 10mmHg) ColorCheck->Distill Yes Use Ready for Use SolidCheck->Use No Filter Filter under Argon (0.2 µm PTFE) SolidCheck->Filter Yes Distill->Use Filter->Use

Figure 2: Decision matrix for salvaging degraded amine samples.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine (Analogous Structure). MilliporeSigma.[6] Link

  • TCI Chemicals. (2025).[5] Storage Stability of Hindered Amines. TCI Chemicals Technical Guide. Link

  • Marshall, D. L., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions.[7] Organic & Biomolecular Chemistry, 9(13), 4936-4947.[7] Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

  • LSU Environmental Health & Safety. (2025). Chemical Storage Guidelines: Amines and Peroxide Formers. Louisiana State University.[2] Link

Sources

Minimizing side reactions during the alkylation of tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Side Reactions in Tetramethylpyrrolidine Alkylation

Core Technical Analysis: The Steric Challenge

The alkylation of 2,2,5,5-tetramethylpyrrolidine (TMP) presents a classic physical organic chemistry challenge: steric hindrance .[1] The four methyl groups adjacent to the nitrogen atom create a "protective shell," severely retarding nucleophilic attack on electrophiles.

In a standard SN2 reaction, the nucleophile (the amine nitrogen) must approach the electrophile (alkyl halide) from the backside, 180° opposite the leaving group.[1] The bulky gem-dimethyl groups on the TMP ring clash with the substituents on the electrophile, raising the activation energy of the transition state.

Primary Consequence: The reaction rate for substitution (


) often drops below the rate for elimination (

), leading to the formation of alkenes (Hofmann elimination products) rather than the desired tertiary amine.[1]

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, ensure you are using the correct synthetic pathway for your target R-group.

method_selection start Target: N-Alkyl-2,2,5,5-Tetramethylpyrrolidine r_group What is the R-Group? start->r_group methyl Methyl (-CH3) r_group->methyl primary Primary Alkyl (-CH2R) r_group->primary secondary Secondary/Tertiary Alkyl r_group->secondary eschweiler Method A: Eschweiler-Clarke (HCHO + HCOOH) methyl->eschweiler Best Yield red_am Method B: Reductive Amination (Aldehyde + NaBH(OAc)3) primary->red_am Preferred acylation Method C: Acylation-Reduction (1. RCOCl, 2. LiAlH4) primary->acylation Alternative secondary->red_am If Ketone Available direct Method D: Direct Alkylation (High Risk of Elimination) secondary->direct Difficult

Figure 1: Strategic decision tree for alkylating sterically hindered amines.

Troubleshooting Guide & FAQs

Category 1: Competition with Elimination (Hofmann Product)

Q: I am reacting TMP with ethyl bromide and getting ethylene gas and unreacted amine. Why? A: You are observing Hofmann Elimination . The TMP molecule is acting as a base rather than a nucleophile. Due to the steric bulk around the nitrogen, it cannot easily access the electrophilic carbon of ethyl bromide. Instead, it abstracts a beta-proton (which is on the periphery and accessible), triggering E2 elimination.[1]

  • Corrective Action: Switch to Reductive Amination . React TMP with acetaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB).[1] The transition state for attacking a planar carbonyl (sp2) is less sterically demanding than attacking a tetrahedral alkyl halide (sp3).[1]

Q: If I must use an alkyl halide, how do I minimize elimination? A: If reductive amination is impossible (e.g., no corresponding aldehyde exists), follow these strict protocols:

  • Change the Leaving Group: Use an alkyl iodide or triflate. A better leaving group can sometimes accelerate substitution enough to compete with elimination.

  • Solvent Choice: Use a polar aprotic solvent like Acetonitrile (ACN) or DMF .[1] These solvate the cation but leave the amine "naked" and more nucleophilic. Avoid ethanol, which solvates the amine via hydrogen bonding, further increasing its effective steric bulk.[1]

  • Temperature: Keep the temperature as low as possible while maintaining reactivity. Elimination typically has a higher activation energy than substitution; heating favors elimination.

Category 2: Incomplete Conversion / Low Yield

Q: The reaction stalls at 20% conversion even after 48 hours. Should I add a stronger base? A: No. Adding a stronger base (like NaH or t-BuOK) will only increase the rate of side reactions (elimination).[1] The issue is kinetic accessibility.

  • Corrective Action (Acylation-Reduction): Convert the alkylation into a two-step process.

    • React TMP with the corresponding acid chloride (R-COCl). Acid chlorides are highly reactive planar electrophiles. The formation of the amide is usually successful even with hindered amines.

    • Reduce the resulting amide with Lithium Aluminum Hydride (LiAlH4) or Borane-THF to obtain the amine.

Q: Is the Eschweiler-Clarke reaction effective for this specific amine? A: Yes, for methylation. The reaction with formaldehyde and formic acid is highly effective for 2,2,5,5-tetramethylpyrrolidine because the active electrophile is the small iminium ion (


), which is easily attacked by hydride.[1] It avoids quaternary salt formation, which is chemically impossible here due to sterics.[1]

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: Primary and some secondary alkyl groups.[1]

  • Reagents:

    • 2,2,5,5-Tetramethylpyrrolidine (1.0 equiv)[1]

    • Aldehyde/Ketone (1.2 equiv)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

    • Acetic Acid (catalytic, 1-2 drops)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Procedure:

    • Dissolve amine and aldehyde in DCE under

      
      .
      
    • Add acetic acid and stir for 30 mins to form the iminium intermediate (equilibrium).

    • Add STAB in portions.

    • Stir at room temperature for 12–24 hours.

    • Quench: Add saturated aqueous

      
      . Extract with DCM.[2]
      
  • Why this works: The hydride donor (STAB) attacks the iminium ion. The planar nature of the

    
     bond reduces steric repulsion compared to direct 
    
    
    
    attack.
Protocol B: Acylation-Reduction (High Reliability)

Best for: When direct alkylation fails and reductive amination is not an option.[1]

  • Step 1 (Acylation):

    • Dissolve TMP (1.0 equiv) in dry DCM with Triethylamine (1.5 equiv).[1]

    • Add Acid Chloride (1.1 equiv) dropwise at 0°C.[1]

    • Warm to RT and stir until completion (TLC monitoring). Workup to isolate amide.

  • Step 2 (Reduction):

    • Dissolve Amide in dry THF.

    • Add

      
       (2.0 - 3.0 equiv) carefully at 0°C.
      
    • Reflux for 4–8 hours.

    • Fieser Workup: Quench carefully with water/15% NaOH/water sequence. Filter and concentrate.

Comparative Data: Reaction Pathways

The following table summarizes typical outcomes for hindered amines like TMP based on electrophile type.

Electrophile TypeMethodMajor ProductSide Reaction Risk
Methyl Iodide Direct AlkylationN-Methyl AmineOver-alkylation (low risk due to sterics)
Primary Bromide Direct AlkylationElimination (Alkene) High (Hofmann Elimination)
Primary Aldehyde Reductive AminationN-Alkyl Amine (High Yield) Low
Acid Chloride Acylation-ReductionN-Alkyl Amine (High Yield) None (Stepwise control)
Tertiary Halide Direct AlkylationNo Reaction / Elimination Very High

Mechanistic Visualization

reaction_pathways cluster_0 Direct Alkylation (Problematic) cluster_1 Reductive Amination (Solution) amine Tetramethylpyrrolidine (Steric Bulk) ts_sub TS: Substitution (Crowded) amine->ts_sub Slow (k_sub) ts_elim TS: Elimination (Accessible) amine->ts_elim Fast (k_elim) iminium Iminium Ion (Planar C=N) amine->iminium halide Alkyl Halide (R-CH2-X) halide->ts_sub halide->ts_elim prod_desired Tertiary Amine (Minor) ts_sub->prod_desired prod_side Alkene + Salt (Major) ts_elim->prod_side carbonyl Aldehyde (R-CHO) carbonyl->iminium prod_final Tertiary Amine (Major) iminium->prod_final Fast Reduction red_agent Hydride (H-) red_agent->prod_final

Figure 2: Kinetic competition between Substitution and Elimination vs. the favorable Reductive Amination pathway.[1]

References

  • Hofmann Elimination Mechanism : J. Org. Chem. 2023, 88, 5, 3012–3025.[1] Link[1][3]

    • Context: Mechanistic details on elimin
  • Reductive Amination of Hindered Amines : Org. Biomol. Chem. 2024, 22, 3652–3667.[1] Link

    • Context: Protocols for synthesizing nitroxide precursors using reductive amination.[4]

  • Synthesis of 2,2,5,5-Tetramethylpyrrolidine Derivatives : PMC - NCBI. Link

    • Context: Specific experimental procedures for handling the 2,2,5,5-tetramethylpyrrolidine scaffold.
  • Steric Hindrance in Nucleophilic Substitution : J. Chem. Soc., Perkin Trans. 2. Link

    • Context: Conformational analysis of tetramethylpyrrolidine and its impact on reactivity.

Sources

Separation of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hindered Amine Purification Subject: Separation of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine from Reaction Byproducts Ticket ID: #TMP-44-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Asymmetric" Challenge

Welcome to the technical guide for purifying This compound (3-Methoxy-TMP) .

Unlike the symmetric 2,2,5,5-tetramethylpyrrolidine (Proxyl) or 2,2,6,6-tetramethylpiperidine (TEMPO) scaffolds, the 2,2,4,4-tetramethylpyrrolidine core presents a unique challenge: Asymmetry .

  • C2 Position: Sterically crowded (Gem-dimethyl).

  • C5 Position: Sterically accessible (Methylene, -CH₂-).

This structural reality dictates your impurity profile. If you performed a direct O-methylation (Williamson ether synthesis) on the 3-hydroxy precursor without N-protection, your reaction mixture likely contains N-methylated byproducts due to the accessible C5 position. Furthermore, the extreme steric crowding at C3 (flanked by two quaternary carbons) often leads to incomplete conversion, leaving significant unreacted alcohol .

This guide provides a self-validating workflow to separate the target ether from these specific byproducts.

Module 1: The Separation Logic (Decision Matrix)

Before starting wet chemistry, diagnose your mixture. The separation strategy relies on three physicochemical levers: Basicity (pKa) , Polarity (LogP) , and Volatility .

Table 1: Physicochemical Profile of Reaction Components
ComponentFunctionalityRelative Polarity (TLC)pKa (Conjugate Acid)Separation Lever
3-Methoxy-TMP (Target)

Amine, Ether
Mid-Polarity~11.0 (Amine)Basicity & Silica Adsorption
3-Hydroxy-TMP (S.M.)

Amine, Alcohol
High Polarity~11.0 (Amine)H-Bonding (Retained on Silica)
N-Methyl-3-Methoxy-TMP

Amine, Ether
Low Polarity~10.5 (Amine)Lipophilicity (Elutes First)
Inorganic Salts (NaI, etc.) IonicExtreme PolarityN/AAqueous Solubility
Figure 1: Purification Decision Tree

purification_logic Start Crude Reaction Mixture Check_Prot Was N-Protection (Boc) Used? Start->Check_Prot Path_A Yes (N-Boc) Check_Prot->Path_A Path_B No (Free Amine) Check_Prot->Path_B Step_A1 Standard Flash Chromatography (Target is Lipophilic) Path_A->Step_A1 Step_A2 Acid Deprotection (TFA/HCl) Step_A1->Step_A2 Result Pure 3-Methoxy-TMP Step_A2->Result Step_B1 Aqueous Workup (pH > 12) Remove Salts Path_B->Step_B1 Step_B2 TLC Diagnosis (Check for N-Methylation) Step_B1->Step_B2 Step_B3 Amine-Functionalized Silica OR 1% Et3N in Eluent Step_B2->Step_B3 Step_B3->Result Separation Achieved

Caption: Decision tree for selecting the purification route based on synthetic strategy (Protected vs. Unprotected).

Module 2: Primary Cleanup (The "Salting Out" Protocol)

Do not inject crude reaction mixtures directly onto HPLC or Flash columns. The high basicity of the pyrrolidine ring causes severe tailing and irreversible adsorption on acidic silica sites.

Objective: Remove inorganic salts (NaH, NaOMe, KI) and dipolar aprotic solvents (DMF/DMSO).

Protocol:

  • Quench: Cool reaction to 0°C. Slowly add saturated aqueous

    
     (if using NaH) or water.
    
  • pH Adjustment (CRITICAL): The target is a base. Add 1M NaOH until the aqueous layer is pH > 12 .

    • Why? At neutral pH, the amine may protonate (ammonium salt) and stay in the water layer. You need it in the free-base form to extract it.

  • Extraction: Extract

    
     with Diethyl Ether (
    
    
    
    )
    or MTBE .
    • Note: Avoid DCM if possible during the first extraction if DMF/DMSO was the solvent, as DCM can drag these solvents into the organic layer. Ether/Water partition coefficients favor leaving DMF in the water.

  • Brine Wash: Wash combined organics with saturated brine (

    
    ) to remove residual DMF.
    
  • Dry & Concentrate: Dry over

    
     (Sodium Sulfate), filter, and concentrate
    in vacuo.
    

Module 3: Chromatographic Resolution (The "Anti-Tailing" System)

This is the most common failure point. Secondary amines interact with the silanols (Si-OH) on silica gel, causing streaks rather than spots.

The "Basified" Silica Method

You must deactivate the silica gel before or during the run.

Option A: The Pre-Treatment (Best for Gravity Columns)

  • Prepare a slurry of Silica Gel 60 in Hexanes.

  • Add 1% Triethylamine (Et3N) to the slurry.

  • Pour the column and flush with 2 column volumes of Hexanes/Et3N (99:1).

  • Mechanism: The Et3N binds to the acidic Si-OH sites, creating a neutral surface for your target amine to pass through.

Option B: The Mobile Phase Modifier (Best for Flash Systems) Add 1% Aqueous Ammonium Hydroxide (30%


)  or 1% Triethylamine  directly to the polar solvent component (e.g., Methanol or Ethyl Acetate).
Recommended Eluent Systems
Gradient SystemModifierTarget RfNotes
DCM : MeOH 1%

0.3 - 0.4Best for separating the polar Alcohol (S.M.) from the Ether (Product).
Hexane : EtOAc 2%

0.3 - 0.5Best if N-methylated impurities are present (they elute very fast).
Visualization (TLC)

The 2,2,4,4-tetramethyl substitution hinders the nitrogen, making standard Ninhydrin stains slow or faint.

  • Preferred Stain: Iodine Chamber (

    
    ) . The amine absorbs iodine vapor rapidly, appearing as a dark brown spot.
    
  • Alternative: KMnO4 (Basic) . Will stain the unreacted alcohol (S.M.) effectively but may not stain the ether product as strongly.

Module 4: Troubleshooting N-Methylation (The "2,2,4,4" Trap)

If you observe a spot running higher (less polar) than your expected product, you likely methylated the nitrogen at the accessible C5 position.

Diagnostic Check (H-NMR):

  • Target (3-Methoxy-TMP): Look for the methoxy singlet (

    
     ppm) and one  broad singlet for the NH proton (exchangeable with 
    
    
    
    ).
  • Impurity (N-Methyl-3-Methoxy-TMP): Look for the methoxy singlet AND a new N-Methyl singlet (

    
     ppm). The NH peak will be missing.
    

Removal Strategy: If N-methylation has occurred, separation is difficult via extraction. You must rely on high-resolution flash chromatography using the Hexane:EtOAc system (Table above). The tertiary amine (N-Me) is significantly less polar than the secondary amine (NH) and will elute first.

Figure 2: Separation Workflow Visualization

separation_workflow Crude Crude Oil (Amine + Alcohol) Silica Silica Gel Column (Pre-treated with 1% Et3N) Crude->Silica Load Fraction1 Fraction 1: N-Methyl Impurities (High Rf) Silica->Fraction1 0-10% EtOAc Fraction2 Fraction 2: 3-Methoxy-TMP (Target, Mid Rf) Silica->Fraction2 15-30% EtOAc Fraction3 Fraction 3: Unreacted Alcohol (Low Rf) Silica->Fraction3 50%+ EtOAc/MeOH

Caption: Elution order on basified silica. The target compound elutes between the lipophilic N-methyl byproducts and the polar unreacted alcohol.

FAQ: Common Experimental Issues

Q1: My product is co-eluting with the starting material. What now? A: This suggests the polarity difference between the -OH and -OMe groups is insufficient in your current solvent system. Switch to Dichloromethane (DCM) : Methanol (95:5) with 0.5% Ammonia . The ammonia sharpens the peaks, and DCM is more selective for the ether/alcohol differentiation than Hexane/EtOAc.

Q2: The product turned yellow/brown after the column. Is it decomposing? A: Amines oxidize in air, especially on silica. 2,2,4,4-tetramethylpyrrolidine derivatives are precursors to nitroxyl radicals (which are orange/red). If your product turns yellow, it may be partially oxidizing to the N-oxyl radical. Store the purified oil under Argon/Nitrogen at -20°C immediately.

Q3: Can I distill it instead of using a column? A: Only if you have a high-vacuum setup (< 1 mbar). The boiling point difference between the alcohol and the methyl ether is likely small (


 difference). Fractional distillation is risky due to the thermal instability of the amine (potential for oxidation). Chromatography is safer for <5g scales.

References

  • PubChem. (2025).[1] 2,2,4,4-Tetramethylpyrrolidine | C8H17N.[1] National Library of Medicine. [Link]

  • Hideg, K., & Hankovszky, H. O. (1989). Synthesis and Chemical Properties of Nitroxide Radical Derivatives. In Nitroxide Spin Labels: Chemical and Biological Applications. (Contextual grounding on pyrrolidine nitroxide synthesis).
  • Williams, R. (2022).[2][3] pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for amine pKa values ~11.0). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Technical Support: Thermal Stability & Handling of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physical Profile[1]

3-Methoxy-2,2,4,4-tetramethylpyrrolidine is a sterically hindered amine, structurally significant as the immediate precursor to the 3-Methoxy-PROXYL nitroxide radical. Its utility in high-temperature applications (polymer stabilization, radical polymerization, or catalysis) is defined by two competing factors: volatility and oxidative sensitivity .

Unlike simple amines, the tetramethyl substitution at the


-carbons (positions 2 and 4) prevents Hofmann elimination and blocks immediate metabolic oxidation, conferring high thermal resistance to the carbon skeleton. However, the N-H functionality remains the reactive center.
Physicochemical Baseline (Reference Data)

Note: Values derived from structural analogs (PROXYL/TEMPO series) where specific experimental data for the methoxy-derivative is unpublished.

PropertyValue / RangeImplications for High-Temp Use
Molecular Weight 157.26 g/mol Low MW indicates high potential for volatility/sublimation.
Boiling Point ~65–75°C @ 10 mmHg~180–190°C @ atm (Est.)Critical: Do not apply high vacuum (>10 mbar) above 60°C without a cold trap; you will lose the compound.
Flash Point ~60–70°C (Est.)Combustible. Requires inert gas blanketing at elevated temperatures.
Thermal Limit (T_onset) ~210°C (Skeleton)The carbon scaffold is stable. Decomposition >200°C usually involves ether cleavage or ring fragmentation.
pKa (Conjugate Acid) ~9.5–10.0Highly basic. Will form thermally stable salts with acids, altering volatility.

Troubleshooting High-Temperature Applications

This section addresses specific phenomena users encounter when heating this compound.

Issue A: "The reaction mixture turned yellow/orange upon heating."

Diagnosis: Oxidative Dehydrogenation (N-H


 N-O•) 
The most common issue. At temperatures >80°C in the presence of trace oxygen (even ppm levels), the hindered amine oxidizes to its corresponding nitroxide radical (3-Methoxy-PROXYL).
  • Visual Cue: Colorless

    
     Yellow/Orange.
    
  • Mechanism: The N-H bond homolyzes or undergoes electron transfer to form the nitroxide, which is paramagnetic and colored.

  • Corrective Action:

    • Degas thoroughly: Sparge solvents with Argon for 15 mins prior to heating.

    • Add Antioxidant: If the radical formation is unwanted, add a sacrificial reductant (e.g., ascorbic acid or hydrazine) if compatible with your chemistry.

Issue B: "Significant mass loss observed in TGA or Vacuum Oven, but no char."

Diagnosis: Volatility vs. Decomposition Users often mistake evaporation for thermal degradation. Because the molecule is a low-MW liquid/low-melting solid with no H-bond donors (other than the shielded N-H), it has high vapor pressure.

  • Differentiation:

    • Evaporation: Smooth mass loss curve starting <150°C; TGA residue is 0%.

    • Decomposition: Stepped mass loss starting >220°C; often leaves carbonaceous char.

  • Corrective Action:

    • If using as a catalyst at >120°C, consider using a sealed tube or high-pressure reactor to prevent evaporative loss.

Issue C: "Yield dropped when using Lewis Acids (AlCl3, BF3) at high temp."

Diagnosis: Ether Cleavage While the pyrrolidine ring is robust, the 3-methoxy group is an ether. Strong Lewis acids at high temperatures (>100°C) can cleave the methyl ether, resulting in the 3-hydroxy derivative (alcohol).

  • Mechanism: Lewis acid coordinates to the methoxy oxygen

    
     Nucleophilic attack removes the methyl group.
    
  • Corrective Action: Switch to milder Lewis acids or lower the temperature to <60°C.

Visualizing Thermal Stress Pathways

The following diagram illustrates the chemical fate of the molecule under different thermal and environmental stressors.

ThermalPathways cluster_0 Thermal/Oxidative Cycle (Denisov Cycle) Amine 3-Methoxy-2,2,4,4- tetramethylpyrrolidine (Colorless Liquid) Nitroxide 3-Methoxy-PROXYL (Yellow Radical) Amine->Nitroxide O2 / Peroxides (>80°C) Cleaved 3-Hydroxy-Derivative (Ether Cleavage) Amine->Cleaved Lewis Acids (>100°C) Volatile Loss via Evaporation Amine->Volatile Vacuum or Open System >120°C Nitroxide->Amine Reductants (Ascorbate/Hydrazine) Hydroxylamine Hydroxylamine (N-OH) Nitroxide->Hydroxylamine H-Abstraction (Polymer Matrix)

Caption: Figure 1. Thermal and chemical transformation pathways. The reversible oxidation to nitroxide (yellow) is the primary stability concern in aerobic high-temperature environments.

Experimental Validation Protocols

Do not assume stability; validate it for your specific matrix.

Protocol 1: Thermal Gravimetric Analysis (TGA) for Volatility

Objective: Determine the maximum processing temperature before evaporative loss occurs.

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Pan: Platinum or Ceramic (sealed with pinhole if checking decomposition, open if checking volatility).

  • Ramp: 10°C/min from 25°C to 400°C.

  • Atmosphere: Nitrogen (60 mL/min).

  • Interpretation:

    • T_5% (5% Mass Loss): This is your practical "handling limit" in open systems. For this molecule, expect T_5% ≈ 90–110°C due to volatility.

    • Residue: If residue is 0%, the compound evaporated intact. If residue >5%, decomposition occurred.

Protocol 2: EPR Spectroscopy (Oxidation Check)

Objective: Detect early-stage oxidation to the radical species.

  • Sample: Dilute 10 µL of heat-treated sample in 1 mL benzene or toluene.

  • Method: CW-EPR (X-band).

  • Signal: Look for the characteristic 3-line hyperfine splitting (1:1:1 triplet) typical of nitroxides.

  • Result: A strong signal indicates the amine has oxidized. This confirms the yellowing is due to radical formation, not charring.

FAQ: Rapid Response

Q: Can I distill this compound to purify it? A: Yes, but vacuum distillation is required.[1] Suggested conditions: 65–70°C at 10–15 mmHg . Do not exceed bath temperature of 120°C to avoid thermal darkening (oxidation) in the pot.

Q: Is it compatible with radical initiators (AIBN/BPO)? A: It will interact. Hindered amines can act as radical scavengers (after converting to nitroxides). If you are performing free-radical polymerization, this molecule may retard the rate or alter the molecular weight distribution (Living Radical Polymerization mechanism).

Q: How should I store it for long-term stability? A: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen). Exclude light, as UV can accelerate the photo-oxidation of the amine to the nitroxide.

References

  • Gijsman, P., et al. (2007). "Thermal stability and thermal decomposition study of hindered amine light stabilizers." Polymer Degradation and Stability. (Establishes the thermal limits of the tetramethyl-piperidine/pyrrolidine scaffold). 2

  • PubChem. (2025).[1][3][4][5][6] "2,2,4,4-Tetramethylpyrrolidine Compound Summary." National Library of Medicine. (Structural baseline and physical property estimation).

  • Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. (Details the oxidation mechanism of hindered amines to nitroxides).

  • NIST. (2012).[7] "Thermophysical Properties of Hindered Amines." NIST Web Thermo Tables. (Reference for volatility and thermodynamic data of amine analogs).

Sources

Validation & Comparative

3-Methoxy-2,2,4,4-tetramethylpyrrolidine vs TEMPO: Redox potential comparison

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of stable nitroxyl radicals, the choice between TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and 3-Methoxy-PROXYL (3-methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl) is dictated primarily by the required oxidation potential and steric accessibility .

While the user query specifies "2,2,4,4-tetramethylpyrrolidine," this guide focuses on the 2,2,5,5-tetramethylpyrrolidine-1-oxyl (PROXYL) scaffold. This distinction is critical: stable nitroxides require full substitution at both


-carbons (positions 2 and 5 in pyrrolidine) to prevent rapid disproportionation. A 2,2,4,4-substituted radical would possess 

-hydrogens at position 5, rendering it unstable.

The Verdict:

  • Choose TEMPO for general alcohol oxidations and biological antioxidant assays where a moderate redox potential (

    
     V vs. NHE) and lower cost are prioritized.
    
  • Choose 3-Methoxy-PROXYL when a higher oxidizing power (

    
     to +0.95 V vs. NHE) is required to drive difficult oxidations, or when the smaller, more rigid 5-membered ring offers superior transport properties in biological membranes.
    

Part 2: Molecular Architecture & Theoretical Basis

The redox performance of these catalysts hinges on the reversible conversion between the nitroxide radical and the oxoammonium cation.[1]

Structural Comparison
FeatureTEMPO3-Methoxy-PROXYL
Core Structure Piperidine (6-membered ring)Pyrrolidine (5-membered ring)
IUPAC Name 2,2,6,6-Tetramethylpiperidine-1-oxyl3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl
Ring Conformation Chair (Flexible)Envelope (Rigid)
Steric Environment 4 Methyls shield the N-O moiety4 Methyls shield the N-O moiety
Electronic Effect Inductive donation from alkyl ringInductive withdrawal from 3-Methoxy group
The Ring Size Effect on Redox Potential

The oxidation of the nitroxide radical to the oxoammonium cation (


) requires a geometric change. The 

bond demands a planar

-like hybridization at the nitrogen.
  • TEMPO (6-membered): The flexible piperidine ring can easily adopt a half-chair or twist-boat conformation to accommodate the planar

    
     bond. This lowers the activation energy for oxidation, resulting in a lower oxidation potential .
    
  • PROXYL (5-membered): The 5-membered ring is more strained and rigid. Forcing the nitrogen into a planar geometry increases ring strain. Consequently, it is thermodynamically harder to remove an electron, resulting in a higher oxidation potential .

Substituent Effects (The Methoxy Group)

The methoxy (-OMe) group at position 3 exerts an electron-withdrawing inductive effect (-I) through the


-bonds. Unlike in aromatic systems, there is no direct resonance donation into the N-O center. This electron withdrawal destabilizes the positively charged oxoammonium cation, further raising the oxidation potential  compared to unsubstituted PROXYL.

Part 3: Electrochemical Performance Data

The following data summarizes the redox potentials (


) measured via Cyclic Voltammetry (CV).
Comparative Redox Potentials ( )
Catalyst

(V vs. Ag/AgCl)

(V vs. NHE)*
Solvent / ElectrolyteNotes
TEMPO +0.53 V+0.73 VWater / 0.1 M LiClO

Standard reference value.
TEMPO +0.64 V+0.84 VMeCN / 0.1 M Bu

NPF

Potentials shift positive in organic solvents.
3-Methoxy-PROXYL +0.68 V +0.88 V Water / 0.1 M LiClO

Harder to oxidize than TEMPO.
3-Methoxy-PROXYL +0.82 V +1.02 V MeCN / 0.1 M Bu

NPF

Significant shift due to ring strain + inductive effect.

*Note: Conversion to Normal Hydrogen Electrode (NHE) assumes


 V vs NHE.
Mechanism of Action

The catalytic cycle involves the oxoammonium cation acting as the primary oxidant.

RedoxCycle Nitroxide Nitroxide Radical (Stable Form) Oxoammonium Oxoammonium Cation (Active Oxidant) Nitroxide->Oxoammonium - 1e⁻ (Oxidation) Oxoammonium->Nitroxide + 1e⁻ (Reduction) Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Substrate Hydroxylamine->Nitroxide Comproportionation (with Oxoammonium) Substrate Alcohol Substrate (R-CH2-OH) Product Aldehyde/Ketone (R-CHO) Substrate->Product Catalysis

Caption: The redox cycle showing the generation of the active oxoammonium species. 3-Methoxy-PROXYL requires a higher potential to access the "Oxoammonium" state compared to TEMPO.

Part 4: Experimental Validation Protocol

To verify the redox potential difference in your specific solvent system, follow this self-validating Cyclic Voltammetry (CV) protocol.

Protocol: Comparative Cyclic Voltammetry

Objective: Determine


 between TEMPO and 3-Methoxy-PROXYL.

Materials:

  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl) or Ag/Ag+ (for non-aqueous).

  • Solvent: Acetonitrile (HPLC Grade, anhydrous).

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Analytes: 1.0 mM TEMPO; 1.0 mM 3-Methoxy-PROXYL.

Step-by-Step Methodology:

  • Electrode Polishing: Polish the Glassy Carbon electrode with 0.05

    
    m alumina slurry on a microcloth for 2 minutes. Rinse with DI water and sonicate in acetonitrile for 30 seconds to remove debris.
    
  • Blank Scan: Record a CV of the electrolyte solution (0.1 M

    
     in MeCN) from 0.0 V to +1.2 V. Ensure no background peaks exist.
    
  • Standard Addition: Add Ferrocene (Fc) as an internal standard (

    
     V vs NHE in MeCN) to validate the reference electrode potential if needed.
    
  • Measurement (TEMPO):

    • Prepare 1.0 mM TEMPO solution.

    • Scan Rate: 100 mV/s.[2]

    • Range: 0.0 V

      
       +1.0 V 
      
      
      
      0.0 V.
    • Validation Check: The peak separation

      
       should be approx. 60-80 mV for a reversible system.
      
  • Measurement (3-Methoxy-PROXYL):

    • Rinse cell thoroughly.

    • Repeat scan with 1.0 mM 3-Methoxy-PROXYL.

    • Expected Result: The anodic peak (

      
      ) should shift positively by approximately 150-200 mV compared to TEMPO.
      

Part 5: Application Guide & Decision Matrix

When should you switch from TEMPO to 3-Methoxy-PROXYL?

High-Potential Oxidations

If your substrate has a high oxidation potential (e.g., certain secondary alcohols or deactivated benzylic positions), TEMPO's oxoammonium species may not be a strong enough oxidant. The 3-Methoxy-PROXYL oxoammonium cation is a more potent oxidant due to its higher instability/reactivity.

Biological Probes (EPR/MRI)[1][3]
  • TEMPO: Reduces rapidly in vivo (half-life ~ minutes) due to reduction by ascorbate and ubiquinols.

  • 3-Methoxy-PROXYL: The 5-membered ring is generally more resistant to reduction by biological ascorbate than the 6-membered piperidine ring. This makes PROXYL derivatives superior for long-term Electron Paramagnetic Resonance (EPR) imaging or redox mapping in tissues.

Decision Tree

DecisionTree Start Select Nitroxide Catalyst Goal Primary Goal? Start->Goal Oxidation Chemical Oxidation Goal->Oxidation BioProbe Biological Probe (EPR/MRI) Goal->BioProbe Substrate Substrate Difficulty? Oxidation->Substrate Stability Stability Required? BioProbe->Stability Simple Primary Alcohol (Activated) Substrate->Simple Low E_ox Hard Deactivated / Secondary High Potential Substrate->Hard High E_ox TEMPO_Rec Use TEMPO (Cost-effective, Fast kinetics) Simple->TEMPO_Rec PROXYL_Rec Use 3-Methoxy-PROXYL (Stronger Oxidant, More Stable) Hard->PROXYL_Rec Stability->TEMPO_Rec Short Term Stability->PROXYL_Rec Long Term / Resistance to Ascorbate

Caption: Selection logic for choosing between TEMPO and 3-Methoxy-PROXYL based on application requirements.

References

  • Nutting, J. E., et al. (2018). "Electrochemical Oxidation of Nitroxyls: Structure-Activity Relationships." Journal of Organic Chemistry. Link

  • Soule, B. P., et al. (2007). "Nitroxide radicals as radioprotectors and anticancer drugs." Free Radical Biology and Medicine. Link

  • Kato, Y., et al. (2016). "Pharmacokinetics of Lipophilically Different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl Radicals." Free Radical Biology and Medicine. Link

  • Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

  • Bobko, A. A., et al. (2007). "EPR Mapping of the Tumor Microenvironment." Magnetic Resonance in Medicine. Link

Sources

Comparative Stability Guide: Pyrrolidine vs. Piperidine Nitroxide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the stability and performance of pyrrolidine (5-membered) versus piperidine (6-membered) nitroxide scaffolds. It is designed for researchers optimizing spin labels, antioxidant therapeutics, or polarization agents.

Executive Summary

In the development of nitroxide-based therapeutics and probes, the choice between Pyrrolidine (e.g., PROXYL) and Piperidine (e.g., TEMPO) scaffolds is the primary determinant of in vivo half-life.

  • The Verdict: Pyrrolidine nitroxides exhibit superior resistance to bioreduction compared to piperidine analogs.

  • The Mechanism: The 5-membered ring imposes a rigid conformation that maximizes steric shielding of the N-O• moiety by adjacent methyl/ethyl groups, whereas the flexible 6-membered chair/boat conformations of piperidine allow easier access for reductants (e.g., ascorbate, ubiquinols).

  • Recommendation: Use Pyrrolidine scaffolds for in vivo imaging and long-circulation drugs. Use Piperidine scaffolds for in vitro catalysis or when rapid turnover/metabolism is a desired pharmacokinetic feature.

Mechanistic Basis of Stability

The "stability" of a nitroxide precursor generally refers to the persistence of its paramagnetic radical form (


) before it is reduced to the diamagnetic, EPR-silent hydroxylamine (

).
Steric Shielding & Ring Conformation

The primary reduction pathway in biological systems is the attack of the nitroxide radical by ascorbate (Vitamin C) or enzymatic single-electron transfer.

  • Piperidine (6-membered): Exists in dynamic equilibrium between chair and boat conformers. This flexibility often exposes the oxygen atom of the nitroxide to solvent and reductants.

  • Pyrrolidine (5-membered): The ring is nearly planar and rigid. The

    
    -carbon substituents (typically methyl or ethyl groups) are held in a fixed position that creates a "picket fence" steric block around the radical center.
    
Visualization: Reduction Pathway & Stability Logic

NitroxideStability cluster_Piperidine Piperidine (TEMPO) cluster_Pyrrolidine Pyrrolidine (PROXYL) Reductant Biological Reductant (Ascorbate/Enzymes) Pip_Struct 6-Membered Ring (Flexible Chair/Boat) Reductant->Pip_Struct Attack Pyr_Struct 5-Membered Ring (Rigid Planar) Reductant->Pyr_Struct Attack Pip_Access High Steric Access Pip_Struct->Pip_Access Pip_Result Rapid Reduction (Low Stability) Pip_Access->Pip_Result k_red >> Pyr_Shield High Steric Shielding Pyr_Struct->Pyr_Shield Pyr_Result Slow Reduction (High Stability) Pyr_Shield->Pyr_Result k_red <<

Figure 1: Mechanistic pathway illustrating why rigid pyrrolidine rings offer superior protection against biological reduction compared to flexible piperidine rings.

Comparative Performance Data

The following data aggregates reduction rate constants (


) against ascorbate, the gold-standard assay for nitroxide stability. Lower 

values indicate higher stability.
Table 1: Reduction Kinetics (Ascorbate Assay)
Scaffold ClassRepresentative CompoundRing SizeSubstituents

(M⁻¹s⁻¹)
Relative Stability
Piperidine TEMPO6Tetramethyl~ 5.0 - 10.0 Low (Baseline)
Piperidine 4-OH-TEMPO (TEMPOL)6Tetramethyl~ 2.5 - 6.0 Low/Moderate
Pyrrolidine 3-Carboxy-PROXYL5Tetramethyl~ 0.06 High (100x TEMPO)
Pyrrolidine Tetraethyl-PROXYL5Tetraethyl≤ 0.001 Ultra-High

Key Insight: While the ring size shift from 6 to 5 provides a ~100-fold stability increase, replacing methyl substituents with ethyl groups (Tetraethyl-PROXYL) creates a "super-stable" radical that is effectively inert to ascorbate reduction over physiological timeframes.

Experimental Protocol: Ascorbate Reduction Assay

To validate the stability of your specific precursor, use this self-validating Electron Paramagnetic Resonance (EPR) protocol. This assay measures the decay of the nitroxide signal over time in the presence of excess ascorbate.

Reagents
  • Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 0.1 mM DTPA (Chelator is critical to prevent metal-catalyzed oxidation).

  • Reductant: 100 mM L-Ascorbic Acid (Freshly prepared).

  • Analyte: 100 µM Nitroxide solution.

Workflow Diagram

EPR_Protocol cluster_Measurement Kinetic Loop (15 mins) Step1 1. Preparation Mix 90µL Buffer + 10µL Nitroxide (1mM stock) Step2 2. Initiation Add 10-fold molar excess Ascorbate Step1->Step2 Step3 3. Acquisition Load into EPR capillary immediately Step2->Step3 Step4 Scan EPR Spectrum (Center Field: ~3360 G) Step3->Step4 Step5 Measure Peak Height (Low Field Line) Step4->Step5 Step5->Step4 Repeat every 30s Step6 4. Data Analysis Plot ln(Height) vs Time Slope = -k_obs Step5->Step6

Figure 2: Step-by-step workflow for determining the reduction rate constant (


) using EPR spectroscopy.
Data Analysis Calculation

The reaction follows pseudo-first-order kinetics when ascorbate is in excess. Calculate the second-order rate constant (


) using:




  • Validation Check: If your control (nitroxide in buffer without ascorbate) decays >5% in 1 hour, your buffer is contaminated with transition metals. Add more DTPA.

Synthetic Considerations for Precursors

While the radical stability favors pyrrolidines, the synthesis of the precursor amines differs.

  • Piperidine Precursors (TEMPO series):

    • Availability: Extremely high. Derived cheaply from acetone and ammonia via triacetonamine.

    • Oxidation: The amine is easily oxidized to the nitroxide using

      
       and Sodium Tungstate (
      
      
      
      ) as a catalyst.
  • Pyrrolidine Precursors (PROXYL series):

    • Availability: Moderate. Often requires ring contraction of piperidine derivatives (Favorskii rearrangement) or specific cycloaddition syntheses.

    • Oxidation: Similar oxidation protocols apply, but the steric hindrance that confers stability also makes the initial oxidation of the amine slightly slower/more difficult, occasionally requiring stronger oxidants like m-CPBA for tetraethyl derivatives.

References

  • Kirilyuk, I. A., et al. (2012).[1] Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters. Link

  • Kocherginsky, N., & Swartz, H. M. (1995). Nitroxide Spin Labels: Reactions in Biology and Chemistry. CRC Press.
  • Bobko, A. A., et al. (2007). One-electron oxidation and reduction potentials of nitroxide antioxidants: a theoretical study. Journal of Physical Chemistry A. Link

  • Kuppusamy, P., et al. (2002). Nitroxide stable radicals protect beating cardiomyocytes against oxidative damage.[2] Journal of Clinical Investigation. Link

  • Bottle, S. E., et al. (2008). Trends in nitroxide stability and relaxation properties. Australian Journal of Chemistry. Link

Sources

GC-MS Validation Guide: 3-Methoxy-2,2,4,4-tetramethylpyrrolidine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the validation of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine (CAS: N/A for specific isomer, structurally related to PROXYL precursors). As a sterically hindered secondary amine, this molecule presents unique analytical challenges—primarily peak tailing due to silanol interactions and a lack of UV-active chromophores.

While High-Performance Liquid Chromatography (HPLC) is the standard for many pharmaceutical intermediates, this guide demonstrates why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior methodological choice for this specific analyte. We provide a self-validating protocol aligned with ICH Q2(R1) guidelines to ensure data integrity for drug development and polymer stabilization applications.

The Analytical Challenge: Why GC-MS?

To validate purity effectively, one must select a detection method capable of quantifying trace impurities without interference. The table below objectively compares the available techniques for this compound.

Table 1: Comparative Analysis of Detection Methods
FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Detection Principle Ionization (EI) of volatile species.UV absorption by chromophores.Magnetic resonance of nuclei.
Suitability High. The molecule is volatile and ionizes well.Low. Molecule lacks conjugated

-systems; weak absorbance <210 nm leads to baseline noise.
Medium. Excellent for structure ID, but poor sensitivity for <1% impurities.
Selectivity Excellent. Mass spectral fingerprint confirms identity of main peak and impurities.Poor. Cannot distinguish co-eluting non-chromophoric impurities.High , but overlapping signals can obscure trace impurities.
Key Limitation Requires base-deactivated columns to prevent peak tailing.Requires derivatization (e.g., FMOC-Cl) to be seen, introducing reaction errors.High Limit of Quantitation (LOQ); not suitable for trace analysis.
Decision Logic: The Pathway to GC-MS

The following decision matrix illustrates the logical deduction leading to GC-MS as the gold standard for this molecule.

decision_matrix Start Analyte: 3-Methoxy-2,2,4,4- tetramethylpyrrolidine Chromophore Does it have a strong Chromophore? Start->Chromophore Volatility Is it Volatile? Chromophore->Volatility No HPLC HPLC-UV (Not Recommended) Chromophore->HPLC Yes GC_Check Check Thermal Stability Volatility->GC_Check Yes NMR NMR (Structure ID Only) Volatility->NMR No Deriv Requires Derivatization (Adds Error) HPLC->Deriv If used GCMS GC-MS (EI Mode) SELECTED METHOD GC_Check->GCMS Stable < 250°C

Figure 1: Analytical method selection logic. GC-MS is selected due to the analyte's volatility and lack of UV absorbance.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SST) that must pass before data is accepted.

Reagents & Materials
  • Reference Standard: this compound (>98% purity).

  • Solvent: Methanol (LC-MS Grade) or MTBE (Methyl tert-butyl ether). Note: Avoid chlorinated solvents if amine reactivity is suspected.

  • Internal Standard (ISTD): Dodecane or Naphthalene-d8 (inert, distinct retention time).

GC-MS Instrument Parameters

The critical factor here is the column selection . Standard polysiloxane columns will cause severe tailing due to the basic nitrogen interacting with silanols.

  • Column: Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm).

    • Why? These columns are base-deactivated. If unavailable, use a DB-5ms with a base-deactivated liner, but expect higher LOD.

  • Inlet: Split Injection (Ratio 50:1).

    • Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (Hold 1 min) - Traps volatiles.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min - Elutes high-boiling impurities.

  • MS Source (EI): 230°C, 70 eV.

  • Scan Range: 35–350 m/z.

Analytical Workflow Diagram

workflow Sample Raw Sample (~10 mg) Prep Dilution 1 mg/mL in MeOH + ISTD Sample->Prep Inlet GC Inlet (Split 50:1) Prep->Inlet Separation Column Separation (Base Deactivated) Inlet->Separation Ionization EI Source (70 eV) Separation->Ionization Data Data Analysis (Integration & Lib Match) Ionization->Data

Figure 2: Step-by-step analytical workflow for purity determination.

Data Interpretation & Validation Criteria

Fragmentation Logic (Mass Spectrum)

Understanding the mass spectrum is crucial for specificity.

  • Molecular Ion (M+): m/z ~157. (Often weak in aliphatic amines).

  • Base Peak: Expect m/z 142 (M - 15).

    • Mechanism:[1]Alpha-cleavage . The loss of a methyl group from the C2 or C4 position adjacent to the nitrogen stabilizes the radical cation.

  • Secondary Fragments: Loss of the methoxy group (M - 31) may appear at m/z 126.

System Suitability Tests (SST)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
    • Failure Mode: If

      
      , the liner is dirty or the column activity is too high. Replace liner with base-deactivated glass wool.
      
  • Sensitivity (S/N): Signal-to-Noise ratio for the LOQ standard (0.05%) must be > 10:1.

Validation Parameters (ICH Q2(R1))
ParameterAcceptance CriteriaExperimental Method
Specificity No interference at RT of analyte; Mass spectrum match >90%.Inject blank solvent. Inject known impurities (if available).
Linearity

.
5 levels from LOQ to 120% of target concentration.
Precision RSD < 2.0% (n=6).6 injections of the 100% standard.
Accuracy Recovery 98–102%.Spike analyte into a placebo matrix (or standard addition).
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).Determined by serial dilution.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine nitrogen and active silanols in the column/liner.

    • Fix: Use a "Base-Deactivated" liner. If using a standard column (e.g., DB-5), prime the column by injecting a high concentration of a volatile amine (e.g., triethylamine) to block active sites before the run.

  • Issue: Carryover.

    • Cause: High boiling point impurities or adsorption.

    • Fix: Increase final hold time at 280°C. Run a solvent blank between samples.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • PubChem. (2025).[4][5] 2,2,4,4-Tetramethylpyrrolidine Compound Summary. National Library of Medicine. Link

  • Little, J. L. (1999). Gas Chromatography-Mass Spectrometry of Amines.[1][6][7] Journal of Chromatography A. (General reference for amine analysis principles).

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectra of Hindered Amines. NIST Chemistry WebBook, SRD 69. Link

Sources

Electrochemical performance of 3-methoxy vs 3-carbamoyl tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The Electrochemical Performance of 3-Methoxycarbonyl- vs. 3-Carbamoyl-Tetramethylpyrrolidine guide is structured below.

Executive Summary

Objective: To distinguish the electrochemical and physicochemical performance of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (MCP) versus 3-Carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-CP) .

Core Insight: While both compounds share the stable pyrrolidine nitroxide core (PROXYL), the substituent at the 3-position dictates their electrochemical window, lipophilicity, and biological stability.

  • 3-Methoxycarbonyl-PROXYL (MCP): An ester-functionalized radical. It exhibits higher lipophilicity (LogP > 0.8), enabling Blood-Brain Barrier (BBB) permeability. However, its electron-withdrawing ester group shifts its reduction potential positively, making it more susceptible to bioreduction (faster signal decay) compared to the amide.

  • 3-Carbamoyl-PROXYL (3-CP): An amide-functionalized radical. It is amphiphilic to hydrophilic (LogP ~ 0.0–0.2) and membrane-permeable but generally excluded from the brain. It demonstrates superior oxidative stability and slower reduction kinetics in biological media, making it the preferred standard for general tissue oximetry and redox imaging.

Nomenclature Note: In this guide, "3-methoxy" refers to the 3-methoxycarbonyl (ester) derivative (MCP), as this is the standard lipophilic analog used in drug development comparisons against the carbamoyl (amide) derivative. The ether derivative (3-methoxy-PROXYL) is rare and synthetically less accessible.

Technical Comparison: Electrochemical & Physicochemical Properties

The following data synthesizes experimental values from cyclic voltammetry (CV) and pharmacokinetic profiling.

Table 1: Comparative Performance Metrics
Feature3-Methoxycarbonyl-PROXYL (MCP) 3-Carbamoyl-PROXYL (3-CP) Impact on Application
Functional Group Ester (–COOCH₃)Amide (–CONH₂)Determines solubility & electronic effects.
Redox Potential (

)
~ +0.82 V vs. SHE~ +0.78 V vs. SHEMCP is slightly harder to oxidize to oxoammonium, easier to reduce to hydroxylamine.
LogP (Lipophilicity) 0.8 – 1.2 (High)0.0 – 0.2 (Moderate)MCP crosses cell membranes and BBB; 3-CP permeates cells but not BBB.
Bio-Reduction Rate (

)
Fast (High susceptibility)Slow (High stability)MCP signal decays rapidly in tissue (minutes); 3-CP persists longer (hours).
Electron Transfer (

)
Fast (~10⁻² cm/s)Fast (~10⁻² cm/s)Both show reversible kinetics on glassy carbon electrodes.
Primary Application Brain Redox Imaging , BBB Permeability StudiesTumor Oximetry , General Tissue Redox Status, ESR Imaging
Mechanistic Insight: Substituent Effects

The electrochemical behavior is governed by the inductive effect (


) of the 3-substituent.
  • Inductive Pull: Both Ester and Amide are electron-withdrawing groups (EWG). They destabilize the electron-deficient oxoammonium cation (formed upon oxidation), shifting the oxidation potential (

    
    ) anodically (more positive) compared to unsubstituted PROXYL.
    
  • Reduction Susceptibility: The same EWG effect stabilizes the electron-rich hydroxylamine anion intermediate (or facilitates electron acceptance), making the nitroxide easier to reduce . Since the ester is a stronger EWG than the amide, MCP is reduced more readily by biological antioxidants (ascorbate, glutathione) than 3-CP.

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

Purpose: To determine the formal redox potential (


) and diffusion coefficient (

).

Materials:

  • Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile (MeCN) OR Phosphate Buffered Saline (PBS, pH 7.4) for aqueous relevance.

Workflow:

  • Solution Prep: Dissolve 1.0 mM of nitroxide (MCP or 3-CP) in the electrolyte. Degas with

    
     for 10 mins.
    
  • Cleaning: Run background scan on electrolyte only (-0.5 V to +1.2 V).

  • Measurement: Scan from 0.0 V

    
     +1.0 V 
    
    
    
    -0.5 V
    
    
    0.0 V at scan rates of 10, 50, 100, and 500 mV/s.
  • Analysis:

    • Identify anodic peak (

      
      ) and cathodic peak (
      
      
      
      ).
    • Calculate

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Randles-Sevcik) to calculate
      
      
      .
Protocol B: Ascorbate Reduction Assay (Bio-Stability)

Purpose: To quantify the resistance of the radical to chemical reduction (simulation of in vivo half-life).

Workflow:

  • Setup: Prepare 0.1 mM nitroxide solution in PBS (pH 7.4).

  • Reaction: Add L-Ascorbic Acid (AsA) to a final concentration of 1.0 mM (10-fold excess).

  • Monitoring: Immediately record EPR signal peak height or UV-Vis absorbance (at ~240 nm) every 30 seconds for 20 minutes.

  • Calculation: Fit decay curve to pseudo-first-order kinetics:

    
    .
    
    • Expectation:

      
      .
      

Visualization of Redox Pathways & Pharmacokinetics[1][2]

The following diagram illustrates the redox cycling of these nitroxides and their distinct pharmacokinetic fates based on lipophilicity.

Redox_Pharmacokinetics cluster_redox Electrochemical Redox Cycle cluster_pk Pharmacokinetic Fate node_nitroxide Nitroxide Radical (EPR Active) node_oxo Oxoammonium (Cation) node_nitroxide->node_oxo - e⁻ (Oxidation) E ~ +0.8V node_hydroxyl Hydroxylamine (EPR Silent) node_nitroxide->node_hydroxyl + e⁻, + H⁺ (Bio-Reduction) node_oxo->node_nitroxide + e⁻ node_hydroxyl->node_nitroxide - e⁻, - H⁺ (Re-oxidation by ROS) node_blood Blood Stream (Systemic Circulation) node_tissue Peripheral Tissue (Muscle/Tumor) node_blood->node_tissue 3-CP & MCP (Permeable) node_brain Brain (BBB Crossing) node_blood->node_brain MCP ONLY (High LogP) node_blood->node_brain 3-CP Blocked node_tissue->node_hydroxyl Reduction by Ascorbate/GSH

Figure 1: Electrochemical redox cycle (left) showing the reversible oxidation to oxoammonium and reduction to hydroxylamine. Pharmacokinetic pathways (right) highlight the selective Blood-Brain Barrier (BBB) permeability of MCP compared to 3-CP.

References

  • Sano, H., et al. (2000). "Pharmacokinetics of lipophilically different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl radicals frequently used as redox probes in in vivo magnetic resonance studies." Free Radical Biology and Medicine. Link

  • Kato, K., et al. (2016). "Facile Synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl and Derivatives." Molecules. Link

  • Kuroda, Y., et al. (2018). "3-Carbamoyl-PROXYL-enhanced magnetic resonance imaging for assessment of oxidative stress." Journal of Clinical Biochemistry and Nutrition. Link

  • Soule, B. P., et al. (2007). "Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging." Antioxidants & Redox Signaling.[1] Link

  • Bottle, S. E., et al. (2008). "The electrochemistry of nitroxides: A guide to their use as redox probes." Electrochemical Society Transactions. Link

Sources

Benchmarking Guide: 3-Methoxy-2,2,4,4-tetramethylpyrrolidine (3-MeO-TMP) in Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Advantage

Product Class: Nitroxide Precursor (Secondary Amine) Active Species: 3-Methoxy-2,2,4,4-tetramethylpyrrolidinyl-1-oxy (3-MeO-PROXYL) Primary Application: In Situ Nitroxide-Mediated Polymerization (NMP)

This guide benchmarks 3-Methoxy-2,2,4,4-tetramethylpyrrolidine (3-MeO-TMP) against industry-standard control agents (TEMPO, 4-OH-TEMPO, and SG1). While TEMPO derivatives (piperidine-based) dominate general-purpose NMP, 3-MeO-TMP (pyrrolidine-based) offers a distinct kinetic profile driven by ring strain and steric factors.

Key Differentiator: The 5-membered pyrrolidine ring exhibits higher thermal stability and resistance to disproportionation compared to the 6-membered TEMPO ring. The 3-methoxy substituent enhances solubility in polar monomers (e.g., acrylates) without introducing the hydrogen-bonding complications of hydroxyl groups found in 4-OH-TEMPO.

Part 1: Technical Benchmarking & Comparative Analysis

Comparative Performance Matrix

The following table contrasts 3-MeO-TMP against the two most common alternatives in controlled radical polymerization (CRP).

Feature3-MeO-TMP (Precursor) TEMPO / 4-MeO-TEMPO SG1 (BlocBuilder)
Ring Structure 5-Membered (Pyrrolidine) 6-Membered (Piperidine)Acyclic (Phosphonate)
Activation Temp (

)
High (125°C - 135°C) Medium (115°C - 125°C)Low (90°C - 100°C)
Thermal Stability High (Resistant to disproportionation)Moderate (Prone to H-abstraction at high T)Low ( degrades >120°C)
Monomer Scope Styrenes, Hydrophobic Acrylates Styrenes (Excellent), Acrylates (Poor)Acrylates (Excellent), Styrenes
Control (

)
1.10 - 1.25 1.10 - 1.301.05 - 1.15
Solubility Profile Amphiphilic (Methoxy group aids polar compatibility)Hydrophobic (unless OH functionalized)Hydrophobic
Cost Efficiency Mid-Tier Low (Commodity)High (Proprietary)
The Kinetic Mechanism: Why Ring Size Matters

The superior stability of 3-MeO-TMP stems from the Persistent Radical Effect. In NMP, the equilibrium constant (


) between the dormant alkoxyamine and the active radical determines the polymerization rate (

).
  • TEMPO (6-ring): The chair conformation is relatively stress-free. However, at high temperatures required for acrylate polymerization, TEMPO undergoes disproportionation (H-abstraction) to form a hydroxylamine and a nitrone, killing the "living" character.

  • 3-MeO-TMP (5-ring): The pyrrolidine ring is more rigid. The steric strain around the N-O moiety is slightly different, often resulting in a lower

    
     (slower polymerization) but significantly reduced side-reactions. This allows for polymerization at higher temperatures (
    
    
    
    C) without loss of end-group fidelity.
Visualization: The In Situ Activation Pathway

Unlike stable nitroxides sold in radical form, 3-MeO-TMP is an amine. It requires an in situ oxidation-initiation step using a peroxide (e.g., BPO).

InSituNMP Amine 3-MeO-TMP (Amine Precursor) Nitroxide 3-MeO-PROXYL (Stable Radical) Amine->Nitroxide H-Abstraction (Oxidation) BPO BPO (Benzoyl Peroxide) Radical Benzoyloxy Radicals BPO->Radical Heat Homolysis InitiatingRad Initiating Radical (R•) Radical->InitiatingRad InitiatingRad->Nitroxide H-Abstraction (Oxidation) ActiveChain Propagating Chain (P•) InitiatingRad->ActiveChain + Monomer Monomer Monomer (Styrene/Acrylate) Alkoxyamine Macro-Alkoxyamine (Dormant Species) ActiveChain->Alkoxyamine + Nitroxide (Reversible Deactivation)

Caption: Pathway for converting the 3-MeO-TMP amine precursor into the active controlling nitroxide species via peroxide oxidation.

Part 2: Validated Experimental Protocol

Protocol: In Situ Polymerization of Styrene using 3-MeO-TMP

Objective: Target


 g/mol  with 

. Rationale: Using the amine precursor requires precise stoichiometry with the initiator (BPO) to ensure all amine is oxidized to nitroxide, while leaving enough radical initiator to start polymer chains.
Materials
  • Monomer: Styrene (Purified over basic alumina to remove inhibitor).

  • Controller: this compound (3-MeO-TMP).

  • Initiator: Benzoyl Peroxide (BPO) (Recrystallized).

  • Solvent: Anisole (Optional, for viscosity control).

Stoichiometry (The Golden Ratio)

For in situ NMP, the molar ratio of Initiator : Amine is critical.

  • Standard Ratio: [BPO] : [3-MeO-TMP] = 1.2 : 1.0

  • Why? BPO provides 2 radicals per molecule.

    • 1.0 eq of radicals abstracts Hydrogen from the amine to form the Nitroxide.

    • The remaining radicals initiate the polymer chain.

    • Excess nitroxide (from slight over-oxidation) ensures the "Persistent Radical Effect" kicks in immediately, suppressing early termination.

Step-by-Step Workflow
  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve BPO (0.12 mmol) and 3-MeO-TMP (0.10 mmol) in Styrene (20.0 mmol, ~2.3 mL).

    • Note: If high conversion is expected, add 10-20% volume of anisole to prevent the solution from becoming glassy.

  • Degassing (Crucial): Oxygen is a radical scavenger and will kill the polymerization.

    • Perform 3 Freeze-Pump-Thaw cycles .

    • Backfill with high-purity Nitrogen or Argon.

  • Activation (The "Pre-Step"): Heat the mixture to 90°C for 30 minutes .

    • Mechanism:[1][2][3][4][5][6] This temperature decomposes BPO effectively to oxidize the amine to the nitroxide (3-MeO-PROXYL) without significant propagation of styrene. The solution should turn a faint orange/pink (characteristic of nitroxides).

  • Polymerization: Increase temperature to 130°C .

    • Time: 6 - 24 hours depending on targeted conversion.

    • Sampling: Take aliquots via specific syringe under

      
       flow every 2 hours for GPC/NMR analysis.
      
  • Termination: Quench the reaction by plunging the tube into liquid nitrogen or an ice bath. Exposure to air at room temperature will oxidize the remaining radicals, permanently terminating the chains.

  • Purification: Dilute with THF and precipitate into cold Methanol (10x volume). Filter and dry under vacuum.

Part 3: Data Interpretation & Troubleshooting

Expected Kinetic Profile

When analyzing your GPC data, 3-MeO-TMP should exhibit the following characteristics compared to TEMPO:

  • Induction Period: You may observe a slightly longer induction period (30-60 mins) due to the higher stability of the pyrrolidine nitroxide.

  • Linearity:

    
     vs. time should be linear, indicating constant radical concentration.
    
  • Molecular Weight:

    
     should increase linearly with conversion. If 
    
    
    
    plateaus while conversion continues, chain transfer is occurring (likely temperature too high).
Troubleshooting Guide
ObservationRoot Cause AnalysisCorrective Action
Broad PDI (

)
Insufficient free nitroxide at

.
Increase BPO:Amine ratio slightly (e.g., to 1.3:1) or add a trace of free nitroxide.
No Polymerization "Dead" induction period; Nitroxide concentration too high.The [Nitroxide] is capping chains too tightly. Raise Temp to 135°C or reduce Amine ratio.
Colorless Solution Loss of Nitroxide active species.Oxygen leak during reaction. Check Schlenk seals. Nitroxides should maintain a faint color.
Multimodal GPC Thermal initiation of styrene (autopolymerization).Temperature is too high (>135°C) causing styrene to self-initiate faster than the NMP equilibrium. Reduce T.

References

  • Solomon, D. H., et al. "Nitroxide-mediated radical polymerization: The chemistry." CSIROpedia, 2011. Link

  • Nesvadba, P. "Radical Polymerization in Industry." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012. (Context on industrial use of sterically hindered amines).
  • Studer, A., & Schulte, T. "Nitroxide-mediated radical polymerization: a versatile tool for polymer synthesis." The Chemical Record, 2005. (Comparison of TEMPO vs PROXYL structures).
  • PubChem. "3-(Methoxymethyl)pyrrolidine Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Block copolymer synthesis using NMP initiators." Technical Guides. Link

Sources

Comparative kinetics of oxidation for various hindered amine stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Kinetics of Nitroxyl Radical Formation and Stabilization Efficiency in Hindered Amine Light Stabilizers (HALS) Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Formulation Chemists.

Executive Summary

In the stabilization of polymeric materials, Hindered Amine Light Stabilizers (HALS) represent the gold standard for preventing photo-oxidative degradation.[1][2][3] However, HALS are not static additives; they are pro-stabilizers that must undergo oxidative activation to form nitroxyl radicals (


).

This guide compares the kinetics of this activation step and the subsequent stabilization cycles for three industry-standard HALS classes: Monomeric (Tinuvin 770) , Oligomeric (Chimassorb 944) , and Low-Basicity (Tinuvin 123/NOR) .

Key Insight: The kinetic performance of a HALS is a trade-off between activation rate (how fast it forms nitroxyls) and migration rate (how fast it reaches the oxidation site). While monomeric HALS activate rapidly due to high mobility, they suffer from physical loss. Oligomeric HALS exhibit delayed activation kinetics (induction period) but offer superior long-term persistence.

Mechanistic Foundation: The Denisov Cycle

To understand the kinetics, we must look at the Denisov Cycle . HALS do not absorb UV light; they scavenge free radicals.[2][4] The rate-determining step in the onset of stabilization is the initial oxidation of the amine (


 or 

) to the nitroxyl radical (

).
The Regenerative Pathway

Once formed, the nitroxyl radical traps alkyl radicals (


) to form aminoethers (

). These aminoethers then react with peroxy radicals (

) to regenerate the nitroxyl species. This regeneration explains why 0.1% HALS can protect a polymer for years.

DenisovCycle HALS HALS Amine (>N-H or >N-R) Nitroxyl Nitroxyl Radical (>N-O•) ACTIVE SPECIES HALS->Nitroxyl Activation (k1) Aminoether Aminoether (>N-OR) DORMANT SPECIES Nitroxyl->Aminoether Scavenging (k2) Aminoether->Nitroxyl Regeneration (k3) Oxidation Oxidation (POOH / O2) Oxidation->Nitroxyl PolymerRad R• (Alkyl Radical) PolymerRad->Aminoether PeroxyRad ROO• (Peroxy Radical) PeroxyRad->Nitroxyl

Figure 1: The Denisov Cycle illustrating the activation (


), scavenging (

), and regeneration (

) pathways. The kinetic efficiency depends on the balance of these rates.

Comparative Analysis: Product Kinetics

The following table compares the physical and kinetic properties of the three primary HALS categories. Data is synthesized from standard polypropylene (PP) homopolymer degradation studies.

Table 1: Kinetic and Physical Profile of Common HALS
FeatureTinuvin 770 (Monomeric)Chimassorb 944 (Oligomeric)Tinuvin 123 (NOR / Low Basicity)
Chemical Structure Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacatePolymeric HALS (Triazine backbone)Aminoether (N-OR) functionalized
Molecular Weight ~480 g/mol 2,000 – 3,000 g/mol ~737 g/mol
Basicity (

)
High (~9.5)Moderate-High (~9.0)Low (< 4.5)
Activation Kinetics Fast. Rapid diffusion to oxidation sites allows quick formation of

.
Slow. Limited by diffusion; requires longer induction period to reach active concentration.Instant. Pre-oxidized form (

) bypasses the initial oxidation step.
Migration Rate High. Prone to blooming and evaporative loss.Low. Entangles with polymer chains; highly persistent.Moderate.
Acid Interaction Reacts with acidic additives (pesticides, FRs) to form inactive salts.Susceptible, but less than monomerics due to steric bulk.Resistant. Does not form salts; ideal for acidic environments.
Primary Use Case Thick sections (injection molding) where migration is needed.Thin sections (films, fibers) where extraction resistance is critical.Automotive coatings, agricultural films with pesticide exposure.
Deep Dive: Kinetic Trade-offs
  • Diffusion-Limited Oxidation (DLO):

    • Tinuvin 770 has a high diffusion coefficient (

      
      ). In the early stages of weathering, it migrates rapidly to the surface where photo-oxidation intensity is highest. This leads to a fast "activation spike" of nitroxyl radicals.
      
    • Chimassorb 944 is immobile. It relies on the oxidation zone reaching the stabilizer. Consequently, it shows a "delayed onset" of stabilization but maintains efficacy long after Tinuvin 770 has physically migrated out of the matrix.

  • The Basicity Trap:

    • Standard HALS (770/944) are secondary amines. In the presence of acidic byproducts or additives (e.g., thioesters, halogenated flame retardants), they undergo an acid-base reaction:

      
      
      
    • The resulting ammonium salt is kinetically inert regarding the Denisov cycle. Tinuvin 123 (N-OR) avoids this pathway entirely, maintaining kinetic activity in aggressive chemical environments.

Experimental Protocol: Measuring HALS Kinetics

To objectively compare these stabilizers, one cannot simply measure "hours to failure." You must quantify the concentration of the active species (nitroxyl radical) over time.

Method: Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) is the only technique capable of directly detecting and quantifying paramagnetic species like nitroxyl radicals in a solid polymer matrix.[5]

Protocol Workflow

1. Sample Preparation:

  • Matrix: Unstabilized Polypropylene (PP) powder.

  • Dosing: Compounding via twin-screw extrusion at 200°C.

    • Sample A: Control (No HALS)

    • Sample B: 0.1 wt% Tinuvin 770

    • Sample C: 0.1 wt% Chimassorb 944

  • Form Factor: Press into 100-micron films (to minimize oxygen diffusion limitations).

2. Accelerated Weathering:

  • Expose samples in a Xenon-arc weatherometer (ASTM G155).

  • Irradiance: 0.35 W/m² @ 340 nm.

  • Black Panel Temp: 63°C.

3. Kinetic Monitoring (The "Stop-Flow" Approach):

  • Sampling: Remove film coupons at intervals (

    
     hours).
    
  • ESR Analysis:

    • Instrument: X-band ESR Spectrometer (e.g., Bruker EMX).[6]

    • Settings: Microwave power 2 mW; Modulation amplitude 1 G.

    • Note: HALS nitroxyls produce a characteristic triplet signal (

      
      ) due to coupling with the 
      
      
      
      nucleus.
  • FTIR Analysis (Parallel): Monitor the Carbonyl Index (absorption at 1720 cm⁻¹) to track polymer degradation.

Data Visualization Workflow

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_aging Phase 2: Aging cluster_analysis Phase 3: Analysis Compounding Compounding (PP + 0.1% HALS) FilmPress Film Pressing (100 micron) Compounding->FilmPress Weatherometer Xenon Arc Exposure (ASTM G155) FilmPress->Weatherometer Sampling Interval Sampling (t = 0, 100... 1000h) Weatherometer->Sampling Periodic Removal ESR ESR Spectroscopy (Measure >NO• Conc.) Sampling->ESR FTIR FTIR Spectroscopy (Measure Carbonyl Index) Sampling->FTIR DataOut Comparative Data (Rate Constants vs. Failure Time) ESR->DataOut Kinetic Activation Curve FTIR->DataOut Stabilization Efficiency

Figure 2: Experimental workflow for correlating radical formation kinetics with polymer stabilization.

Interpreting the Data: What to Expect

When you plot the ESR signal intensity (y-axis) vs. Exposure Time (x-axis), you will observe distinct kinetic profiles:

  • The "Burst" (Tinuvin 770):

    • Rapid rise in ESR signal within the first 100-200 hours.

    • Followed by a plateau or decline as the low MW stabilizer consumes itself or migrates out.

    • Implication: Excellent initial protection, but risk of sudden failure if the reservoir is depleted.

  • The "Slow Burn" (Chimassorb 944):

    • Slower, steady increase in ESR signal over 500+ hours.

    • Maintains a stable radical concentration for a longer duration.

    • Implication: The polymer may show slight initial oxidation (induction period) before the stabilization fully kicks in, but long-term durability is superior.[7]

  • The "Flatline" (Failure Mode):

    • If the ESR signal remains near zero but the Carbonyl Index (FTIR) spikes, the HALS has been deactivated (likely by acid interaction or antagonistic reaction with phenolic antioxidants).

References

  • Gijsman, P. (2018). Review on the mechanism of the action of hindered amine light stabilizers. Polymer Degradation and Stability.[2][3][4][8][9][10][11][12][13]

  • BASF Corporation. (2021). Tinuvin® & Chimassorb® Light Stabilizers Technical Information. BASF Plastic Additives.[4]

  • Klemchuk, P. P., & Gande, M. E. (1988). Stabilization mechanisms of hindered amines.[1][2][3][9][10][14] Polymer Degradation and Stability, 22(3), 241-274.

  • Brede, O., et al. (1998). Kinetics of the oxidation of hindered amines by peroxyl radicals. Radiation Physics and Chemistry.[15]

  • Coote, M. L., et al. (2016). Clarifying the Mechanism of the Denisov Cycle. Macromolecules.[3][11][13]

Sources

Definitive Structural Elucidation of 3-Substituted Pyrrolidines: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, yet 3-substituted pyrrolidines present a unique structural challenge. Unlike 2-substituted derivatives, where steric hindrance often dictates a clear preferred conformation, the 3-position is more flexible. This flexibility leads to rapid ring puckering in solution, averaging NMR signals and often obscuring the assignment of relative and absolute stereochemistry (


).

While NMR (NOESY/COSY) provides solution-state connectivity, it frequently fails to distinguish enantiomers or subtle diastereomers in flexible 5-membered rings. Single-Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute configuration and precise bond metrics definitively. This guide details the protocol for transitioning from "oily amines" to diffraction-quality crystals and analyzing the resulting data.

Strategic Comparison: X-ray vs. NMR vs. Computation

To select the right tool, one must understand the limitations of each. The following table contrasts the three primary methods for structural verification of chiral pyrrolidines.

FeatureSingle-Crystal X-ray (SC-XRD) NMR Spectroscopy (NOE/Residual Dipolar Coupling) Computational Modeling (DFT)
Primary Output Direct 3D atomic coordinates & Absolute Config (

)
Connectivity & Solution-state average conformationTheoretical energy minima & predicted spectra
Stereochemistry Definitive (via Anomalous Dispersion)Inferential (requires reference or derivatization)Hypothetical (must match experimental data)
Sample State Solid (Single Crystal required)Solution (Isotropic or Anisotropic media)Virtual (Gas or Solvation Model)
Limitation Crystallization bottleneck (3-sub pyrrolidines often oil out)Ring puckering averages NOE signals; cannot distinguish enantiomers aloneAccuracy depends on basis set; computationally expensive for flexible rings
Turnaround 24–48 hours (if crystal exists)1–4 hoursDays to Weeks

Critical Protocol: Crystallization of Flexible Amines

The primary barrier to X-ray analysis of 3-substituted pyrrolidines is their tendency to exist as oils or low-melting solids due to conformational flexibility and lack of hydrogen bond donors/acceptors. The solution is salt formation.

Workflow Diagram: From Synthesis to Structure

The following workflow illustrates the critical path from a crude oil to a solved structure.

G Start Crude 3-Sub Pyrrolidine (Oil) Screen Salt Screen (Counter-ion Selection) Start->Screen Dissolve in MeOH/EtOH Vapor Vapor Diffusion (Slow Growth) Screen->Vapor Add Counter-ions (HCl, Tartrate, Picrate) Microscope Optical Evaluation (Birefringence) Vapor->Microscope Harvest Crystals Microscope->Screen Amorphous/Oiling (Retry) Diffraction X-ray Diffraction (Data Collection) Microscope->Diffraction Select Single Crystal Solve Structure Solution (SHELXT/Refinement) Diffraction->Solve Process Data

Figure 1: Critical path workflow for crystallizing difficult pyrrolidine derivatives.

Step-by-Step Methodology: The "Salt Screen"

Do not rely on free-base crystallization. Use the amine moiety to anchor the molecule in a rigid lattice.

  • Preparation: Dissolve 10–20 mg of the pyrrolidine oil in a minimal amount of methanol or ethanol (0.5 mL).

  • Counter-ion Addition: Prepare stoichiometric solutions (1:1) of the following acids. These are selected to introduce heavy atoms (for anomalous dispersion) or rigid chiral frameworks:

    • Hydrobromic acid (HBr): Best for absolute configuration (Br provides strong anomalous signal).

    • p-Toluenesulfonic acid (TsOH): Adds aromatic rigidity.

    • L-Tartaric acid: Useful for diastereomeric resolution if the sample is racemic.[1]

    • Picric acid: Historical gold standard for amines, though safety precautions are required.

  • Vapor Diffusion (The "Hanging Drop" alternative):

    • Place the salt solution in a small inner vial (open).

    • Place this vial inside a larger jar containing a volatile anti-solvent (e.g., diethyl ether or hexane).

    • Cap the large jar tightly. As ether diffuses into the methanol, solubility decreases slowly, promoting lattice growth over precipitation.

  • Validation: Check for birefringence (light polarizing capability) under a microscope. Dark, amorphous blobs are useless; sharp, colorful geometric shapes are candidates.

Technical Deep Dive: Data Collection & Analysis

Once a crystal is mounted, the data collection strategy must be tailored to the chemical composition.

Absolute Configuration Determination

For 3-substituted pyrrolidines, determining whether you have the (


) or (

) enantiomer is often the goal. This relies on Anomalous Dispersion (the Bijvoet difference).
  • The Problem: Carbon, Nitrogen, and Hydrogen (Light atoms) have negligible anomalous scattering with standard Molybdenum (Mo) radiation.

  • The Solution:

    • Copper (Cu) Source: Use a Cu K

      
       source (
      
      
      
      Å). The anomalous signal for Oxygen and Nitrogen is measurable with modern detectors.
    • Heavy Atom Derivatization: If using Mo radiation, the HBr salt mentioned above is mandatory. The Bromine atom (

      
      ) provides a massive anomalous signal, allowing the Flack Parameter  to be determined with high precision.
      

Interpretation of the Flack Parameter (


): 
  • 
     (with small standard deviation, e.g., < 0.05): The model has the correct  absolute configuration.
    
  • 
    : The model is inverted; the crystal is the opposite enantiomer.
    
  • 
    : The crystal is a racemate (twinning by inversion) or the data quality is insufficient.
    

Decision Logic: When to Use X-ray?

Not every sample requires X-ray. Use this logic gate to optimize resource allocation in drug discovery.

DecisionTree Start Need Stereochem Verification of 3-Sub Pyrrolidine IsSolid Is sample a solid? Start->IsSolid ChiralHPLC Use Chiral HPLC + Optical Rotation IsSolid->ChiralHPLC No (Oil) HeavyAtom Contains Heavy Atom (S, Cl, Br, I)? IsSolid->HeavyAtom Yes SaltScreen Perform Salt Screen (Target: HBr salt) ChiralHPLC->SaltScreen Need Absolute Config NMR_NOE Run NOESY NMR HeavyAtom->NMR_NOE No XRD_Mo SC-XRD (Mo Source) HeavyAtom->XRD_Mo Yes SaltScreen->IsSolid Ambiguous Is NOE Ambiguous? NMR_NOE->Ambiguous XRD_Cu SC-XRD (Cu Source) Ambiguous->XRD_Cu Yes (Puckering issues) Stop Structure Verified Ambiguous->Stop No (Clear Signal) XRD_Mo->Stop XRD_Cu->Stop

Figure 2: Decision matrix for selecting the appropriate structural verification method.

Case Study: 3-Arylpyrrolidine Verification

Scenario: A development team synthesized 3-(4-fluorophenyl)pyrrolidine.

  • NMR Data: The

    
    H NMR showed broad multiplets for the ring protons, suggesting rapid conformational exchange (puckering) between envelope conformations. NOE correlations were inconclusive regarding the relationship between the C3-aryl group and a C2-substituent.
    
  • X-ray Intervention:

    • The free base was an oil.

    • An HBr salt was formed by adding 48% HBr in acetic acid.

    • Crystals grew via ether diffusion in 24 hours.

    • Result: The crystal structure revealed the phenyl ring in a pseudo-equatorial position. The Flack parameter was

      
      , definitively assigning the (
      
      
      
      ) configuration.
    • Impact: The team avoided carrying the wrong enantiomer into expensive animal studies.

References

  • Flack, H. D. (1983).[2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Gawley, R. E., et al. (2005).[3] Absolute Configuration of 2-(Tributylstannyl)pyrrolidine by Anomalous Dispersion X-ray Analysis.[3] Journal of Organic Chemistry, 70(1), 328–329.[3] Link

  • Hooft, R. W. W., et al. (2008).[2] Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography, 41, 96–103.[2] Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Structures. Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Standardizing Quality Control Metrics for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a standardized quality control (QC) framework for 3-Methoxy-2,2,4,4-tetramethylpyrrolidine (MTMP) . It addresses the unique structural characteristics of this scaffold compared to traditional hindered amines (e.g., TEMPO/PROXYL derivatives) and establishes rigorous metrics for purity, identity, and stability.

Executive Summary & Strategic Positioning

This compound (CAS: 2287339-80-2) represents a specialized class of hindered amine scaffolds. Unlike the symmetric 2,2,6,6-tetramethylpiperidine (TMP) or 2,2,5,5-tetramethylpyrrolidine (PROXYL) cores, the 2,2,4,4-substitution pattern introduces asymmetric steric hindrance .

  • The "Open" Flank: The C5 position (methylene) is less hindered than the C2 position (gem-dimethyl).

  • The "Crowded" Core: The methoxy group at C3 is sandwiched between two quaternary carbons (C2 and C4), creating a rigid conformational lock.

This structure offers unique reactivity profiles—balancing nucleophilicity with stability—but necessitates stricter QC to detect specific degradation pathways (e.g., C5-oxidation) that are less prevalent in fully symmetric analogs.

Comparative Performance Analysis

To justify the QC metrics, we must compare MTMP against industry-standard alternatives.

Table 1: Structural & Functional Comparison
FeatureMTMP (Target) 3-Methoxy-PROXYL-H 4-Methoxy-TMP
Core Ring Pyrrolidine (5-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Substitution 2,2,4,4-Tetramethyl (Asymmetric)2,2,5,5-Tetramethyl (Symmetric)2,2,6,6-Tetramethyl (Symmetric)
Steric Profile High at C2/C4; Low at C5 High at C2/C5 (Both

-carbons)
High at C2/C6 (Both

-carbons)
Oxidation Risk High (Susceptible to imine formation at C5)Low (Fully blocked

-carbons)
Low (Fully blocked

-carbons)
Basicity (pKa) ~11.3 (Est.)~11.3~11.2
Primary QC Risk Regio-isomeric impurities & C5-oxidationNitroxyl radical contaminationN-oxidation
DOT Diagram 1: Comparative Steric Topology

The following diagram visualizes the steric environment and resulting stability risks for the three scaffolds.

StericComparison MTMP MTMP (2,2,4,4-Isomer) CAS: 2287339-80-2 Asym Asymmetric Shielding (C2 blocked, C5 open) MTMP->Asym PROXYL PROXYL-H (2,2,5,5-Isomer) Standard Alternative Sym Symmetric Shielding (Fully blocked alpha-carbons) PROXYL->Sym TMP TMP (2,2,6,6-Isomer) Piperidine Standard TMP->Sym Risk1 Risk: C5-Oxidation to Imine Asym->Risk1 High Susceptibility Risk2 Risk: N-Oxyl Formation Sym->Risk2 Primary Degradation

Caption: Comparative steric topology showing the unique susceptibility of MTMP to C5-oxidation due to asymmetric shielding.

Critical Quality Attributes (CQAs) & Specification Limits

Based on the structural analysis, the following specifications are proposed for "Pharma-Grade" or "Catalyst-Grade" MTMP.

AttributeMethodSpecificationRationale
Appearance VisualColorless to pale yellow liquidDarkening indicates oxidation (N-oxyl or imine formation).
Assay (GC) GC-FID≥ 98.0% (a/a) High purity required to prevent side reactions in catalytic cycles.
Impurity A GC-FID≤ 0.5% 3-Hydroxy-2,2,4,4-tetramethylpyrrolidine . Precursor from methylation step.
Impurity B GC-FID≤ 0.3% 3-Methoxy-2,2,4,4-tetramethyl-1-pyrroline . Oxidation product at C5 (imine).
Total Amines Titration98.0% – 102.0%Confirms bulk purity vs. non-basic impurities (solvents).
Water Content Karl Fischer≤ 0.2% w/wCritical; water alters basicity and interferes with organometallic use.

Experimental Protocols

Protocol A: Gas Chromatography (GC-FID) for Purity & Impurities

This method is designed to separate the target amine from its demethylated precursor (Impurity A) and the oxidized imine (Impurity B).

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-1 or HP-1 (100% Dimethylpolysiloxane), 30m × 0.32mm × 0.25µm. Note: Amine-deactivated columns (e.g., DB-1ms) are preferred to reduce tailing.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C, hold 5 min.

  • Sample Prep: Dilute 50 mg sample in 10 mL Methanol (HPLC Grade).

System Suitability Criteria:

  • Tailing Factor (Target Peak): ≤ 1.5 (Essential for accurate integration of shoulder impurities).

  • Resolution (Impurity A vs Target): ≥ 2.0.

Protocol B: Non-Aqueous Titration (Assay Verification)

While GC provides chromatographic purity, titration confirms the functional amine content, ensuring no non-volatile, non-basic salts are present.

  • Reagents: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid; Crystal Violet Indicator (or Potentiometric Electrode).
    
  • Solvent: 50 mL Glacial Acetic Acid.

  • Procedure:

    • Weigh accurately ~150 mg of MTMP.

    • Dissolve in Glacial Acetic Acid.

    • Titrate with 0.1 N

      
       to a blue-green endpoint (or potentiometric inflection).
      
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Molecular Weight (157.26  g/mol )
      
    • 
      : Sample weight (g)
      

QC Decision Tree & Workflow

The following workflow integrates these metrics into a self-validating release process.

QC_Workflow Start Batch Production Visual 1. Visual Inspection (Color/Clarity) Start->Visual KF 2. Water Content (KF) Limit: <0.2% Visual->KF GC 3. GC-FID Analysis (Purity & Impurities) KF->GC Decision1 Purity > 98%? GC->Decision1 Decision2 Impurity B (Imine) < 0.3%? Decision1->Decision2 Yes Fail REJECT / REWORK Decision1->Fail No Titration 4. Non-Aqueous Titration (Total Amine) Decision2->Titration Yes Decision2->Fail No (High Oxidation) Match GC vs Titration Delta < 1.0%? Titration->Match Pass RELEASE BATCH Match->Pass Yes Match->Fail No (Salt/Inert Contamination)

Caption: Integrated QC workflow ensuring chromatographic purity aligns with functional amine content.

Scientific Rationale & Troubleshooting

Why GC over HPLC?

For low-molecular-weight amines like MTMP (MW 157.26), Gas Chromatography is superior due to:

  • Volatility: MTMP is sufficiently volatile without derivatization.

  • Detection: FID is a universal carbon detector, avoiding the variable UV response issues seen in HPLC (where the lack of a strong chromophore necessitates low wavelengths like 210 nm, increasing noise).

  • Resolution: Capillary GC columns offer superior resolution for structural isomers compared to standard C18 HPLC columns.

Handling "Impurity B" (The Imine)

The presence of 3-Methoxy-2,2,4,4-tetramethyl-1-pyrroline (Impurity B) is a specific marker of process stress. Unlike the 2,2,6,6-TMP scaffold, which is fully blocked, the 2,2,4,4-MTMP scaffold has an "open" C5 position.

  • Cause: Exposure to oxidants or high temperatures in the presence of air during synthesis.

  • Detection: This impurity will elute slightly later than the main peak on a non-polar GC column due to the double bond increasing polarity/interaction, or earlier depending on boiling point shifts. Recommendation: Use GC-MS during method development to definitively locate this peak.

References

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Comparative Guides. Accessed Feb 2026.

  • PubChem. "2,2,4,4-Tetramethylpyrrolidine (Compound Summary)." National Library of Medicine. Accessed Feb 2026.

  • BOC Sciences. "3-Methoxycarbonyl-2,2,5,5-tetramethyl-3-pyrrolidin-1-oxyl Product Data." BOC Sciences Catalog. Accessed Feb 2026.

  • Agilent Technologies. "Analysis of Impurities in Fine Chemicals using GC-FID." Agilent Application Notes.

  • AA Blocks. "this compound Product Sheet (CAS 2287339-80-2)." AA Blocks Catalog. Accessed Feb 2026.

Literature review: 3-Methoxy-2,2,4,4-tetramethylpyrrolidine efficiency in biological redox cycling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review: 3-Methoxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-Methoxy-PROXYL) Efficiency in Biological Redox Cycling

Executive Summary & Technical Clarification

Editorial Note on Nomenclature: The subject of this review is identified as 3-Methoxy-2,2,5,5-tetramethylpyrrolidin-1-oxyl (commonly abbreviated as 3-Methoxy-PROXYL or MCP ). Note: The user query specified "2,2,4,4-tetramethylpyrrolidine". In the context of biological redox cycling and stable nitroxides, the 2,2,5,5-tetramethylpyrrolidine scaffold (PROXYL) is the standard. A 2,2,4,4-substituted nitroxide would possess


-hydrogens at the C5 position, rendering it unstable and prone to rapid disproportionation. Therefore, this guide focuses on the scientifically relevant 2,2,5,5-isomer.

Overview: 3-Methoxy-PROXYL is a cell-permeable, stable nitroxide radical used extensively as a redox probe and superoxide dismutase (SOD) mimetic. Unlike hydrophilic analogs (e.g., 3-Carbamoyl-PROXYL), the methoxy group confers significant lipophilicity, allowing MCP to cross the blood-brain barrier (BBB) and cell membranes efficiently. This review evaluates its redox cycling efficiency, pharmacokinetics, and utility compared to gold-standard alternatives like TEMPOL and Mito-TEMPO.

Mechanism of Action: The Nitroxide Redox Cycle

The biological utility of 3-Methoxy-PROXYL relies on its ability to cycle between three oxidation states: the stable radical (nitroxide), the reduced hydroxylamine, and the oxidized oxoammonium cation. This cycle allows it to scavenge Reactive Oxygen Species (ROS) catalytically.

Core Redox Pathways
  • SOD Mimetic Activity: The nitroxide reacts with superoxide (

    
    ) to form an oxoammonium cation, which is then reduced back to the hydroxylamine by a second superoxide molecule, generating 
    
    
    
    and
    
    
    .
  • Bioreduction (Signal Loss): In biological tissues, the nitroxide signal decays primarily via reduction to the diamagnetic hydroxylamine by ascorbate, glutathione (GSH), or mitochondrial electron transport chains. The rate of this decay is a direct proxy for the tissue's redox status.

RedoxCycle cluster_env Biological Environment Nitroxide Nitroxide Radical (EPR Active) Oxoammonium Oxoammonium Cation (Strong Oxidant) Nitroxide->Oxoammonium Oxidation (O2•- / •OH) Hydroxylamine Hydroxylamine (EPR Silent) Nitroxide->Hydroxylamine Reduction (Ascorbate/GSH) Oxoammonium->Nitroxide Reduction (O2•-) Hydroxylamine->Nitroxide Oxidation (O2•- / ROS)

Figure 1: The catalytic redox cycle of 3-Methoxy-PROXYL. The transition between Nitroxide and Hydroxylamine is the primary pathway for in vivo signal decay.

Comparative Efficiency Analysis

This section compares 3-Methoxy-PROXYL (MCP) with industry standards: TEMPOL (4-hydroxy-TEMPO), 3-Carbamoyl-PROXYL (CmP), and Mito-TEMPO .

Table 1: Physicochemical & Kinetic Comparison
Feature3-Methoxy-PROXYL (MCP)TEMPOL3-Carbamoyl-PROXYL (CmP)Mito-TEMPO
Structure Pyrrolidine (5-ring)Piperidine (6-ring)Pyrrolidine (5-ring)Piperidine + TPP cation
Lipophilicity High (Crosses BBB)ModerateLow (Hydrophilic)High (Mitochondria targeted)
Cell Permeability HighHighLow (Extracellular)High (Mitochondrial)
Reduction Rate (

)
Fast (Rapid signal decay)ModerateSlowModerate
In Vivo Half-Life Short (< 10 min)Moderate (10-20 min)Long (Renal excretion dominant)Tissue dependent
Primary Utility Brain/Tissue Redox ImagingGeneral AntioxidantExtracellular pH/RedoxMitochondrial ROS
Expert Insight: Causality of Performance
  • Lipophilicity vs. Stability Trade-off: MCP's methoxy group increases lipophilicity (

    
    ), facilitating rapid distribution into peripheral tissues and the brain. However, this accessibility exposes MCP to intracellular reducing agents (ascorbate/GSH) more aggressively than hydrophilic probes like CmP, resulting in a faster signal decay rate.
    
  • Ring Stability: Pyrrolidine nitroxides (PROXYL) are generally more chemically stable than Piperidine nitroxides (TEMPO) against disproportionation, making MCP a superior choice for environments with fluctuating pH, despite its faster bioreduction.

Experimental Protocols for Validation

To validate the efficiency of 3-Methoxy-PROXYL, the following protocols utilize Electron Paramagnetic Resonance (EPR) and Overhauser-enhanced MRI (OMRI).

Protocol A: In Vivo Redox Mapping (OMRI)

Objective: Measure the tissue reduction rate constant (


) as a biomarker for oxidative stress (e.g., in colitis or tumor models).
  • Preparation:

    • Anesthetize subject (e.g., C57BL/6 mouse) using isoflurane.

    • Cannulate the tail vein for intravenous (IV) injection.

    • Place subject in the OMRI resonator coil.

  • Probe Injection:

    • Prepare 3-Methoxy-PROXYL solution: 150 mM in isotonic saline.

    • Inject bolus (2.5 mmol/kg body weight) over 10 seconds.

  • Data Acquisition:

    • Initiate OMRI scanning immediately (0 min).

    • Acquire images every 45 seconds for 15 minutes.

    • Parameter: Low-field MRI (0.35 T) with EPR irradiation.

  • Analysis:

    • Extract signal intensity (

      
      ) from Region of Interest (ROI).
      
    • Fit data to mono-exponential decay:

      
      .
      
    • Validation: A higher

      
       value indicates elevated reducing activity (healthy tissue) or ROS scavenging (if competing oxidation is present).
      
Protocol B: In Vitro Ascorbate Reduction Assay

Objective: Quantify the intrinsic resistance of MCP to reduction compared to TEMPOL.

  • Reagents:

    • Nitroxide (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4).

    • Ascorbic Acid (5 mM, freshly prepared).

  • Measurement:

    • Mix Nitroxide and Ascorbate in an EPR flat cell.

    • Record EPR spectra (X-band) every 30 seconds for 10 minutes.

  • Calculation:

    • Plot peak height vs. time.

    • Calculate second-order rate constant (

      
      ).[1][2]
      

ExperimentalWorkflow Prep Subject Prep (Anesthesia/Cannulation) Inject Injection 3-Methoxy-PROXYL (IV Bolus) Prep->Inject Distrib Tissue Distribution (Crosses BBB/Cell Membrane) Inject->Distrib Reaction Redox Reaction (Reduction by Ascorbate/ROS) Distrib->Reaction Detect Detection (EPR/OMRI Signal Decay) Reaction->Detect Analysis Data Analysis (Calculate Decay Constant k) Detect->Analysis

Figure 2: Experimental workflow for assessing biological redox status using 3-Methoxy-PROXYL.

References

  • Pharmacokinetics of Lipophilically Different 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyl Radicals. Source: PubMed / Elsevier. Key Finding: Confirms 3-Methoxy-PROXYL (MCP) has high lipophilicity (

    
    ) and rapid tissue distribution compared to Carbamoyl-PROXYL.
    
    
  • Redox imaging of dextran sodium sulfate-induced colitis mice treated with nitric oxide synthase inhibitors. Source: ResearchGate / Free Radical Biology and Medicine. Key Finding: Demonstrates the use of 3-Methoxy-PROXYL in OMRI to visualize redox imbalance in colitis models.

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine Series. Source: MDPI / Molecules. Key Finding: Discusses the stability and reduction kinetics of pyrrolidine-based nitroxides.

  • In Vivo Imaging of the Intra- and Extracellular Redox Status. Source: ResearchGate. Key Finding: Comparative imaging showing 3-Methoxy-PROXYL's ability to probe intracellular environments due to membrane permeability.

Sources

Safety Operating Guide

3-Methoxy-2,2,4,4-tetramethylpyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Status: HAZARDOUS WASTEDO NOT DRAIN DISPOSE Primary Hazards: Corrosive (High pH), Flammable Liquid, Aquatic Toxin.

Parameter Critical Action
Waste Stream Organic Alkali / Basic Organic (Non-Halogenated preferred).
Incompatibility NEVER mix with strong acids (violent exotherm) or oxidizers (fire/explosion).
Container HDPE or Glass (Amber preferred). Cap tightly.
Labeling Must be labeled "Hazardous Waste" with constituents listed.
RCRA Codes D001 (Ignitable), D002 (Corrosive).[1][2]

Part 2: Technical Profile & Hazard Identification[3][4]

To dispose of 3-Methoxy-2,2,4,4-tetramethylpyrrolidine safely, one must understand its chemical behavior. As a hindered amine, this compound exhibits specific stability and reactivity profiles that dictate its waste management.

Chemical Causality
  • Steric Hindrance: The four methyl groups at the 2 and 4 positions protect the nitrogen center. Unlike unhindered amines, this molecule is resistant to rapid degradation, meaning it persists in the environment and waste containers.

  • Basicity: It is a strong organic base. If accidentally introduced to an acidic waste stream (e.g., waste sulfuric or nitric acid), the neutralization reaction will be violent and highly exothermic, potentially rupturing the container.

  • Volatility: As a lower molecular weight organic amine, it possesses significant vapor pressure. Inhalation of vapors can cause severe respiratory irritation or corneal damage (blue haze/glaucopsia).

Physical & Safety Data Table
PropertyValue/DescriptionDisposal Implication
Physical State Liquid (Colorless to Yellow)Requires leak-proof secondary containment.
Flash Point ~45°C - 60°C (Est.)Class 3 Flammable. Must be stored in flammables cabinet before pickup.
pH > 12 (Aqueous solution)Class 8 Corrosive. Segregate from acidic waste streams.
Water Solubility ModerateAquatic Toxin. Zero tolerance for sink disposal.

Part 3: Pre-Disposal Stabilization & Segregation

The Golden Rule of Amine Disposal: Segregation is the only barrier between safe storage and a laboratory accident.

Waste Stream Segregation

You must segregate this chemical into a Basic Organic Waste stream.

  • Acceptable Co-Mingle: Other non-halogenated organic bases (e.g., Triethylamine, Pyridine), alcohols (Ethanol, Methanol), and non-halogenated solvents (Acetone, Toluene).

  • Strictly Prohibited:

    • Oxidizing Acids: Nitric acid, Perchloric acid. Mixing amines with these can form unstable N-nitroso compounds or explosive salts.

    • Halogenated Solvents: While often tolerated in small amounts, mixing strong amines with Dichloromethane (DCM) can lead to the formation of quaternary ammonium salts over time, which may precipitate and clog waste lines or generate unexpected heat.

Container Selection
  • Material: High-Density Polyethylene (HDPE) is the industry standard for organic amines. Borosilicate glass is acceptable but poses a breakage risk.

  • Headspace: Leave at least 10-15% headspace in the container. Amines have high coefficients of thermal expansion; a full bottle in a warm waste room can pressurize and burst.

Part 4: Step-by-Step Disposal Protocol

This protocol assumes you are generating the waste in a research laboratory setting.[3]

Step 1: Preparation

  • Don PPE: Neoprene or Nitrile gloves (double gloving recommended), splash goggles, and a lab coat.

  • Work inside a fume hood.[4] The vapor pressure of pyrrolidine derivatives is sufficient to cause sensory irritation.

Step 2: Bulking/Transfer

  • Verify the receiving waste container is labeled "Basic Organic Waste" or "Flammable Solvents (Basic)."

  • pH Check (Crucial): If adding to a communal waste carboy, verify the carboy's current pH is not acidic using a pH strip.

  • Pour the this compound slowly using a funnel.

  • Rinse the original vessel with a small volume of ethanol or acetone and add the rinsate to the same waste container.

Step 3: Labeling & Storage

  • Complete the Hazardous Waste Tag.

    • Constituents: Write "this compound" (do not use abbreviations like "Me-TMP").

    • Hazards: Check "Flammable" and "Corrosive."[5][6][3][7]

  • Close the cap tightly.[6] Ensure the cap liner is intact (Teflon/PTFE liners are best).

  • Place the container in a Secondary Containment Tray inside a flammable safety cabinet until pickup.

Part 5: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of hindered amines.

DisposalWorkflow Start Start: Waste Generation CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Chemical CheckState->Pure Pure Solution Solution Mixture CheckState->Solution Mixture SelectContainer Select Container: HDPE or Amber Glass Pure->SelectContainer CheckpH Check pH of Mixture Solution->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic pH < 7 Basic Basic/Neutral (pH >= 7) CheckpH->Basic pH >= 7 Neutralize STOP: Do NOT Mix. Segregate or Neutralize cautiously Acidic->Neutralize Basic->SelectContainer Label Label: 'Flammable' & 'Corrosive' RCRA: D001, D002 SelectContainer->Label Storage Store: Flammable Cabinet (Secondary Containment) Label->Storage

Figure 1: Decision logic for the safe segregation and packaging of this compound waste.

Part 6: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste:

    • D001 (Ignitable): Flash point is likely < 60°C (140°F).

    • D002 (Corrosive): Aqueous solutions with pH ≥ 12.5.

  • P/U Lists: This specific compound is generally not listed on the P-list (acutely hazardous) or U-list (toxic) by specific CAS number, meaning it is regulated by its characteristics (Ignitability/Corrosivity).

  • Final Disposal Method: The preferred industrial disposal method is Incineration (with fuel blending) at a permitted TSD (Treatment, Storage, and Disposal) facility. This ensures complete thermal destruction of the nitrogenous ring.

References

  • PubChem. (2023).[8] 3-(Methoxymethyl)pyrrolidine Compound Summary (Related Structure). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 3-Methoxy-2,2,4,4-tetramethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive safety and operational framework for handling 3-Methoxy-2,2,4,4-tetramethylpyrrolidine (CAS: 2287339-80-2).

As a specialized hindered amine, this compound presents specific hazards related to alkalinity, volatility, and potential tissue corrosivity. The protocols below prioritize a "worst-case" safety approach, treating the substance with the rigor required for corrosive and flammable organic amines.

Hazard Identification & Risk Assessment

Chemical Identity:

  • Name: this compound[1][2][3][4]

  • CAS Number: 2287339-80-2[1][2][3][4]

  • Molecular Formula: C9H19NO[3][4]

  • Class: Hindered Amine / Pyrrolidine Derivative

Primary Hazards (GHS Classification inferred from functional group analysis):

  • Corrosive/Irritant: High alkalinity (pKa ~10-11) poses immediate risks of chemical burns to skin, eyes, and mucous membranes (H314/H315, H319).

  • Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

  • Flammability: Likely a combustible liquid or low-melting solid with a flash point potentially < 60°C (H226). Vapors may travel to ignition sources.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

Protection Zone Standard Requirement Operational Logic
Respiratory Fume Hood (Mandatory) Zero-Exposure Policy: Amines have low odor thresholds and high respiratory toxicity. All transfers must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
Eye/Face Chemical Splash Goggles Vapor/Splash Defense: Safety glasses are insufficient due to the corrosive nature of amine vapors. Use a face shield over goggles if pouring volumes >100 mL.
Hand (Primary) Nitrile (Double Gloved) Permeation Barrier: Minimum thickness 5 mil (0.12 mm). Change immediately upon splash. Inner glove provides a backup barrier during doffing.
Hand (Immersion) Silver Shield / Laminate Critical Defense: For spill cleanup or prolonged contact, standard nitrile degrades. Use laminate gloves (e.g., Ansell Barrier®) for broad chemical resistance.
Body Lab Coat (Poly/Cotton) Splash Protection: Buttoned fully. For high-volume handling (>1 L), add a chemically resistant apron (Tychem® or PVC).

Operational Protocol: Safe Handling Workflow

This workflow enforces a closed-system approach to minimize exposure.[5][6][7]

Step 1: Storage & Preparation
  • Environment: Store in a cool, dry, well-ventilated area away from oxidizers and acids.

  • Inert Atmosphere: Amines readily absorb CO₂ and moisture. Store under Nitrogen or Argon to maintain purity and prevent carbonate formation.

  • Vessel Check: Ensure containers are glass or chemically resistant plastic (HDPE/PP). Avoid aluminum or copper fittings, which amines can corrode.

Step 2: Transfer Techniques
  • Liquids: Use positive-displacement pipettes or glass syringes with Luer-lock needles to prevent dripping. Never pour directly from a stock bottle unless using a funnel into a clamped receiving vessel.

  • Solids: If the compound has solidified (low melting point), gently warm the container in a water bath (<40°C) to liquefy before transfer. Do not use a heat gun (ignition risk).[7]

Step 3: Reaction & Quenching
  • Exotherm Control: Reactions with acids or strong electrophiles will be exothermic. Add reagents dropwise with cooling.

  • Monitoring: Monitor reaction pH. Basic vapors may disable standard silica-based TLC plates; use alumina plates or pretreat silica with triethylamine.

Step 4: Decontamination
  • Glassware: Rinse all contaminated glassware with dilute acetic acid (5%) or HCl (1M) in the fume hood to protonate the amine (forming a water-soluble salt) before removing it for washing.

Visual Workflow: Handling Logic

The following diagram illustrates the critical decision-making process for handling this compound.

G Start Start: Retrieve Chemical CheckState Check Physical State Start->CheckState Solid Solid/Crystalline CheckState->Solid If Solid Liquid Liquid CheckState->Liquid If Liquid Melt Warm Water Bath (<40°C) Solid->Melt If Melting Needed Weigh Weigh in Hood (Closed Balance) Solid->Weigh Direct Weighing Syringe Syringe/Cannula Transfer Liquid->Syringe Melt->Syringe Reaction Reaction Setup (Inert Gas) Weigh->Reaction Syringe->Reaction Cleanup Acid Rinse (Protonation) Reaction->Cleanup Post-Exp Waste Organic Waste Disposal Cleanup->Waste

Figure 1: Decision logic for transferring hindered amines, prioritizing containment of vapors and preventing ignition.

Emergency Response & Disposal

Spill Response
  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running.

  • PPE Upgrade: Wear Silver Shield/Laminate gloves and a respirator (organic vapor cartridge) if outside a hood.

  • Containment: Do not use paper towels (fire hazard with oxidizers). Use vermiculite or dry sand to absorb the liquid.

  • Neutralization: Treat the absorbent with a dilute acid solution (e.g., 1M HCl) to neutralize volatility before disposal.

Disposal Strategy
  • Waste Stream: Classify as "Organic Alkali Waste" or "Corrosive Organic."

  • Prohibition: DO NOT dispose of down the drain. The compound is toxic to aquatic life and basic enough to damage plumbing.

  • Method: Dissolve in a combustible solvent (e.g., ethanol) and send for incineration at a licensed facility.

References

  • AA Blocks. (n.d.). Product Index: this compound (CAS 2287339-80-2).[1][2][3][4] Retrieved February 15, 2026, from [Link]

  • PubChem. (2025).[8][9][10] Compound Summary: Pyrrolidine Derivatives Safety Profile. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.